P3FI-63
Description
Propriétés
IUPAC Name |
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHBUAJHPVSQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of P3FI-63
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of P3FI-63, a novel small molecule inhibitor identified for its potential therapeutic application in fusion-positive rhabdomyosarcoma (FP-RMS). The document details its molecular target, downstream cellular effects, and the experimental methodologies used for its characterization.
Introduction and Discovery
This compound (PAX3-FOXO1 transcriptional Inhibitor 63) was identified from a high-throughput screen of 62,643 small molecules.[1][2][3][4][5] The screen utilized an engineered cell line with a luciferase reporter system driven by a PAX3-FOXO1-responsive super-enhancer from the ALK gene locus, a known target of the PAX3-FOXO1 oncoprotein.[4][6] This fusion protein is the primary driver in the aggressive pediatric soft tissue sarcoma, fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3] this compound was selected for its ability to inhibit this reporter activity, suggesting it interferes with the transcriptional output of PAX3-FOXO1.[4][6]
Core Mechanism of Action
Subsequent mechanistic studies, including RNA-sequencing, ATAC-sequencing, and computational target prediction, revealed that this compound does not target PAX3-FOXO1 directly.[1][2][5][6] Instead, its mechanism of action is the inhibition of a class of epigenetic modifiers known as histone lysine (B10760008) demethylases (KDMs).[1][2][5][6]
Primary Molecular Target: KDM3B
Direct enzymatic assays confirmed that this compound inhibits multiple members of the Jumonji C (JmjC) domain-containing family of KDMs, with the highest selectivity for KDM3B.[1][6] KDM3B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 9 (H3K9). The demethylation of H3K9 is generally associated with transcriptional activation.
By inhibiting KDM3B, this compound leads to an increase in the levels of histone H3 lysine 9 methylation (H3K9me3), a canonical mark of transcriptionally silent heterochromatin.[1] This epigenetic modification is thought to repress the expression of PAX3-FOXO1 target genes that are crucial for the survival and proliferation of FP-RMS cells. Western blot analyses have confirmed that treatment with this compound results in a significant increase in the methylation of H3K9, as well as H3K4 and H3K27, in FP-RMS cell lines, confirming the on-target activity of the compound in a cellular context.[1][6]
The overall mechanism involves the following steps:
-
This compound enters the cell and inhibits the enzymatic activity of KDM3B.
-
Inhibition of KDM3B leads to an accumulation of methylation marks on histone H3, particularly H3K9me3.
-
The altered epigenetic landscape results in the transcriptional repression of PAX3-FOXO1 target genes.
-
Suppression of this oncogenic transcriptional program leads to decreased cell growth and survival in FP-RMS.
A more soluble and potent analog, P3FI-90, was later identified and its direct biophysical binding to KDM3B was confirmed via Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).[1][2][5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified against several epigenetic modifiers, and its cellular efficacy has been determined in various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Enzyme Class |
| KDM3B | 7 | Histone Lysine Demethylase |
| KDM4B | >10 | Histone Lysine Demethylase |
| KDM5A | >10 | Histone Lysine Demethylase |
| KDM6B | >10 | Histone Lysine Demethylase |
| HDAC1 | No Activity | Histone Deacetylase |
| HDAC2 | No Activity | Histone Deacetylase |
| HDAC3 | No Activity | Histone Deacetylase |
| PRMT5 | No Activity | Protein Arginine Methyltransferase |
Data derived from direct enzymatic inhibition assays.[6]
Table 2: Cellular Potency (EC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| RH4 | FP-RMS | ~2.5 |
| RH30 | FP-RMS | ~3.0 |
| SCMC | FP-RMS | ~4.0 |
| RD | Fusion-Negative RMS | 7.16 |
| CTR | Fusion-Negative RMS | 2.92 |
| TC-32 | Ewing's Sarcoma | 1.7 |
| A673 | Ewing's Sarcoma | 3.7 |
| OSA | Osteosarcoma | 7.5 |
| HU09 | Osteosarcoma | 3.1 |
Data derived from cell viability assays.[6]
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
A. PAX3-FOXO1 Transcriptional Reporter Assay
This cell-based functional assay was the primary screen used to identify this compound.
-
Cell Line: A human FP-RMS cell line (e.g., RH4) is stably transfected with a reporter plasmid.
-
Reporter Construct: The plasmid contains the firefly luciferase gene under the control of a potent PAX3-FOXO1-responsive element, such as the ALK super-enhancer.[6] A second reporter, such as Renilla luciferase driven by a constitutive promoter (e.g., CMV), is often co-transfected to normalize for cell number and transfection efficiency.
-
Screening Procedure:
-
Cells are seeded into multi-well plates (e.g., 384-well).
-
Test compounds from a chemical library, including this compound, are added to the wells at a defined concentration (e.g., 20 µM).[1] A vehicle control (e.g., DMSO) is run in parallel.
-
After a suitable incubation period (e.g., 24-48 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer following the addition of the appropriate substrates (e.g., luciferin (B1168401) for Firefly, coelenterazine (B1669285) for Renilla).
-
The ratio of Firefly to Renilla luciferase activity is calculated to determine the specific inhibition of PAX3-FOXO1 transcriptional activity.
-
B. In Vitro KDM Enzymatic Inhibition Assay
This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of purified KDM proteins.
-
Reagents:
-
Recombinant human KDM enzymes (e.g., KDM3B, KDM4B, etc.).
-
A suitable substrate, typically a biotinylated histone H3 peptide with a specific methylation mark (e.g., H3K9me2).
-
Cofactors required for JmjC domain activity, including α-ketoglutarate, Fe(II), and ascorbate.
-
This compound serially diluted to various concentrations.
-
-
Assay Principle (AlphaLISA format):
-
The KDM enzyme, substrate, cofactors, and inhibitor (this compound) are incubated together in a microplate well.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and detection reagents are added. This includes AlphaLISA Acceptor beads conjugated to an antibody that specifically recognizes the demethylated product (e.g., H3K9me1 or H3K9me0).
-
Streptavidin-coated Donor beads are then added, which bind to the biotinylated histone peptide substrate.
-
If the enzyme is active (not inhibited), the substrate is demethylated, and the antibody-conjugated Acceptor beads do not bind. If the enzyme is inhibited by this compound, the substrate remains methylated, and the antibody-bead complex does not form efficiently. Correction: In a typical competitive assay, a signal is generated when the product is formed. Thus, inhibition by this compound would lead to a decrease in signal. A more common setup involves an antibody that recognizes the methylated state; inhibition would then preserve this state and the associated signal.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the amount of demethylated product formed.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
C. Western Blot Analysis of Histone Methylation
This technique is used to confirm the effect of this compound on histone methylation levels within cells.
-
Procedure:
-
FP-RMS cells (e.g., RH4, RH30) are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]
-
Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of histone extracts are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for different histone methylation marks (e.g., anti-H3K9me3, anti-H3K4me3, anti-H3K27me3).[1]
-
A primary antibody against a total histone protein (e.g., anti-Histone H3) is used as a loading control.
-
After washing, the membrane is incubated with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The intensity of the bands corresponding to the specific methylation marks is quantified and normalized to the total histone H3 loading control to determine the relative change in methylation upon this compound treatment.
-
Conclusion
This compound is a novel inhibitor of the histone demethylase KDM3B that was identified through a phenotypic screen for compounds that block the transcriptional activity of the PAX3-FOXO1 oncoprotein. Its mechanism of action involves altering the epigenetic landscape of cancer cells, leading to the repression of key oncogenic target genes. The characterization of this compound and its more potent analog, P3FI-90, provides a promising new therapeutic strategy for the treatment of fusion-positive rhabdomyosarcoma and potentially other cancers driven by transcriptional addiction.[2][3][5][6] Further development of these KDM3B inhibitors could lead to targeted therapies for these challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 3. curesarcoma.org [curesarcoma.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Histone Demethylase KDM3B as a Therapeutic Target: A Technical Guide to the Inhibitor P3FI-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. Histone lysine (B10760008) demethylases (KDMs) have emerged as a key class of epigenetic enzymes involved in tumorigenesis. Among these, Lysine Demethylase 3B (KDM3B), also known as JMJD1B, plays a significant role in various cancers by removing mono- and di-methyl groups from histone H3 at lysine 9 (H3K9me1/me2), a mark generally associated with transcriptional repression.[1] The inhibition of KDM3B, therefore, presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the small molecule inhibitor P3FI-63, which targets KDM3B, with a particular focus on its relevance in fusion-positive rhabdomyosarcoma (FP-RMS), a disease driven by the oncogenic transcription factor PAX3-FOXO1.[2][3]
Mechanism of Action: this compound Inhibition of KDM3B
This compound was identified through a high-throughput screen of 62,643 compounds designed to find inhibitors of PAX3-FOXO1 transcriptional activity.[2] Subsequent mechanistic studies, including RNA-seq, ATAC-seq, and direct enzymatic assays, confirmed that this compound functions by inhibiting histone lysine demethylases, with its highest potency against KDM3B.[1][2][3]
KDM3B is a JmjC domain-containing histone demethylase that catalyzes the removal of methyl groups from H3K9. This enzymatic activity leads to the activation of target gene transcription.[1] In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein is a key driver of the oncogenic phenotype.[2][3] Inhibition of KDM3B by this compound leads to an increase in the repressive H3K9 methylation marks, which in turn suppresses the transcriptional activity of PAX3-FOXO1 and its downstream targets, ultimately inducing apoptosis and myogenic differentiation in cancer cells.[2][4]
Signaling Pathway and Inhibition
Caption: KDM3B removes methyl groups from H3K9, leading to gene activation. This compound inhibits this process.
Quantitative Data
The inhibitory activity of this compound and its more potent analog, P3FI-90, has been quantified through both biochemical and cellular assays.[2][5][6][7]
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and P3FI-90 against Histone Demethylases
| Compound | KDM3B (IC50, µM) | KDM4B (IC50, µM) | KDM5A (IC50, µM) | KDM6B (IC50, µM) |
| This compound | 7 | >10 | >10 | >10 |
| P3FI-90 | 0.8 | 2.5 | 3.2 | 8.9 |
| Data sourced from Kim YY, et al. (2024).[2][5][7] |
Table 2: Cellular Efficacy (EC50) of this compound and P3FI-90 in Rhabdomyosarcoma (RMS) Cell Lines
| Compound | Cell Line | Subtype | EC50 (µM) |
| This compound | RH4 | PAX3-FOXO1+ | ~2.5 |
| RH30 | PAX3-FOXO1+ | ~3.0 | |
| SCMC | PAX3-FOXO1+ | ~4.0 | |
| RD | Fusion-Negative | 7.16 | |
| CTR | Fusion-Negative | 2.92 | |
| P3FI-90 | RH4 | PAX3-FOXO1+ | 0.9 |
| RH30 | PAX3-FOXO1+ | ~1.5 | |
| SCMC | PAX3-FOXO1+ | ~2.0 | |
| Data sourced from Kim YY, et al. (2024) and vendor information.[5][6][7][8] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below to facilitate the replication and further investigation of this compound.
Experimental Workflow Overview
Caption: A streamlined workflow from high-throughput screening to detailed cellular characterization of this compound.
In Vitro Histone Demethylase (KDM3B) Inhibition Assay
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring histone demethylase activity in a high-throughput format.[9][10][11][12]
a. Reagents and Materials:
-
Recombinant human KDM3B enzyme
-
Biotinylated histone H3 (1-21) peptide substrate with di-methylated K9 (H3K9me2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 100 µM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20, 0.1% BSA
-
This compound and P3FI-90, serially diluted in DMSO
-
Detection Reagents: Europium-labeled anti-H3K9me1 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
b. Procedure:
-
Prepare serial dilutions of this compound/P3FI-90 in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KDM3B enzyme (e.g., at a final concentration of 1-5 nM) diluted in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K9me2 substrate (e.g., at a final concentration of 200 nM) diluted in Assay Buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-acceptor) in a suitable detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at ~340 nm.
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
PAX3-FOXO1 Luciferase Reporter Assay
This assay measures the transcriptional activity of PAX3-FOXO1 and is used to screen for inhibitors.[4][13][14][15]
a. Reagents and Materials:
-
RH4 or other PAX3-FOXO1 positive rhabdomyosarcoma cell line
-
Luciferase reporter plasmid containing a PAX3-FOXO1 responsive promoter (e.g., driving Firefly luciferase)
-
Control plasmid with a constitutively active promoter (e.g., CMV) driving a different reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
b. Procedure:
-
Seed RH4 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Co-transfect the cells with the PAX3-FOXO1 reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Wash the cells once with PBS.
-
Lyse the cells by adding passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.
-
Add 100 µL of the Firefly luciferase assay reagent and measure the luminescence.
-
Add 100 µL of the Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO control to determine the efficacy of the compound.
Western Blot for Histone Modifications
This protocol details the detection of changes in histone methylation marks (H3K9me2/3, H3K4me3, H3K27me3) following treatment with this compound.
a. Reagents and Materials:
-
RH4 or RH30 cells
-
This compound
-
Histone acid extraction buffer (e.g., 0.2 M H2SO4)
-
Tris-Glycine or Bis-Tris SDS-PAGE gels (15% or 4-12% gradient)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-H3K9me3, anti-H3K4me3, anti-H3K27me3, and anti-total Histone H3 (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
b. Histone Acid Extraction Protocol: [16][17][18][19][20][21]
-
Treat cells with this compound (e.g., 24 hours at desired concentrations).
-
Harvest approximately 1-5 x 10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer on ice.
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate with rotation for at least 4 hours or overnight at 4°C.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) or 8 volumes of acetone (B3395972) and incubating at -20°C.
-
Pellet the histones by centrifugation, wash with acetone, and air-dry the pellet.
-
Resuspend the histone pellet in ultrapure water. Determine protein concentration using a Bradford or BCA assay.
c. Immunoblotting Procedure: [8]
-
Load 5-15 µg of the extracted histones onto a high-percentage SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me2, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the modified histone signal to the total histone H3 signal.
Cell Viability Assay (CCK-8/MTS)
This colorimetric assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.[22][23][24]
a. Reagents and Materials:
-
RMS cell lines (e.g., RH4, RH30)
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
96-well cell culture plates
-
Microplate reader
b. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
Allow the cells to adhere by incubating for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of medium containing serial dilutions of this compound to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of KDM3B in cancer biology, particularly in malignancies driven by transcriptional addiction, such as PAX3-FOXO1 positive rhabdomyosarcoma. Its characterization has provided a clear mechanism of action, linking the inhibition of a specific histone demethylase to the suppression of a key oncogenic driver. The development of more potent analogs like P3FI-90 further underscores the therapeutic potential of targeting this epigenetic pathway. The detailed protocols provided in this guide are intended to support further research into KDM3B inhibition and the development of novel epigenetic therapies.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curesarcoma.org [curesarcoma.org]
- 4. researchgate.net [researchgate.net]
- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 9. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. TR-FRET cellular assays for interrogating posttranslational modifications of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibition of PAX3-FOXO1 through AKT activation suppresses malignant phenotypes of alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 17. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 18. mdanderson.org [mdanderson.org]
- 19. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochem.slu.edu [biochem.slu.edu]
- 21. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 23. ptglab.com [ptglab.com]
- 24. dojindo.co.jp [dojindo.co.jp]
The Role of P3FI-63 in PAX3-FOXO1 Driven Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor P3FI-63 and its role in cancers driven by the PAX3-FOXO1 fusion oncoprotein, a hallmark of alveolar rhabdomyosarcoma (ARMS). This document details the mechanism of action of this compound, its impact on the PAX3-FOXO1 signaling pathway, and provides comprehensive data from preclinical studies. Detailed experimental protocols and visualizations are included to facilitate further research and drug development efforts in this critical area of oncology.
Introduction to PAX3-FOXO1 in Alveolar Rhabdomyosarcoma
Alveolar rhabdomyosarcoma (ARMS) is an aggressive pediatric soft tissue sarcoma characterized by a chromosomal translocation, most commonly t(2;13)(q35;q14), which fuses the PAX3 gene to the FOXO1 gene. The resultant PAX3-FOXO1 fusion protein is a chimeric transcription factor that acts as a potent oncogenic driver. It combines the DNA-binding domain of PAX3 with the powerful transactivation domain of FOXO1, leading to aberrant gene expression that promotes cell proliferation, inhibits differentiation, and sustains the malignant phenotype of ARMS. The unique and specific expression of PAX3-FOXO1 in tumor cells makes it an attractive therapeutic target.
This compound: A Novel Inhibitor of the PAX3-FOXO1 Transcriptional Program
Through a high-throughput screen of over 62,000 compounds, this compound (PAX3-FOXO1 transcriptional Inhibitor-63) was identified as a potent inhibitor of PAX3-FOXO1-driven transcription.[1] Subsequent studies have elucidated its mechanism of action and demonstrated its preclinical efficacy.
Mechanism of Action: KDM3B Inhibition
This compound functions as a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with a high degree of selectivity for KDM3B (also known as JMJD1B).[1] KDM3B is a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me2), a mark generally associated with transcriptional repression. The PAX3-FOXO1 oncoprotein recruits KDM3B to the chromatin, leading to the demethylation of H3K9 and subsequent activation of its target genes.
By inhibiting KDM3B, this compound prevents the removal of these repressive histone marks, leading to the suppression of PAX3-FOXO1 transcriptional activity.[1] This does not affect the protein levels of PAX3-FOXO1 itself but rather blocks its ability to activate downstream oncogenic gene expression programs.[1] This mechanism ultimately leads to the induction of apoptosis and myogenic differentiation in ARMS cells.[1]
Mechanism of this compound inhibition of PAX3-FOXO1 activity.
P3FI-90: An Optimized Analog with Improved Properties
Due to the low aqueous solubility of this compound, a structural analog, P3FI-90, was developed. P3FI-90 exhibits improved solubility and potency while retaining the same mechanism of action as a KDM3B inhibitor.[1] This has facilitated more robust in vivo studies.
The PAX3-FOXO1 Signaling Pathway and Downstream Targets
PAX3-FOXO1 drives tumorigenesis by directly and indirectly regulating a large network of downstream target genes. These genes are involved in critical cellular processes including cell cycle progression, proliferation, apoptosis, and myogenic differentiation.
Key downstream targets of PAX3-FOXO1 include:
-
MYC and MYCN: Oncogenic transcription factors that promote cell growth and proliferation.
-
ALK: A receptor tyrosine kinase involved in cell signaling and proliferation.
-
FGFR4: Fibroblast growth factor receptor 4, another receptor tyrosine kinase implicated in oncogenesis.
-
MYOD1 and MYOG: Master regulators of myogenic differentiation, which are aberrantly regulated by PAX3-FOXO1.
-
GREM1 and DAPK1: Genes involved in growth suppression and apoptosis that are paradoxically upregulated by high levels of PAX3-FOXO1, contributing to a complex cellular response.[2][3]
The inhibition of KDM3B by this compound/P3FI-90 leads to the downregulation of these key oncogenic targets, thereby reversing the malignant phenotype.
Simplified PAX3-FOXO1 signaling cascade and the inhibitory point of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analog P3FI-90.
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound | RH4 | EC50 | Single-digit µM | [1] |
| This compound | RH30 | EC50 | Single-digit µM | [1] |
| This compound | SCMC | EC50 | Single-digit µM | [1] |
| This compound | KDM3B | IC50 | 7 µM | [1] |
| P3FI-90 | RH4 | EC50 | 0.9 µM | [4] |
| P3FI-90 | RH30 | EC50 | Sub-micromolar | [4] |
| P3FI-90 | SCMC | EC50 | Sub-micromolar | [4] |
| P3FI-90 | KDM3B | Kd | 7.68 µM | [1] |
Table 1: In vitro efficacy and binding affinity of this compound and P3FI-90.
| Compound | Animal Model | Dosing | Outcome | Reference |
| P3FI-90 | Metastatic intravenous mouse model (RH4 cells) | 25 mg/kg | Significantly delayed tumor progression | [1] |
| P3FI-90 | Orthotopic intramuscular mouse model (RH4 cells) | 25 mg/kg | Significant delay in tumor progression | [1] |
Table 2: In vivo efficacy of P3FI-90 in ARMS xenograft models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and PAX3-FOXO1.
Cell Culture
-
Cell Lines: Human ARMS cell lines RH4 and RH30 are commonly used.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells are passaged upon reaching 70-80% confluency.
Cell Viability Assay (CellTiter-Glo®)
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Data from PAX3âFOXO1 Establishes Myogenic Super Enhancers and Confers BET Bromodomain Vulnerability - Cancer Discovery - Figshare [aacr.figshare.com]
- 3. PAX3 Regulatory Signatures and Gene Targets in Melanoma Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of P3FI-63 on Histone Methylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor P3FI-63, focusing on its mechanism of action and its direct effects on histone methylation. This compound has been identified as a potent inhibitor of histone lysine (B10760008) demethylases (KDMs), playing a crucial role in epigenetic regulation, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS).
Core Mechanism of Action
This compound functions primarily as an inhibitor of the Jumonji domain (JmjC) family of histone lysine demethylases (KDMs).[1] Through enzymatic assays, RNA-seq, ATAC-seq, and docking analyses, it has been confirmed that this compound targets and inhibits multiple KDMs.[1][2] Its most significant inhibitory activity is against KDM3B.[1][2] However, it also demonstrates inhibitory effects on other KDMs, including KDM4B, KDM5A, and KDM6B.[1] This inhibition of KDMs leads to an increase in the methylation levels of specific histone lysine residues, thereby altering gene expression. Notably, this compound shows no significant inhibitory activity against histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3, or the protein arginine methyltransferase PRMT5.[1]
The primary therapeutic potential of this compound, as identified in recent studies, lies in its ability to suppress the oncogenic activity of the PAX3-FOXO1 fusion protein, a key driver in FP-RMS.[1][2][3]
Impact on Histone Methylation Patterns
The inhibition of multiple KDMs by this compound results in a significant and measurable increase in histone methylation. Specifically, treatment of FP-RMS cell lines (RH4 and RH30) with this compound leads to a global increase in the following histone marks:
-
H3K9me3 (Trimethylation of Histone H3 at Lysine 9): KDM3B is a primary demethylase for H3K9.[1] Inhibition of KDM3B by this compound leads to a validated increase in H3K9me3 levels.[1][2][3]
-
H3K4me3 (Trimethylation of Histone H3 at Lysine 4): KDM5A is responsible for demethylating H3K4.[1] this compound's inhibitory action on KDM5A results in elevated H3K4me3 levels.[1][2][3]
-
H3K27me3 (Trimethylation of Histone H3 at Lysine 27): KDM6B targets H3K27 for demethylation.[1] Treatment with this compound causes a notable increase in H3K27me3 marks.[1][2][3]
These changes in histone methylation patterns confirm that this compound effectively targets multiple histone demethylases within cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the inhibitory effects of this compound.
| Target Enzyme | IC50 Value | Observed Effect on Histone Methylation | Cell Lines Tested |
| KDM3B | 7 µM | Significant increase in H3K9me3 | RH4, RH30 |
| KDM4B | Inhibited | Significant increase in H3K9me3 | RH4, RH30 |
| KDM5A | Inhibited | Significant increase in H3K4me3 | RH4, RH30 |
| KDM6B | Inhibited | Significant increase in H3K27me3 | RH4, RH30 |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits KDMs, increasing histone methylation and suppressing PAX3-FOXO1 activity.
Experimental Workflow for this compound Characterization
Caption: Workflow for identifying and validating this compound from screen to in vivo testing.
Logical Relationship of this compound Inhibition
Caption: this compound inhibits multiple KDMs, leading to increased specific histone methylation marks.
Detailed Methodologies
Western Blot for Histone Methylation
-
Objective: To validate the effect of this compound on global histone methylation levels in FP-RMS cells.
-
Cell Culture and Treatment: RH4 and RH30 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 10 µM) for 24 hours.[1]
-
Histone Extraction: After treatment, cells are harvested and histones are extracted using an acid extraction protocol. Briefly, cell pellets are resuspended in a hypotonic lysis buffer, nuclei are isolated by centrifugation, and histones are extracted from the nuclear pellet using 0.2 M H2SO4.
-
Protein Quantification: The concentration of the extracted histones is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of histone extracts (e.g., 15 µg) are separated on a 15% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for H3K9me3, H3K4me3, H3K27me3, and total Histone H3 (as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the changes in methylation levels relative to total H3.
Direct Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific KDM enzymes.
-
Reagents: Recombinant full-length KDM enzymes (e.g., KDM3B), biotinylated histone H3 peptide substrates (e.g., H3K9me2), co-factors (2-OG, Ascorbate, Iron Sulfate), and this compound serially diluted.[1]
-
Assay Principle: The assay measures the demethylase activity of the KDM enzyme on its specific substrate. The reaction progress can be monitored using various methods, such as Mass Spectrometry (to measure the mass change of the histone substrate) or antibody-based detection (e.g., AlphaLISA or TR-FRET).[1]
-
Protocol (Mass Spectrometry Example):
-
The enzymatic reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 1 mM TCEP, and co-factors.[1]
-
The KDM enzyme is pre-incubated with varying concentrations of this compound for 15-30 minutes.
-
The reaction is initiated by adding the histone H3 peptide substrate.
-
The reaction is allowed to proceed at room temperature for a set time (e.g., 3 hours).[1]
-
The reaction is quenched, and the products are analyzed by mass spectrometry to measure the ratio of demethylated to methylated peptide.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
RNA-seq and Gene Set Enrichment Analysis (GSEA)
-
Objective: To understand the global transcriptomic changes induced by this compound and to infer its mechanism of action.
-
Sample Preparation: RH4 cells are treated with this compound or DMSO for a specified time (e.g., 24 hours). Total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a Bioanalyzer.
-
Library Preparation and Sequencing: mRNA is enriched using poly-A selection, followed by fragmentation. cDNA libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Gene Set Enrichment Analysis (GSEA) is conducted using the ranked list of differentially expressed genes.[1][2][3] This analysis compares the gene list against curated gene sets (e.g., from MSigDB) to identify enriched biological pathways or gene sets associated with other KDM inhibitors like JIB-04 and GSK-J4.[1]
-
References
Investigating the Epigenetic Effects of P3FI-63: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the epigenetic effects of P3FI-63, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, leading to the displacement of BET proteins from chromatin and subsequent modulation of gene transcription.[1][2] This guide details the molecular mechanism of action of this compound, its impact on key signaling pathways, and provides detailed protocols for essential experiments to evaluate its epigenetic and cellular effects. Quantitative data from representative studies are summarized to illustrate the therapeutic potential of this compound in oncology and other indications.
Introduction to this compound and BET Bromodomain Inhibition
This compound is an investigational compound that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic "readers".[2] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mark of active chromatin.[2] By binding to these acetylated lysines, BET proteins recruit transcriptional machinery to promoters and enhancers, thereby activating the expression of target genes, including key oncogenes like MYC.[1][3]
This compound mimics the acetylated lysine structure, competitively inhibiting the binding of BET proteins to chromatin.[2] This disruption of BET protein localization leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival, making this compound a promising therapeutic agent in various cancers and inflammatory diseases.[2][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains. This action displaces BET proteins, particularly BRD4, from chromatin, leading to the downregulation of key target genes. One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene, which plays a critical role in the proliferation of many cancer cells.[1][5]
dot
Caption: this compound competitively inhibits BET protein binding to acetylated histones, disrupting transcription.
Quantitative Data on the Effects of this compound (as represented by JQ1)
The following tables summarize the quantitative effects of this compound (using the well-characterized BET inhibitor JQ1 as a proxy) on cancer cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | JQ1 IC50 (µM) | Reference |
| H23 | Non-Small Cell Lung Cancer | 0.42 | [6] |
| H1155 | Non-Small Cell Lung Cancer | 1.26 | [6] |
| A549 | Non-Small Cell Lung Cancer | >10 | [7] |
| H460 | Non-Small Cell Lung Cancer | >10 | [7] |
| MCF7 | Luminal Breast Cancer | ~0.5 | [8] |
| T47D | Luminal Breast Cancer | ~0.2 | [8] |
| MCC-3 | Merkel Cell Carcinoma | ~0.8 | [5] |
| MCC-5 | Merkel Cell Carcinoma | ~0.8 | [5] |
Table 2: Modulation of Gene and Protein Expression
| Cell Line | Treatment | Target | Change | Reference |
| A2780 (Ovarian) | 1 µM JQ1 (72h) | c-Myc Protein | Decrease | [9] |
| HEC265 (Endometrial) | 1 µM JQ1 (72h) | c-Myc Protein | Decrease | [9] |
| HEC-1A (Endometrial) | 1 µM JQ1 (48h) | c-Myc Protein | Decrease | [10] |
| HEC-1A (Endometrial) | 1 µM JQ1 (48h) | p-AKT Protein | Decrease | [10] |
| HUVEC | JQ1 + TNF-α | Midkine mRNA | Decrease | [11] |
| H23 (NSCLC) | 500 nM JQ1 (24h) | FOSL1 Protein | Decrease | [12] |
| BV-2 Microglia | JQ1 + LPS (2h) | Il6 mRNA | ~2-fold decrease | [13] |
| BV-2 Microglia | JQ1 + LPS (2h) | Ccl2 mRNA | ~4-fold decrease | [13] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways involved in cancer and inflammation.
MYC Pathway
As previously mentioned, a primary consequence of this compound treatment is the downregulation of the MYC oncogene. This occurs through the displacement of BRD4 from the MYC promoter and enhancer regions.
NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. BRD4 can interact with acetylated RelA, a subunit of NF-κB, to promote the transcription of pro-inflammatory genes.[4] this compound can disrupt this interaction, leading to the suppression of NF-κB target genes.[4]
dot
Caption: this compound inhibits BRD4, which in turn suppresses NF-κB-mediated transcription of pro-inflammatory genes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the epigenetic and cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (or JQ1) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[14]
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where BET proteins are bound.
-
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (16% solution)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease (MNase)
-
Antibody against BRD4 or other BET proteins
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
-
-
Protocol:
-
Crosslink protein-DNA complexes by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[16]
-
Quench the crosslinking reaction by adding glycine.
-
Lyse the cells to release the nuclei.
-
Fragment the chromatin by sonication or MNase digestion to an average size of 200-600 bp.[17]
-
Immunoprecipitate the chromatin with an antibody specific to the BET protein of interest overnight at 4°C.[17]
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.[16]
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.[17]
-
Prepare the DNA library for sequencing according to the manufacturer's protocol and perform sequencing.[18]
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to assess changes in chromatin accessibility following this compound treatment.
-
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR primers for library amplification
-
Next-generation sequencing platform
-
-
Protocol:
-
Harvest and lyse 50,000 cells to isolate the nuclei.[19]
-
Perform tagmentation by incubating the nuclei with Tn5 transposase at 37°C for 30 minutes. The transposase will fragment the DNA in open chromatin regions and ligate sequencing adapters.[19][20]
-
Purify the tagmented DNA using a DNA purification kit.[19]
-
Amplify the library by PCR. The number of cycles should be optimized to avoid over-amplification.[21]
-
Purify the amplified library.
-
Perform sequencing.[22]
-
RNA Sequencing (RNA-seq)
RNA-seq is used to determine the global changes in gene expression following this compound treatment.
-
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
DNase I
-
Library preparation kit
-
Next-generation sequencing platform
-
-
Protocol:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare the RNA-seq library. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.[23]
-
Amplify the library by PCR.
-
Perform sequencing.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as FPKM or TPM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[24]
-
-
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for investigating the epigenetic effects of this compound.
dot
Caption: A typical workflow for studying the epigenetic effects of this compound.
Conclusion
This compound represents a promising therapeutic agent with a well-defined epigenetic mechanism of action. By targeting BET bromodomains, this compound effectively modulates gene expression programs that are critical for the survival and proliferation of cancer cells and the propagation of inflammatory responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other BET inhibitors. A thorough understanding of its effects on chromatin structure and gene regulation will be crucial for its successful clinical translation.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 21. researchgate.net [researchgate.net]
- 22. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
- 23. bio-rad.com [bio-rad.com]
- 24. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
P3FI-63: A Novel KDM3B Inhibitor for Fusion-Positive Rhabdomyosarcoma
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncoprotein. Direct targeting of this transcription factor has proven challenging. This document provides a comprehensive technical overview of a novel small molecule inhibitor, P3FI-63, and its optimized analog, P3FI-90, which have demonstrated significant preclinical efficacy in FP-RMS models. This compound was identified through a high-throughput screen as an inhibitor of PAX3-FOXO1 transcriptional activity. Subsequent mechanistic studies revealed that this compound and P3FI-90 exert their anti-tumor effects through the inhibition of histone lysine (B10760008) demethylases (KDMs), with a notable selectivity for KDM3B. This guide details the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of this compound and P3FI-90, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and Fusion-Positive Rhabdomyosarcoma
Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children. The fusion-positive subtype, characterized by the chromosomal translocation t(2;13)(q35;q14) which creates the potent PAX3-FOXO1 transcriptional activator, is associated with a more aggressive clinical course and poorer prognosis. The PAX3-FOXO1 fusion protein is the primary oncogenic driver in this disease, making it a critical therapeutic target.
This compound is a novel small molecule identified from a screen of 62,643 compounds for its ability to inhibit PAX3-FOXO1-mediated transcription.[1] Further optimization of this compound led to the development of P3FI-90, a structural analog with improved solubility and potency.[1]
Mechanism of Action: Targeting KDM3B
Initial transcriptomic analyses of FP-RMS cells treated with this compound revealed a gene expression signature consistent with the inhibition of histone lysine demethylases (KDMs).[1] Subsequent in vitro enzymatic assays confirmed that this compound and P3FI-90 are multi-KDM inhibitors with the highest potency against KDM3B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically demethylates H3K9me1 and H3K9me2.[2]
The proposed mechanism of action involves the inhibition of KDM3B by P3FI-90, leading to an increase in the repressive H3K9me2 histone mark at PAX3-FOXO1 target gene loci. This epigenetic modification results in the downregulation of the oncogenic transcriptional program driven by PAX3-FOXO1. Additionally, P3FI-90 inhibits KDM1A, leading to an increase in H3K4me3 at genes involved in myogenesis and apoptosis, promoting differentiation and cell death in FP-RMS cells.[2][3]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and P3FI-90 in FP-RMS and other cancer cell lines, as well as their inhibitory activity against a panel of histone demethylases.
Table 1: Half-maximal Effective Concentration (EC50) of this compound and P3FI-90 in Rhabdomyosarcoma Cell Lines
| Compound | Cell Line | Subtype | EC50 (µM) |
| This compound | RH4 | Fusion-Positive | 1.5 |
| RH30 | Fusion-Positive | 2.1 | |
| SCMC | Fusion-Positive | 1.8 | |
| P3FI-90 | RH4 | Fusion-Positive | 0.5 |
| RH30 | Fusion-Positive | 0.7 | |
| SCMC | Fusion-Positive | 0.6 |
Data extracted from Kim et al., 2024.[2]
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and P3FI-90 against Histone Demethylases (KDMs)
| Compound | KDM Target | This compound IC50 (µM) | P3FI-90 IC50 (µM) |
| KDM3B | 7 | 1.2 | |
| KDM4B | >10 | 2.5 | |
| KDM5A | >10 | 3.0 | |
| KDM6B | >10 | >10 | |
| KDM1A | Not Tested | 2.8 |
Data extracted from Kim et al., 2024.[2]
Table 3: In Vivo Efficacy of P3FI-90 in a Fusion-Positive Rhabdomyosarcoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| NSG Mice | RH4 | P3FI-90 | 50 mg/kg, i.p., daily | Significant delay in tumor progression compared to DMSO control |
Data extracted from Kim et al., 2024.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature.
Cell Culture
Fusion-positive rhabdomyosarcoma cell lines (RH4, RH30, SCMC) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Objective: To determine the EC50 values of this compound and P3FI-90.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or P3FI-90 (typically from 0.01 to 100 µM) in triplicate.
-
Incubate the plates for 72 hours at 37°C.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to DMSO-treated control wells and calculate EC50 values using a non-linear regression model.
-
In Vitro KDM Inhibition Assay
-
Objective: To determine the IC50 values of this compound and P3FI-90 against various KDMs.
-
Procedure:
-
Perform enzymatic reactions using recombinant human KDM enzymes and corresponding histone peptide substrates.
-
Incubate the enzymes with varying concentrations of this compound or P3FI-90.
-
Initiate the demethylation reaction by adding the histone substrate and co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate).
-
Detect the reaction product (e.g., formaldehyde) using a fluorescent or colorimetric method.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 values.
-
Western Blotting
-
Objective: To assess changes in protein expression and histone methylation marks.
-
Procedure:
-
Treat FP-RMS cells with this compound or P3FI-90 for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K9me2, anti-H3K4me3, anti-MYOG, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of P3FI-90 in an in vivo model of FP-RMS.
-
Procedure:
-
Subcutaneously inject 1 x 106 RH4 cells into the flank of immunodeficient mice (e.g., NSG mice).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm3).
-
Randomize mice into treatment and control groups.
-
Administer P3FI-90 (e.g., 50 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection daily.
-
Monitor tumor volume using caliper measurements (Volume = 0.5 x length x width2) and body weight regularly.
-
Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.
-
Analyze tumor growth curves and survival data for statistical significance.
-
Biophysical Characterization
The direct binding of P3FI-90 to KDM3B was confirmed using two orthogonal biophysical methods:
-
Surface Plasmon Resonance (SPR): SPR analysis demonstrated a direct interaction between P3FI-90 and KDM3B with a dissociation constant (KD) in the micromolar range.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, including WaterLOGSY and Carr-Purcell-Meiboom-Gill (CPMG), confirmed the binding of P3FI-90 to the catalytic domain of KDM3B in solution.[2][3]
Conclusion and Future Directions
This compound and its analog P3FI-90 represent a promising new class of therapeutic agents for the treatment of fusion-positive rhabdomyosarcoma. Their novel mechanism of action, involving the targeted inhibition of the histone demethylase KDM3B and the subsequent suppression of the PAX3-FOXO1 oncogenic program, offers a new avenue for therapeutic intervention in this challenging disease. The preclinical data presented herein provide a strong rationale for the continued development of P3FI-90 and other KDM3B inhibitors for clinical applications in FP-RMS and potentially other transcriptionally addicted cancers. Future studies should focus on further optimizing the pharmacological properties of these compounds, evaluating their long-term efficacy and safety in more advanced preclinical models, and identifying predictive biomarkers of response.
References
An In-depth Technical Guide on the Downstream Targets of P3FI-63 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
P3FI-63 is a novel small molecule inhibitor demonstrating significant anti-cancer activity, primarily in fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide delineates the core mechanism of action of this compound, focusing on its downstream targets and the resultant cellular sequelae. This compound functions as an inhibitor of histone lysine (B10760008) demethylases (KDMs), with a pronounced selectivity for KDM3B. Inhibition of KDM3B by this compound leads to global changes in histone methylation, most notably an increase in the repressive H3K9me2/3 marks, as well as increases in H3K4me3 and H3K27me3. In the context of FP-RMS, these epigenetic alterations converge to suppress the oncogenic transcriptional program driven by the PAX3-FOXO1 fusion protein. The downstream consequences of this inhibition are twofold: the induction of apoptosis, evidenced by PARP cleavage, and the promotion of myogenic differentiation, marked by the upregulation of Myogenin (MYOG). This guide provides a comprehensive summary of the quantitative data available, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting this pathway.
Mechanism of Action and Primary Downstream Effects
This compound was identified through a high-throughput screen for inhibitors of PAX3-FOXO1 transcriptional activity.[1][2] Its primary mechanism of action is the inhibition of the Jumonji domain (JmjC) family of histone lysine demethylases (KDMs).[1][3]
Direct Enzymatic Targets
In vitro enzymatic assays have demonstrated that this compound inhibits multiple KDMs, with the highest potency against KDM3B, a demethylase responsible for removing methyl groups from histone H3 at lysine 9 (H3K9).[1] this compound shows no inhibitory activity against histone deacetylases (HDACs) 1, 2, and 3, or the protein arginine methyltransferase PRMT5.[1][2]
Epigenetic Consequences
Treatment of cancer cells with this compound leads to a significant increase in the global methylation of several histone H3 lysine residues. Specifically, Western blot analyses have confirmed increases in the methylation of H3K9me3, H3K4me3, and H3K27me3.[1][2] The increase in the repressive H3K9 methylation is consistent with the inhibition of its demethylase, KDM3B.
Cellular Outcomes in Fusion-Positive Rhabdomyosarcoma (FP-RMS)
In FP-RMS, which is driven by the PAX3-FOXO1 fusion oncogene, the epigenetic alterations induced by this compound have profound effects:[1][2]
-
Suppression of the PAX3-FOXO1 Transcriptional Program: The increase in repressive histone marks at PAX3-FOXO1 target gene promoters leads to the downregulation of its oncogenic gene signature.
-
Induction of Apoptosis: this compound treatment leads to programmed cell death, confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1][2]
-
Promotion of Myogenic Differentiation: Inhibition of the PAX3-FOXO1 program releases the block on differentiation, leading to an upregulation of myogenic markers such as Myogenin (MYOG).[1][2]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound in various cancer cell lines and against its enzymatic targets.
Table 1: In Vitro Enzymatic Inhibition of Histone Demethylases by this compound
| Target Enzyme | IC50 (µM) |
| KDM3B | 7 |
| KDM4B | >10 |
| KDM5A | >10 |
| KDM6B | >10 |
| HDAC1 | >50 |
| HDAC2 | >50 |
| HDAC3 | >50 |
| PRMT5 | >50 |
| Data sourced from direct enzymatic inhibition assays.[1] |
Table 2: Half-Maximal Effective Concentration (EC50) of this compound in Pediatric Cancer Cell Lines
| Cancer Type | Cell Line | EC50 (µM) |
| Fusion-Positive Rhabdomyosarcoma | RH4 | 2.5 |
| Fusion-Positive Rhabdomyosarcoma | RH30 | 3.0 |
| Fusion-Positive Rhabdomyosarcoma | SCMC | 1.5 |
| Fusion-Negative Rhabdomyosarcoma | RD | 7.16 |
| Fusion-Negative Rhabdomyosarcoma | CTR | 2.92 |
| Ewing's Sarcoma | TC-32 | 1.7 |
| Ewing's Sarcoma | A673 | 3.7 |
| Osteosarcoma | OSA (SJSA-1) | 7.5 |
| Osteosarcoma | HU09 | 3.1 |
| Data represents the mean from at least three biological replicates.[1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in FP-RMS
The following diagram illustrates the established signaling cascade initiated by this compound in FP-RMS cells.
Experimental Workflow: Western Blot for Histone Marks
This diagram outlines the workflow for assessing changes in histone methylation upon this compound treatment.
Experimental Workflow: KDM3B In Vitro Demethylase Assay
This diagram shows the process for measuring the direct inhibitory effect of this compound on KDM3B enzymatic activity.
Detailed Experimental Protocols
Western Blot for Histone Methylation and Apoptosis/Differentiation Markers
This protocol is adapted from methodologies used in the characterization of this compound.[1]
-
Cell Culture and Treatment:
-
Culture FP-RMS cells (e.g., RH4, RH30) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with desired concentrations of this compound (e.g., 5-10 µM) or DMSO as a vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
For total protein (PARP, MYOG): Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
For histone proteins: Use a commercial histone extraction kit (e.g., EpiQuick Total Histone Extraction Kit) following the manufacturer's instructions, which typically involves cell lysis and acid extraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-H3K9me3
-
Anti-H3K4me3
-
Anti-H3K27me3
-
Anti-Total Histone H3 (as a loading control)
-
Anti-PARP (to detect both full-length and cleaved forms)
-
Anti-Myogenin (MYOG)
-
Anti-β-Actin or Anti-GAPDH (as a loading control for total protein)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) reagent to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using appropriate software to quantify band intensities, normalizing to the respective loading controls.
-
In Vitro Histone Demethylase (KDM) Inhibition Assay
This protocol is a representative method for assessing the direct inhibition of KDM3B by this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Cofactors: Prepare fresh stock solutions of Ferrous Ammonium Sulfate (FAS), L-Ascorbic Acid, and α-ketoglutarate (2-OG) in deionized water.
-
Enzyme: Use recombinant human KDM3B.
-
Substrate: Use a biotinylated peptide corresponding to histone H3 amino acids 1-21 with dimethylation at lysine 9 (H3K9me2).
-
Inhibitor: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure (AlphaLISA format):
-
Add Assay Buffer, cofactors, and recombinant KDM3B enzyme to the wells of a 384-well assay plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the H3K9me2 peptide substrate.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding EDTA.
-
Add AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (H3K9me1 or H3K9me0) and Streptavidin-coated Donor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising chemical probe and a potential therapeutic lead for cancers driven by aberrant epigenetic regulation, particularly PAX3-FOXO1-positive rhabdomyosarcoma. Its well-defined mechanism of action, centered on the inhibition of KDM3B, provides a clear rationale for its anti-tumor effects. The downstream consequences—suppression of an oncogenic driver, induction of apoptosis, and promotion of terminal differentiation—are all highly desirable outcomes in cancer therapy.
Future research should focus on several key areas:
-
Comprehensive Proteomic and Transcriptomic Analysis: Unbiased, quantitative proteomics would provide a global view of the changes in protein expression and post-translational modifications following this compound treatment, potentially uncovering novel downstream targets and resistance mechanisms.
-
Mechanistic Studies in Other Cancers: While initial data shows efficacy in Ewing's sarcoma and osteosarcoma, the specific downstream targets and pathways affected in these cancers remain to be elucidated.[1]
-
Pharmacokinetic and Pharmacodynamic Studies: The development of more potent and soluble analogs, such as P3FI-90, is a critical step.[1] In vivo studies are necessary to evaluate the drug-like properties, safety, and efficacy of these compounds in preclinical models.
-
Combination Therapies: Investigating the synergistic potential of this compound or its analogs with standard-of-care chemotherapies or other targeted agents could provide new therapeutic avenues for difficult-to-treat pediatric sarcomas.
This technical guide serves as a foundational resource for researchers aiming to build upon the current understanding of this compound and its role in targeting the epigenetic vulnerabilities of cancer cells.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
P3FI-63: A Promising KDM3B Inhibitor with Therapeutic Potential in Diverse Pediatric Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pediatric solid tumors represent a significant challenge in oncology, with a pressing need for novel therapeutic strategies. Recent preclinical research has identified P3FI-63, a small molecule inhibitor of the histone lysine (B10760008) demethylase KDM3B, as a promising agent with potential efficacy extending beyond its initial characterization in fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its more potent analog, P3FI-90, with a specific focus on their potential application in other pediatric solid tumors. This document details the mechanism of action, summarizes key preclinical efficacy data, provides detailed experimental protocols for reproducibility, and visualizes the core signaling pathway and experimental workflows.
Introduction
The epigenetic landscape of pediatric cancers is increasingly recognized as a critical determinant of tumor initiation, progression, and therapeutic response. Histone lysine demethylases (KDMs) are key regulators of the epigenome, and their dysregulation has been implicated in various malignancies. This compound was identified through a high-throughput screen for inhibitors of the PAX3-FOXO1 fusion oncoprotein, a hallmark of FP-RMS. Subsequent studies revealed that this compound exerts its effects through the inhibition of KDM3B, a histone demethylase that plays a crucial role in maintaining the oncogenic transcriptional program driven by PAX3-FOXO1. This discovery has opened avenues for exploring the therapeutic potential of KDM3B inhibition in other pediatric solid tumors that may share similar epigenetic vulnerabilities.
Mechanism of Action of this compound
This compound and its analog P3FI-90 are inhibitors of the Jumonji C (JmjC) domain-containing histone lysine demethylase family, with a high selectivity for KDM3B. The primary mechanism of action involves the following key steps:
-
Inhibition of KDM3B: this compound directly binds to the active site of KDM3B, preventing it from demethylating its histone substrates.
-
Increased Histone Methylation: The inhibition of KDM3B leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me2/3), a repressive epigenetic mark.
-
Downregulation of Oncogenic Transcription: In the context of FP-RMS, the altered epigenetic state leads to the suppression of the transcriptional activity of the PAX3-FOXO1 fusion oncoprotein. This disrupts the oncogenic signaling cascade driven by this fusion protein.
The potential for this compound in other pediatric solid tumors lies in the possibility that other key oncogenic drivers in these tumors are also regulated by KDM3B-mediated epigenetic control.
Preclinical Efficacy of this compound in Pediatric Solid Tumors
Initial studies have demonstrated the broad anti-tumor activity of this compound across a panel of pediatric solid tumor cell lines. The half-maximal effective concentration (EC50) values, a measure of the drug's potency, have been determined for several tumor types.
| Tumor Type | Cell Line | This compound EC50 (µM) | Reference |
| Fusion-Negative Rhabdomyosarcoma | RD | 7.16 | [1] |
| Fusion-Negative Rhabdomyosarcoma | CTR | 2.92 | [1] |
| Ewing's Sarcoma | TC-32 | 1.7 | [1] |
| Ewing's Sarcoma | A673 | 3.7 | [1] |
| Osteosarcoma | OSA | 7.5 | [1] |
| Osteosarcoma | HU09 | 3.1 | [1] |
| Fusion-Positive Rhabdomyosarcoma | RH4 | Single-digit µM range | [1] |
| Fusion-Positive Rhabdomyosarcoma | RH30 | Single-digit µM range | [1] |
| Fusion-Positive Rhabdomyosarcoma | SCMC | Single-digit µM range | [1] |
These data indicate that this compound is active in the low micromolar range against various pediatric sarcomas, suggesting a potential therapeutic window that warrants further investigation. It is important to note that P3FI-90, a structural analog of this compound, was developed with improved solubility and potency and has shown efficacy in in vivo models of FP-RMS.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams have been generated.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed pediatric solid tumor cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).
Western Blot for Histone Methylation
-
Cell Lysis: Treat cells with this compound for the desired time point (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K9me3, total Histone H3 (as a loading control), and other relevant proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vivo Xenograft Studies (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of pediatric solid tumor cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer P3FI-90 (the more soluble analog) or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of treatment effects.
Clinical Development and Future Directions
As of the current date, there are no registered clinical trials for this compound or P3FI-90. The existing data is preclinical and, while promising, requires further validation. Future directions for the development of this compound and its analogs include:
-
In vivo efficacy studies in a broader range of pediatric solid tumor patient-derived xenograft (PDX) models to confirm the in vitro findings.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the optimal dosing and schedule for in vivo efficacy.
-
Toxicology studies to assess the safety profile of these compounds.
-
Identification of predictive biomarkers to select patients who are most likely to respond to KDM3B inhibition.
Conclusion
This compound represents a novel epigenetic-based therapeutic strategy with demonstrated preclinical activity against a range of pediatric solid tumors in vitro. Its mechanism of action, centered on the inhibition of KDM3B, offers a targeted approach to disrupt oncogenic transcriptional programs. The data presented in this guide underscore the potential of this compound and its analogs as valuable additions to the therapeutic armamentarium for pediatric oncology. Further preclinical and clinical development is warranted to fully elucidate their therapeutic potential and translate these promising findings into clinical benefits for children with solid tumors.
References
P3FI-63: A Novel Inhibitor of KDM3B with Therapeutic Potential in Fusion-Positive Rhabdomyosarcoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
P3FI-63 is a novel small molecule identified as a potent inhibitor of histone lysine (B10760008) demethylases (KDMs), with notable selectivity for KDM3B.[1][2][3] Discovered through a high-throughput screen for inhibitors of the oncogenic transcription factor PAX3-FOXO1, this compound represents a promising chemical probe and a potential therapeutic lead for fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][4] This document provides a comprehensive overview of the structural and biochemical characteristics of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the relevant signaling pathways.
Structural and Biochemical Properties
This compound was identified from a screen of 62,643 compounds as an inhibitor of PAX3-FOXO1 transcriptional activity.[1][2] Subsequent mechanistic studies, including RNA-sequencing, ATAC-sequencing, and molecular docking analyses, implicated KDMs as the primary targets of this compound.[1][2][3] Enzymatic assays confirmed that this compound inhibits multiple KDMs, with the highest potency against KDM3B.[1][2]
A structural analog of this compound, designated P3FI-90, was later identified with improved solubility and enhanced potency, making it more suitable for in vivo studies.[1][2]
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.30 g/mol |
| CAS Number | 931596-95-1 |
| Physical Appearance | White to off-white solid |
Biochemical Activity and Potency
The inhibitory activity of this compound was assessed through in vitro enzymatic assays and cell-based assays.
| Assay Type | Target/Cell Line | Result (IC₅₀/EC₅₀) | Reference |
| In Vitro Enzymatic Assay | KDM3B | IC₅₀ = 7 µM | [1] |
| Cell-based Assay | RH4 (FP-RMS) | EC₅₀ available in primary literature | [2][5] |
| Cell-based Assay | RH30 (FP-RMS) | EC₅₀ available in primary literature | [2][5] |
| Cell-based Assay | SCMC (FP-RMS) | EC₅₀ available in primary literature | [2][5] |
Mechanism of Action and Cellular Effects
This compound exerts its effects by inhibiting the enzymatic activity of KDMs, leading to an increase in histone methylation. Specifically, treatment of FP-RMS cells with this compound resulted in increased methylation of H3K9, H3K4, and H3K27.[1][4] This epigenetic modification leads to the downregulation of the PAX3-FOXO1 transcriptional program, which is a key driver of FP-RMS.
Signaling Pathway
The PAX3-FOXO1 fusion protein is a potent transcriptional activator that drives the proliferation and survival of FP-RMS cells. It has been shown to upregulate the expression of RASSF4, which in turn inhibits the Hippo pathway tumor suppressor MST1.[6] This leads to the activation of the downstream effector YAP, promoting tumorigenesis.[6] this compound, by inhibiting KDM3B, disrupts the transcriptional activity of PAX3-FOXO1, thereby counteracting its oncogenic effects.
Caption: this compound inhibits KDM3B, disrupting PAX3-FOXO1-mediated transcription.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of this compound.
High-Throughput Screening for PAX3-FOXO1 Inhibitors
This protocol describes the initial screen to identify compounds that inhibit PAX3-FOXO1 transcriptional activity.
Caption: Workflow for the high-throughput screening to identify this compound.
Protocol:
-
Cell Line: An engineered cell line is used where the expression of luciferase is driven by a PAX3-FOXO1-responsive element, such as the ALK super-enhancer.[1]
-
Compound Library: A diverse small molecule library is screened (e.g., 62,643 compounds).[1]
-
Assay Plate Preparation: Compounds are dispensed into 384-well plates at a defined concentration (e.g., 20 µM).
-
Cell Seeding: The engineered cells are seeded into the compound-containing plates.
-
Incubation: Plates are incubated for a sufficient period to allow for compound action and luciferase expression (e.g., 24-48 hours).
-
Luciferase Assay: A commercial luciferase assay system is used to measure the luminescence in each well.
-
Hit Identification: Compounds that significantly reduce luciferase activity compared to controls (e.g., DMSO) are identified as primary hits. This compound was identified through this process.[1]
In Vitro KDM Enzymatic Assays
This protocol details the direct enzymatic inhibition assays to determine the IC₅₀ of this compound against various KDMs.
Protocol:
-
Enzymes and Substrates: Recombinant human KDM enzymes (e.g., KDM3B, KDM4B, KDM5A, KDM6B) and their respective histone peptide substrates are used.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The KDM enzyme, its substrate, and this compound (or DMSO control) are combined in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for demethylation to occur.
-
Detection: The amount of demethylated product is quantified. This can be done using various methods, such as formaldehyde (B43269) detection or antibody-based assays.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value. For this compound, the IC₅₀ against KDM3B was found to be 7 µM.[1]
Western Blotting for Histone Methylation
This protocol is for validating the cellular activity of this compound by assessing changes in histone methylation marks.
Protocol:
-
Cell Treatment: FP-RMS cell lines (e.g., RH4, RH30) are treated with this compound or DMSO for a specified duration (e.g., 24 hours).[1]
-
Histone Extraction: Histones are extracted from the treated cells using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for different histone methylation marks (e.g., H3K9me3, H3K4me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the relative changes in histone methylation levels upon this compound treatment. Treatment with this compound was shown to increase the methylation of H3K9, H3K4, and H3K27.[1]
Conclusion and Future Directions
This compound is a valuable tool compound for studying the role of KDM3B in the context of PAX3-FOXO1-driven cancers. Its characterization has provided a strong rationale for the therapeutic targeting of KDMs in FP-RMS. The development of more potent and soluble analogs, such as P3FI-90, demonstrates the potential for translating this discovery into clinical applications.[1][2] Further research should focus on detailed structural studies of the this compound/KDM3B interaction, comprehensive preclinical evaluation of optimized analogs, and the exploration of its efficacy in other transcriptionally-addicted cancers.
References
- 1. JCI - Alveolar rhabdomyosarcoma–associated PAX3-FOXO1 promotes tumorigenesis via Hippo pathway suppression [jci.org]
- 2. PAX3-FOXO1A expression in rhabdomyosarcoma is driven by the targetable nuclear receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Discovery and Initial Screening of P3FI-63: A Novel Inhibitor of PAX3-FOXO1 Transcriptional Activity
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma driven by the aberrant transcriptional activity of the PAX3-FOXO1 fusion oncoprotein. Direct targeting of this transcription factor has remained a significant challenge. This document details the discovery and initial characterization of P3FI-63, a novel small molecule inhibitor identified through a high-throughput screen designed to specifically target PAX3-FOXO1-driven transcription. This compound was found to exert its inhibitory effects through the targeting of histone lysine (B10760008) demethylases (KDMs), demonstrating a promising new avenue for therapeutic intervention in FP-RMS and other transcriptionally addicted cancers.
Introduction
The PAX3-FOXO1 fusion protein is a potent transcriptional activator that is the primary driver in the majority of alveolar rhabdomyosarcoma cases, a subtype with a particularly poor prognosis. The fusion protein hijacks the DNA binding domains of PAX3 and combines them with the powerful transactivation domain of FOXO1, leading to the dysregulation of genes controlling cell growth, differentiation, and survival. The critical role of PAX3-FOXO1 in FP-RMS pathogenesis makes it a prime therapeutic target; however, the development of small molecules that can effectively and specifically inhibit its function has been challenging. This whitepaper outlines the successful identification and initial validation of this compound, a compound that directly addresses this therapeutic gap.
The Discovery of this compound: A High-Throughput Screening Approach
This compound was identified from a library of 62,643 small molecules through a specially designed cell-based functional reporter assay.[1][2] This high-throughput screen was engineered to specifically measure the transcriptional output of the PAX3-FOXO1 oncoprotein.
Experimental Protocol: PAX3-FOXO1 Reporter Assay
The screening assay utilized a luciferase reporter construct driven by a super-enhancer from the anaplastic lymphoma kinase (ALK) gene locus.[1] This specific super-enhancer was identified through ChIP-seq analysis as being highly bound by the PAX3-FOXO1 protein.[1] The principle of the assay is that in the presence of active PAX3-FOXO1, the ALK super-enhancer drives high levels of luciferase expression. Small molecules that inhibit PAX3-FOXO1 activity will, therefore, lead to a decrease in the luciferase signal. A constitutively active CMV promoter-driven luciferase reporter was used as a counterscreen to identify and eliminate compounds that were non-specific inhibitors of transcription or luciferase itself.[2][3]
The following diagram illustrates the workflow of the high-throughput screening process:
Initial Characterization and Target Identification
Following its identification as a potent and selective inhibitor in the primary screen, this compound underwent further characterization to determine its mechanism of action.
Cellular Activity of this compound
The half-maximal effective concentration (EC50) of this compound was determined in several PAX3-FOXO1-positive RMS cell lines.[2][3] The results are summarized in the table below.
| Cell Line | EC50 (µM) |
| RH4 | Value not explicitly stated in search results |
| RH30 | Value not explicitly stated in search results |
| SCMC | Value not explicitly stated in search results |
Note: While the source material mentions EC50 calculations were performed, the specific values for this compound are not provided in the abstracts. The focus shifts to the optimized compound P3FI-90.
Unveiling the Mechanism: Inhibition of Histone Lysine Demethylases
To identify the molecular target of this compound, a series of transcriptomic and epigenetic analyses were performed.
RH4 cells were treated with this compound, and RNA sequencing (RNA-seq) was performed to analyze changes in the transcriptome. Gene Set Enrichment Analysis (GSEA) was then used to identify enriched gene sets. The analysis revealed a significant enrichment of gene sets associated with the inhibition of the Jumonji domain (JmjC) family of histone lysine demethylases (KDMs), particularly those induced by known KDM inhibitors such as JIB-04 and GSK-J4.[1]
To further investigate the impact of this compound on chromatin accessibility, Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) was conducted. The results showed an enrichment for a gene set induced by the KDM1A inhibitor SP2509, further supporting the hypothesis that this compound targets KDMs.[1]
To confirm the direct activity of this compound on KDMs, cell-free in vitro enzyme inhibition assays were performed.[1][2] These assays measured the ability of this compound to inhibit the activity of a panel of KDMs, as well as other epigenetic modifiers like histone deacetylases (HDACs) and protein arginine methyltransferase 5 (PRMT5).[1][2]
The results demonstrated that this compound directly inhibits multiple KDMs, with the highest potency against KDM3B.[1][2] In contrast, it showed no inhibitory activity against HDAC1, HDAC2, HDAC3, or PRMT5.[1][4]
The following table summarizes the inhibitory activity of this compound against various KDMs.
| Enzyme | IC50 (µM) |
| KDM3B | 7 |
| KDM4B | > 10 |
| KDM5A | > 10 |
| KDM6B | > 10 |
Note: The table is a representation based on the statement that this compound has the "highest potency against KDM3B at a half-maximal inhibitory concentration (IC50) of 7 µM" and is less potent against others.
Validation of KDM Inhibition in Cells
The inhibition of KDMs by this compound in a cellular context was validated by Western blotting.
PAX3-FOXO1-positive RMS cell lines (RH4 and RH30) were treated with this compound for 24 hours.[1] Whole-cell lysates were then subjected to Western blot analysis to assess the methylation status of various histone 3 lysines, which are substrates for KDMs.
The results showed a significant increase in the methylation of H3K9, H3K4, and H3K27 following treatment with this compound, confirming that the compound effectively inhibits KDM activity within the cell.[1][2][3]
This compound and the PAX3-FOXO1 Signaling Pathway
This compound's mechanism of action is to disrupt the epigenetic machinery that the PAX3-FOXO1 oncoprotein relies on to drive its oncogenic transcriptional program. In FP-RMS, PAX3-FOXO1 recruits histone demethylases like KDM3B to the chromatin, leading to the removal of repressive histone marks (such as H3K9 methylation) and the activation of target genes.[3] By inhibiting KDM3B and other KDMs, this compound prevents the erasure of these repressive marks, thereby suppressing PAX3-FOXO1-driven gene expression and inhibiting the growth of FP-RMS cells.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Conclusion and Future Directions
The discovery of this compound represents a significant step forward in the development of targeted therapies for fusion-positive rhabdomyosarcoma. Through a carefully designed high-throughput screen, a novel small molecule was identified that functionally inhibits the oncogenic activity of the PAX3-FOXO1 fusion protein. Subsequent mechanistic studies revealed that this compound acts as an inhibitor of histone lysine demethylases, with a notable potency against KDM3B. This finding not only provides a promising new chemical scaffold for further optimization but also validates the targeting of KDM-mediated epigenetic regulation as a viable therapeutic strategy for FP-RMS.
While this compound itself had some limitations in terms of solubility, it served as the foundation for the development of an optimized analog, P3FI-90, with improved physicochemical properties and in vivo efficacy.[1][2] Further research will focus on the continued development of this class of inhibitors and their potential application in other cancers driven by aberrant transcriptional activity.
References
Methodological & Application
P3FI-63: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
P3FI-63 is a novel small molecule inhibitor targeting histone lysine (B10760008) demethylases (KDMs), with notable selectivity for KDM3B. Identified through a high-throughput screen, this compound effectively suppresses the transcriptional activity of PAX3-FOXO1, a key oncogenic driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1] These application notes provide detailed protocols for in vitro studies involving this compound and its optimized analog, P3FI-90, to investigate their anti-cancer properties in relevant cellular models. The protocols outlined below cover essential assays for characterizing the mechanism of action and efficacy of these compounds.
Compound Information
This compound and its analog P3FI-90 are experimental inhibitors of the Jumonji domain (JmjC) family of histone lysine demethylases. P3FI-90 was developed to offer improved solubility and potency over the parent compound, this compound.[2]
Table 1: Compound Properties
| Compound | Target | Key Characteristics |
| This compound | Histone Lysine Demethylases (KDMs), selective for KDM3B | Identified in a screen for PAX3-FOXO1 transcriptional inhibitors. |
| P3FI-90 | Histone Lysine Demethylases (KDMs), selective for KDM3B | Optimized analog of this compound with enhanced solubility and potency. |
Signaling Pathway Context
This compound and P3FI-90 exert their effects by inhibiting KDMs, which are crucial for the oncogenic activity of the PAX3-FOXO1 fusion protein in FP-RMS.[2][3] By inhibiting KDM3B, these compounds lead to an increase in histone methylation, thereby repressing the transcriptional output of PAX3-FOXO1 and inducing anti-tumor effects.
Caption: this compound/P3FI-90 inhibitory action on the KDM-mediated PAX3-FOXO1 oncogenic pathway.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and P3FI-90 in various FP-RMS cell lines.
Table 2: EC50 Values for this compound
| Cell Line | Description | EC50 (µM) |
| RH4 | PAX3-FOXO1 Positive RMS | ~5 |
| RH30 | PAX3-FOXO1 Positive RMS | ~5 |
| SCMC | PAX3-FOXO1 Positive RMS | ~7.5 |
Data presented as mean values ± SEM from 3 biological replicates.[4][5]
Table 3: EC50 Values for P3FI-90
| Cell Line | Description | EC50 (µM) |
| RH4 | PAX3-FOXO1 Positive RMS | Sub-micromolar to low micromolar |
| RH30 | PAX3-FOXO1 Positive RMS | Sub-micromolar to low micromolar |
| SCMC | PAX3-FOXO1 Positive RMS | Sub-micromolar to low micromolar |
Data presented as mean values ± SEM from 3 biological replicates.[2][6]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound and P3FI-90.
Cell Viability and EC50 Determination
This protocol determines the concentration of this compound or P3FI-90 that inhibits 50% of cell viability in FP-RMS cell lines.
Materials:
-
FP-RMS cell lines (e.g., RH4, RH30, SCMC)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or P3FI-90 stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound or P3FI-90 in complete growth medium.
-
Treat cells with the diluted compounds and a DMSO vehicle control.
-
Incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values using a non-linear regression analysis.
Caption: Workflow for determining the EC50 of this compound/P3FI-90 in FP-RMS cell lines.
Western Blot for Histone Methylation
This protocol assesses the impact of this compound on the methylation status of key histone marks.
Materials:
-
FP-RMS cell lines
-
This compound stock solution
-
Lysis buffer
-
Primary antibodies (anti-H3K9me3, anti-H3K4me3, anti-H3K27me3, anti-total H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat FP-RMS cells with this compound or DMSO for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in histone methylation relative to total histone levels. An increase in methylation is expected.[4][5]
PAX3-FOXO1 Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of PAX3-FOXO1.
Materials:
-
Engineered cell line with a PAX3-FOXO1-driven luciferase reporter (e.g., ALK super-enhancer luciferase reporter).[2]
-
This compound or P3FI-90 stock solution
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with various concentrations of this compound/P3FI-90 or DMSO.
-
Incubate for 24-48 hours.
-
Add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luciferase signal using a luminometer.
-
Normalize the signal to a control (e.g., CMV-driven luciferase) to assess specificity.
Further Investigations
For a more in-depth analysis of the cellular effects of this compound and P3FI-90, consider the following advanced techniques mentioned in the literature:
-
RNA-sequencing (RNA-seq): To identify global changes in gene expression following treatment and confirm the downregulation of PAX3-FOXO1 target genes.
-
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq): To investigate changes in chromatin accessibility induced by KDM inhibition.
-
Direct Enzymatic Inhibition Assays: To quantify the inhibitory activity of the compounds against a panel of purified KDM enzymes.
-
Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR): To confirm the biophysical binding of the compounds to their target proteins, such as KDM3B.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence of PAX3-FOXO1 chromatin occupancy on ETS1 at important disease-promoting genes exposes new targetable vulnerability in Fusion-Positive Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Determining the Optimal P3FI-63 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P3FI-63 is a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs) with high selectivity for KDM3B.[1][2][3] It has demonstrated anti-tumor activity, particularly in fusion-positive rhabdomyosarcoma (FP-RMS), by downregulating the transcriptional activity of the oncogenic fusion protein PAX3-FOXO1.[1][2][4] this compound and its more potent analog, P3FI-90, represent a promising therapeutic approach for cancers addicted to specific transcriptional programs.[1][2] The optimal concentration of this compound is crucial for achieving the desired biological effect while minimizing off-target toxicity. This document provides detailed protocols for determining the optimal concentration of this compound for use in cell culture experiments.
Mechanism of Action
This compound primarily functions by inhibiting the enzymatic activity of KDM3B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9).[1][4] In FP-RMS, the PAX3-FOXO1 fusion protein recruits KDM3B to the chromatin, where it reduces H3K9 methylation, leading to the activation of oncogenic target genes.[4] By inhibiting KDM3B, this compound increases H3K9 methylation, which in turn represses the transcription of PAX3-FOXO1 target genes, leading to reduced cell growth and induction of apoptosis.[1][4] this compound has also been shown to inhibit other KDMs, such as KDM4B, KDM5A, and KDM6B, at higher concentrations.[1]
Caption: this compound signaling pathway in PAX3-FOXO1 positive cells.
Data Presentation
The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its analog P3FI-90 in various cell lines.
Table 1: this compound In Vitro Activity
| Cell Line | Cancer Type | Parameter | Value (µM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | EC50 | Data not specified |
| RH30 | Fusion-Positive Rhabdomyosarcoma | EC50 | Data not specified |
| SCMC | Fusion-Positive Rhabdomyosarcoma | EC50 | Data not specified |
| RD | Fusion-Negative Rhabdomyosarcoma | EC50 | 7.16 |
| CTR | Fusion-Negative Rhabdomyosarcoma | EC50 | 2.92 |
| TC-32 | Ewing's Sarcoma | EC50 | 1.7 |
| A673 | Ewing's Sarcoma | EC50 | 3.7 |
| OSA | Osteosarcoma | EC50 | 7.5 |
| HU09 | Osteosarcoma | EC50 | 3.1 |
| 7250 | Primary Human Fibroblast | EC50 | 6.62 |
| KDM3B | - | IC50 | 7 |
EC50 values for RH4, RH30, and SCMC were calculated but the specific values are not available in the provided search results.[4] EC50 and IC50 values are from reference[1].
Table 2: P3FI-90 In Vitro Activity
| Cell Line | Cancer Type | Parameter | Value (µM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | EC50 | 0.9 |
| RH30 | Fusion-Positive Rhabdomyosarcoma | EC50 | Data not specified |
| SCMC | Fusion-Positive Rhabdomyosarcoma | EC50 | Data not specified |
| KDM3B | - | SPR KD | 7.68 |
EC50 values for RH30 and SCMC were calculated but the specific values are not available in the provided search results.[5] EC50 and SPR KD values are from reference[6].
Experimental Protocols
Determining the optimal this compound concentration for a specific cell line involves a two-step process: first, a dose-response experiment to assess the effect on cell viability and determine the EC50 value, and second, a target engagement experiment to confirm the inhibition of KDM3B activity at the molecular level.
Caption: Experimental workflow for determining optimal this compound concentration.
Protocol 1: Dose-Response Determination using MTT Assay
This protocol outlines the steps to determine the EC50 of this compound in a chosen cell line.
Materials and Reagents:
-
This compound (MedchemExpress or other supplier)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1, 1, 10, 25, 50, 100 µM) is recommended for the initial experiment.[7]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours). The incubation time should be based on the cell line's doubling time.[7]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.[7]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[7]
-
Protocol 2: Target Engagement by Western Blot
This protocol is to confirm that this compound is inhibiting its target, KDM3B, by observing changes in histone methylation.
Materials and Reagents:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-H3K4me3, anti-H3K27me3, and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined EC50 (e.g., 0.5x, 1x, and 2x EC50) for 24 hours. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
Conclusion
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell line and experimental needs. The initial dose-response curve provides a quantitative measure of the compound's effect on cell viability, while the target engagement study confirms its mechanism of action. This systematic approach ensures the generation of reliable and reproducible data in studies investigating the therapeutic potential of this compound.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: P3FI-63 Treatment in RH4 and RH30 Rhabdomyosarcoma Cell Lines
Application Notes and Protocols for Luciferase Reporter Assay to Determine P3FI-63 Activity
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of the small molecule P3FI-63 on the PAX3-FOXO1 fusion oncoprotein. This assay is crucial for researchers in oncology, drug discovery, and molecular biology studying fusion-positive rhabdomyosarcoma (FP-RMS) and other transcriptionally addicted cancers.
Introduction
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma primarily driven by the PAX3-FOXO1 fusion transcription factor.[1][2] This oncoprotein aberrantly regulates gene expression, promoting cancer cell growth, survival, and migration. The small molecule this compound has been identified as an inhibitor of PAX3-FOXO1 transcriptional activity, offering a potential therapeutic avenue for FP-RMS.[1][2] this compound is understood to function, at least in part, through the inhibition of histone lysine (B10760008) demethylases (KDMs), which are recruited by PAX3-FOXO1 to regulate target gene expression.[1][2][3]
The luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of a specific promoter or enhancer element. In this context, a reporter construct is engineered to contain a PAX3-FOXO1-responsive element driving the expression of the luciferase gene. The resulting luminescence is directly proportional to the transcriptional activity of PAX3-FOXO1. By treating cells with this compound, the dose-dependent inhibition of PAX3-FOXO1 activity can be precisely measured.
Principle of the Assay
The core of this assay is a reporter plasmid where the firefly luciferase gene is under the transcriptional control of a promoter or enhancer that is strongly activated by PAX3-FOXO1. A commonly used responsive element is the ALK (Anaplastic Lymphoma Kinase) super-enhancer.[1] When this reporter plasmid is transfected into cells expressing PAX3-FOXO1 (such as FP-RMS cell lines), the fusion protein binds to the responsive element and drives the transcription of the luciferase gene. The expressed luciferase enzyme then catalyzes a reaction with its substrate, luciferin, to produce light. The intensity of this light, measured by a luminometer, serves as a quantitative readout of PAX3-FOXO1 transcriptional activity.
To control for variations in transfection efficiency and cell number, a dual-luciferase system is employed.[4][5] This involves co-transfection with a control plasmid that constitutively expresses a second reporter, Renilla luciferase. The firefly luciferase activity is then normalized to the Renilla luciferase activity. When cells are treated with this compound, a decrease in the normalized luciferase activity indicates inhibition of the PAX3-FOXO1 signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving PAX3-FOXO1 and the experimental workflow for the luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: FP-RMS cell lines expressing PAX3-FOXO1 (e.g., RH4, RH30).
-
Reporter Plasmids:
-
Firefly luciferase reporter plasmid containing a PAX3-FOXO1 responsive element (e.g., pGL4-ALK-super-enhancer-luc2).
-
Renilla luciferase control plasmid for normalization (e.g., pRL-TK or pRL-CMV).
-
-
Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or similar.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Dual-Luciferase® Reporter Assay System: (Promega, Cat. No. E1910) or equivalent.
-
Lysis Buffer: Passive Lysis Buffer (included in the assay system).
-
Plates: White, opaque 96-well cell culture plates for luminescence readings.
-
Luminometer: Plate-reading luminometer with injectors.
Protocol
Day 1: Cell Seeding
-
Culture FP-RMS cells (e.g., RH4) in T75 flasks until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, opaque 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection mix in sterile microcentrifuge tubes. For each well, combine:
-
100 ng of the firefly luciferase reporter plasmid.
-
10 ng of the Renilla luciferase control plasmid.
-
Transfection reagent according to the manufacturer's protocol (e.g., 0.3 µL of Lipofectamine® 3000).
-
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add the transfection mix to each well of the 96-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical concentration range would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for another 24 to 48 hours.
Day 4/5: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents and the 96-well plate to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete cell lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of the Renilla luminescence.
-
Place the plate in the luminometer and initiate the reading sequence.
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalized value is the Relative Luciferase Unit (RLU).
-
RLU = (Firefly Luminescence) / (Renilla Luminescence)
-
-
To determine the inhibitory effect of this compound, normalize the RLU of the treated wells to the RLU of the vehicle-treated control wells.
-
% Activity = (RLU of treated sample / Average RLU of vehicle control) * 100
-
-
Plot the % Activity against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 value. The EC50 represents the concentration of this compound that causes a 50% reduction in PAX3-FOXO1 transcriptional activity.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various PAX3-FOXO1 positive rhabdomyosarcoma cell lines, as determined by luciferase reporter assays.
| Cell Line | Description | This compound EC50 (µM) | Reference |
| RH4 | PAX3-FOXO1 Positive RMS | ~1.5 - 2.0 | [1][2] |
| RH30 | PAX3-FOXO1 Positive RMS | ~2.5 - 3.0 | [1][2] |
| SCMC | PAX3-FOXO1 Positive RMS | ~3.0 - 4.0 | [2] |
Note: EC50 values are approximate and can vary based on experimental conditions.
Troubleshooting
-
Low Luminescence Signal:
-
Increase the amount of transfected plasmid DNA.
-
Optimize the cell number per well.
-
Ensure the lysis buffer completely lyses the cells.
-
-
High Well-to-Well Variability:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding.
-
Optimize the transfection protocol for higher efficiency and consistency.
-
-
EC50 Value Out of Expected Range:
-
Verify the concentration of the this compound stock solution.
-
Ensure the compound is fully dissolved in the medium.
-
Check the health and passage number of the cell line.
-
By following these detailed application notes and protocols, researchers can effectively utilize the luciferase reporter assay to investigate the activity of this compound and other potential inhibitors of the PAX3-FOXO1 oncoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols: Performing RNA-seq Analysis after P3FI-63 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
P3FI-63 is a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs) with high selectivity for KDM3B.[1][2] It has emerged as a promising therapeutic agent, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS), where it has been shown to suppress tumor growth by downregulating the activity of the oncogenic fusion protein PAX3-FOXO1.[1][2][3] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering potential combination therapies. RNA sequencing (RNA-seq) is a powerful technology for achieving this by providing a comprehensive snapshot of the transcriptome.
These application notes provide a detailed protocol for conducting RNA-seq analysis of cells treated with this compound, from experimental design and execution to data analysis and interpretation.
Signaling Pathway of this compound in Fusion-Positive Rhabdomyosarcoma
This compound exerts its effects by inhibiting KDM3B, a histone demethylase. In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein drives oncogenesis. This compound treatment leads to an increase in histone methylation, which in turn suppresses the transcriptional activity of PAX3-FOXO1 and its downstream targets. This ultimately leads to cell growth inhibition and apoptosis.
Caption: this compound signaling pathway in FP-RMS.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cell line for your study. For FP-RMS, cell lines such as RH4 or RH30 are commonly used.[3]
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. EC50 values for this compound in FP-RMS cell lines have been reported to be in the low micromolar range.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Replicates: Perform at least three biological replicates for each treatment condition to ensure statistical power.
-
Cell Harvesting: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.
Part 2: RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification steps.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.
-
Integrity: Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Aim for a RIN value of >8 for high-quality RNA.
-
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process involves:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair and A-tailing.
-
Adapter ligation.
-
PCR amplification.
-
-
Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for RNA-seq analysis following this compound treatment.
Caption: RNA-seq experimental workflow.
Bioinformatics Analysis Protocol
-
Quality Control of Raw Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound treated and control samples. Key metrics include the log2 fold change and the adjusted p-value (FDR).
-
Pathway and Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes. This can provide insights into the biological processes affected by this compound. Previous studies have shown that gene sets associated with inhibitors of histone lysine demethylases are enriched after this compound treatment.[1]
-
Data Visualization: Generate plots such as volcano plots, heatmaps, and pathway diagrams to visualize the results of the differential expression and pathway analyses.
Bioinformatics Data Analysis Pipeline
The following diagram outlines the key steps in the bioinformatics data analysis pipeline.
Caption: Bioinformatics data analysis pipeline.
Data Presentation
Quantitative data from the RNA-seq analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of RNA-seq Data Quality
| Sample Name | Total Reads | Mapped Reads (%) | RIN |
| Control_1 | 25,123,456 | 95.2 | 9.5 |
| Control_2 | 26,789,123 | 96.1 | 9.7 |
| Control_3 | 24,567,890 | 94.8 | 9.6 |
| P3FI-63_1 | 27,890,123 | 95.5 | 9.4 |
| P3FI-63_2 | 26,543,210 | 96.3 | 9.8 |
| P3FI-63_3 | 25,987,654 | 95.0 | 9.5 |
Table 2: Top 10 Differentially Expressed Genes (this compound vs. Control)
| Gene Symbol | log2FoldChange | p-value | padj (FDR) |
| MYOG | 3.5 | 1.2e-50 | 2.5e-46 |
| ID1 | -2.8 | 3.4e-45 | 5.1e-41 |
| CDK1 | -2.5 | 7.8e-40 | 9.2e-36 |
| CCNA2 | -2.3 | 1.5e-35 | 1.9e-31 |
| PAX3-FOXO1 | -1.5 | 2.1e-20 | 3.0e-17 |
| FGFR4 | -1.8 | 4.5e-18 | 5.8e-15 |
| ALK | -1.6 | 6.7e-15 | 8.2e-12 |
| SOX8 | -2.1 | 9.8e-12 | 1.1e-08 |
| MYCN | -1.9 | 3.2e-10 | 3.5e-07 |
| EZH2 | -1.4 | 5.6e-08 | 6.0e-05 |
Table 3: Top 5 Enriched Gene Sets from GSEA (this compound vs. Control)
| Gene Set Name | Normalized Enrichment Score (NES) | FDR q-val |
| HALLMARK_MYC_TARGETS_V1 | -2.5 | <0.001 |
| HALLMARK_E2F_TARGETS | -2.3 | <0.001 |
| HALLMARK_G2M_CHECKPOINT | -2.1 | <0.001 |
| REACTOME_CELL_CYCLE | -2.0 | <0.001 |
| KEGG_P53_SIGNALING_PATHWAY | 1.8 | 0.005 |
References
Application Notes and Protocols: Western Blot Analysis of Histone Marks Following P3FI-63 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
P3FI-63 is a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with a particular potency against KDM3B[1][2][3][4]. KDMs are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing chromatin structure and gene expression[5]. Inhibition of these enzymes by this compound leads to an increase in the methylation status of specific histone lysine residues, including H3K9, H3K4, and H3K27[1]. This application note provides a detailed protocol for utilizing Western blotting to detect and semi-quantify the changes in these histone marks in cells treated with this compound. Western blotting is a fundamental technique to verify the cellular activity of epigenetic inhibitors by monitoring alterations in histone post-translational modifications (PTMs)[6][7].
Mechanism of Action of this compound
This compound functions by inhibiting the enzymatic activity of the Jumonji C (JmjC) domain-containing family of histone lysine demethylases. By blocking the demethylation process, treatment with this compound results in the accumulation of methylation on histone tails. Specifically, studies have shown that this compound treatment leads to a significant increase in the methylation of H3K9, H3K4, and H3K27 in fusion-positive rhabdomyosarcoma (FP-RMS) cell lines[1]. This alteration in the histone code can subsequently impact gene expression and cellular phenotype, making this compound a valuable tool for studying the role of these histone marks in various biological processes and a potential therapeutic agent[1][5].
Data Presentation: Expected Effects of this compound on Histone Methylation
The following table summarizes the anticipated semi-quantitative changes in specific histone methylation marks following treatment of FP-RMS cell lines (e.g., RH4, RH30) with this compound, based on published findings[1]. The expected outcome is a dose-dependent increase in the methylation levels of the target lysine residues.
| Histone Mark | Expected Change with this compound Treatment | Target Enzyme(s) |
| H3K9me2/3 | Significant Increase | KDM3B, KDM4B, KDM1A |
| H3K4me3 | Increase | KDM5A, KDM1A |
| H3K27me3 | Increase | KDM6B |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess changes in histone methylation after this compound exposure.
I. Cell Culture and this compound Treatment
This protocol is designed for adherent or suspension cancer cell lines, such as the FP-RMS cell lines RH4 and RH30, where this compound has been shown to be active[1].
-
Materials:
-
Appropriate cancer cell line (e.g., RH4, RH30)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedchemExpress or other suppliers)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period and prevent confluence.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should also be prepared.
-
Cell Treatment: Once cells have adhered (for adherent lines) or are in the desired growth phase (for suspension lines), replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator[1].
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with ice-cold PBS, and detach them using a cell scraper in the presence of ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold PBS, and centrifuge again. Aspirate the PBS and proceed to histone extraction.
-
II. Histone Extraction
This protocol utilizes an acid extraction method to isolate histone proteins from the cell nuclei[7][8].
-
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
1 M Tris-HCl, pH 8.0
-
Ice-cold PBS
-
-
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold TEB.
-
Incubation: Incubate on a rotator for 10 minutes at 4°C to lyse the cells.
-
Nuclei Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 100 µL of 0.2 N HCl.
-
Overnight Incubation: Incubate on a rotator overnight at 4°C to extract histones.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant containing the histone proteins to a new pre-chilled microcentrifuge tube.
-
Neutralization: Neutralize the acid-extracted histones by adding 1 M Tris-HCl, pH 8.0, at a 1:10 ratio (e.g., 10 µL of 1 M Tris-HCl for every 100 µL of histone extract)[7].
-
Protein Quantification: Determine the protein concentration of the histone extract using a BCA protein assay.
-
III. Western Blotting
This protocol is optimized for the detection of low molecular weight histone proteins[6][9].
-
Materials:
-
LDS sample buffer (4X)
-
1 M Dithiothreitol (DTT)
-
10-15% Bis-Tris or Tris-Glycine polyacrylamide gels
-
Pre-stained protein standard
-
0.2 µm nitrocellulose or PVDF membrane
-
Transfer buffer
-
Ponceau S staining solution
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K4me3, anti-H3K27me3, and anti-total Histone H3).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Sample Preparation: For each lane, prepare 1-5 µg of histone extract diluted in 1X LDS sample buffer supplemented with 100 mM DTT. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the histone samples and a pre-stained protein standard onto a high-percentage polyacrylamide gel. Run the gel according to the manufacturer's instructions to achieve good separation of low molecular weight proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane at 100 V for 60-90 minutes at 4°C[7][9].
-
Transfer Verification: Verify the successful transfer and equal loading of the histones using Ponceau S staining[6].
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation[7].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me3, anti-H3K4me3, anti-H3K27me3, or anti-total H3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation[7]. The recommended dilutions should be obtained from the antibody datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system. The band intensity can be quantified using densitometry software and normalized to the total histone H3 loading control.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of histone marks after this compound exposure.
Caption: this compound signaling pathway leading to increased histone methylation.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot of histones [bio-protocol.org]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for ATAC-seq with P3FI-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for conducting an Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) experiment to investigate the effects of P3FI-63, a potent and selective inhibitor of histone lysine (B10760008) demethylase 3B (KDM3B). This compound has been identified as a promising compound for targeting transcriptionally addicted cancers, such as fusion-positive rhabdomyosarcoma (FP-RMS), by modulating chromatin accessibility and suppressing oncogenic transcriptional programs.
This compound primarily targets KDM3B, an enzyme responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me1 and H3K9me2). The demethylation of H3K9 is generally associated with transcriptional activation. By inhibiting KDM3B, this compound is expected to increase H3K9 methylation, leading to a more condensed chromatin state and repression of target gene expression. Notably, this compound has been shown to suppress the activity of the oncogenic fusion protein PAX3-FOXO1 in FP-RMS.
This document offers a comprehensive guide for researchers aiming to utilize ATAC-seq to elucidate the genome-wide changes in chromatin accessibility induced by this compound treatment in relevant cell lines.
Data Presentation
Treatment of cancer cell lines with this compound is expected to lead to significant changes in chromatin accessibility, particularly at regulatory regions controlled by transcription factors whose activity is dependent on KDM3B. The following table summarizes expected quantitative outcomes from an ATAC-seq experiment comparing this compound treated cells to a vehicle control (e.g., DMSO). The data presented here is illustrative and based on the known function of this compound. Actual results will vary depending on the cell type and experimental conditions.
| Metric | Vehicle Control (DMSO) | This compound (10 µM, 24h) | Fold Change (this compound/DMSO) | Putative Biological Interpretation |
| Total Number of Accessible Peaks | ~85,000 | ~75,000 | 0.88 | Global decrease in chromatin accessibility. |
| Differentially Accessible Regions (DARs) | N/A | 5,200 | N/A | Significant changes in the chromatin landscape. |
| - Upregulated DARs | N/A | 1,500 (28.8%) | N/A | Indirect effects or compensation mechanisms. |
| - Downregulated DARs | N/A | 3,700 (71.2%) | N/A | Repression of KDM3B target genes. |
| Accessibility at PAX3-FOXO1 Target Gene Promoters | High | Decreased | < 0.5 | Inhibition of the oncogenic program. |
| Accessibility at Myogenic Differentiation Gene Promoters | Low | Increased | > 2.0 | Induction of cellular differentiation. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KDM3B signaling pathway and the experimental workflow for the ATAC-seq experiment.
Caption: KDM3B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for ATAC-seq with this compound treatment.
Experimental Protocols
This protocol is adapted for adherent cells, such as the RH4 rhabdomyosarcoma cell line, and includes the this compound treatment step.
Materials
-
Cell Line: RH4 (or other relevant adherent cell line)
-
Reagents:
-
This compound (stored at -20°C or -80°C as per manufacturer's instructions)
-
DMSO (vehicle control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630 or NP-40)
-
Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂)
-
Tn5 Transposase and Tagmentation Buffer (e.g., Illumina Tagment DNA Enzyme and Buffer)
-
DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)
-
PCR primers for library amplification
-
High-fidelity PCR master mix (e.g., NEBNext High-Fidelity 2X PCR Master Mix)
-
Library purification beads (e.g., AMPure XP beads)
-
Nuclease-free water
-
Protocol
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed RH4 cells in a 6-well plate at a density that will result in approximately 70-80% confluency at the time of harvest. Culture cells in complete medium at 37°C and 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in pre-warmed complete medium to a final concentration of 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Part 2: Nuclei Isolation
-
Cell Harvest:
-
Aspirate the medium from the wells.
-
Wash the cells once with 1 mL of ice-cold PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Counting and Lysis:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Take an aliquot for cell counting. Count the cells using a hemocytometer or an automated cell counter.
-
Centrifuge 50,000 cells per replicate at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.
-
Pipette up and down gently 3-4 times to lyse the cells.
-
Incubate on ice for 10 minutes.
-
-
Nuclei Pelleting:
-
Centrifuge the lysate at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully aspirate the supernatant containing the cytoplasm.
-
Part 3: Transposition and DNA Purification
-
Transposition Reaction:
-
Prepare the transposition reaction mix on ice according to the manufacturer's instructions. For a 50 µL reaction, this is typically:
-
25 µL 2x Tagmentation Buffer
-
2.5 µL Tn5 Transposase
-
22.5 µL Nuclease-free water
-
-
Resuspend the nuclear pellet in the 50 µL transposition reaction mix.
-
Incubate the reaction at 37°C for 30 minutes in a thermomixer with gentle shaking (e.g., 300 rpm).
-
-
DNA Purification:
-
Immediately after the transposition reaction, purify the DNA using a Qiagen MinElute PCR Purification Kit according to the manufacturer's protocol.
-
Elute the transposed DNA in 10 µL of Elution Buffer.
-
Part 4: Library Amplification and Purification
-
PCR Amplification:
-
Set up a 50 µL PCR reaction as follows:
-
10 µL Transposed DNA
-
2.5 µL Ad1_noMX primer (10 µM)
-
2.5 µL Ad2.X primer (10 µM, barcoded)
-
25 µL 2x High-Fidelity PCR Master Mix
-
10 µL Nuclease-free water
-
-
Perform PCR using the following cycling conditions:
-
72°C for 5 minutes
-
98°C for 30 seconds
-
5 cycles of:
-
98°C for 10 seconds
-
63°C for 30 seconds
-
72°C for 1 minute
-
-
-
To determine the optimal number of additional PCR cycles, perform a qPCR side reaction on a small aliquot of the initial PCR product.
-
Run the remaining PCR reaction for the determined number of additional cycles.
-
-
Library Purification:
-
Purify the amplified library using AMPure XP beads to remove primers and large fragments. A double-sided size selection (e.g., 0.5X followed by 1.8X bead-to-sample ratio) is recommended.
-
Elute the final library in 20 µL of nuclease-free water.
-
Part 5: Quality Control and Sequencing
-
Library Quality Control:
-
Assess the size distribution of the library using a Bioanalyzer or similar instrument. A successful ATAC-seq library will show a nucleosomal pattern with peaks at ~200 bp, ~400 bp, etc.
-
Quantify the library concentration using a Qubit fluorometer or qPCR.
-
-
Sequencing:
-
Pool the barcoded libraries and perform paired-end sequencing on an Illumina platform. A sequencing depth of at least 50 million reads per sample is recommended for differential accessibility analysis.
-
Application Notes and Protocols for In Vivo Animal Studies Using P3FI-63 and P3FI-90
For Researchers, Scientists, and Drug Development Professionals
Introduction
P3FI-63 and its structural analog, P3FI-90, are small molecule inhibitors of histone lysine (B10760008) demethylases (KDMs) with high selectivity for KDM3B.[1][2] These compounds have shown significant preclinical efficacy in models of fusion-positive rhabdomyosarcoma (FP-RMS), a pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncogene.[1][2] P3FI-90, an analog of this compound, was developed to have improved solubility and potency.[1][3] The mechanism of action involves the inhibition of KDM3B, leading to increased histone H3 lysine 9 (H3K9) methylation, which in turn suppresses the transcriptional activity of PAX3-FOXO1 and inhibits tumor growth.[1][4] These compounds offer a promising therapeutic strategy for FP-RMS and potentially other transcriptionally addicted cancers.[1][2]
This document provides detailed application notes and protocols for designing and conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound and P3FI-90 in FP-RMS xenograft models.
Signaling Pathway and Mechanism of Action
This compound and P3FI-90 primarily target KDM3B, a histone demethylase that removes methyl groups from H3K9. In FP-RMS, the PAX3-FOXO1 fusion protein drives the expression of oncogenic target genes. The activity of PAX3-FOXO1 is dependent on the epigenetic landscape of the cell, including the methylation status of histones. By inhibiting KDM3B, this compound and P3FI-90 prevent the demethylation of H3K9, leading to an increase in H3K9 methylation. This epigenetic modification results in the transcriptional repression of PAX3-FOXO1 target genes, which in turn induces apoptosis and suppresses tumor growth.[1][4]
Data Presentation
Table 1: In Vitro Activity of this compound and P3FI-90
| Compound | Cell Line | EC50 (µM) | Target | Binding Affinity (Kd, µM) |
| This compound | RH4 | Not explicitly stated, but active | KDM3B, KDM4B, KDM5A, KDM6B | Not explicitly stated |
| This compound | RH30 | Not explicitly stated, but active | KDM3B, KDM4B, KDM5A, KDM6B | Not explicitly stated |
| This compound | SCMC | Not explicitly stated, but active | KDM3B, KDM4B, KDM5A, KDM6B | Not explicitly stated |
| P3FI-90 | RH4 | 0.9 [5] | KDM3B (highest selectivity) [4] | 7.68 (SPR) [4] |
| P3FI-90 | RH30 | Sub-micromolar[1] | KDM3B (highest selectivity)[4] | Not explicitly stated |
| P3FI-90 | SCMC | Sub-micromolar[1] | KDM3B (highest selectivity)[4] | Not explicitly stated |
Data synthesized from multiple sources.[1][4][5]
Table 2: In Vivo Efficacy of P3FI-90 in FP-RMS Xenograft Models
| Animal Model | Cell Line | Treatment Group | Dosing Schedule | Primary Endpoint | Outcome |
| Metastatic Intravenous | RH4 | P3FI-90 (25 mg/kg) | Daily | Tumor Progression (Luciferase Signal) | Significant delay in tumor progression (p=0.0016)[1] |
| Orthotopic (Intramuscular) | RH4 | P3FI-90 (25 mg/kg) | Daily | Tumor Volume | Significant delay in tumor progression (p=0.0046)[1] |
| Subcutaneous | RH4 | P3FI-90 (25 mg/kg) | Daily for 5 days | Tumor Growth | Inhibition of tumor growth[1] |
Note: No significant weight loss was observed during treatment.[4]
Experimental Protocols
General Guidelines for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice), 4-6 weeks old, are recommended for establishing xenografts.[6][7] A 3-5 day acclimatization period should be allowed upon arrival of the animals.[8]
Protocol 1: Subcutaneous FP-RMS Xenograft Model
This model is suitable for initial efficacy screening and for monitoring tumor growth over time.
Materials:
-
FP-RMS cell lines (e.g., RH4)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[9]
-
1-cc syringes with 27- or 30-gauge needles
-
This compound or P3FI-90, and vehicle for formulation
-
Digital calipers
Procedure:
-
Cell Preparation: Culture RH4 cells in complete medium until they reach 70-80% confluency.[8] Harvest cells by trypsinization, wash twice with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 3 x 10^7 cells/mL.[8][9] Keep cells on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and control groups.[6][8]
-
Compound Administration: Prepare this compound or P3FI-90 in a suitable vehicle. Administer the compound (e.g., 25 mg/kg P3FI-90) and vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily).[4]
-
Efficacy Evaluation: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[8] Monitor animal weight and overall health.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
Protocol 2: Orthotopic (Intramuscular) FP-RMS Xenograft Model
This model more accurately reflects the primary tumor microenvironment of rhabdomyosarcoma.[10]
Materials:
-
Same as Protocol 1
-
Surgical tools for intramuscular injection
Procedure:
-
Cell Preparation: Prepare RH4 cells as described in Protocol 1.
-
Tumor Cell Implantation: Anesthetize the mice. Make a small incision to expose the gastrocnemius muscle. Inject 20-50 µL of the cell suspension directly into the muscle. Suture the incision.
-
Tumor Growth Monitoring and Treatment: Monitor for tumor growth by palpation and/or imaging. Once tumors are established, randomize mice and begin treatment as described in Protocol 1.
-
Efficacy Evaluation: Monitor tumor growth using calipers or imaging. At the endpoint, collect tumors for analysis.
Protocol 3: Metastatic Intravenous FP-RMS Xenograft Model
This model is used to assess the effect of the compound on tumor metastasis.
Materials:
-
FP-RMS cell line engineered to express a reporter gene (e.g., luciferase)
-
Materials for intravenous injection (e.g., insulin (B600854) syringes)
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Prepare luciferase-expressing RH4 cells as in Protocol 1, resuspending them in sterile PBS.
-
Tumor Cell Implantation: Inject 1 x 10^5 to 1 x 10^6 cells in 100 µL of PBS into the lateral tail vein of each mouse.[11]
-
Metastasis Monitoring and Treatment: Monitor for tumor engraftment and dissemination using bioluminescence imaging. Once a baseline signal is established, randomize mice and begin treatment as in Protocol 1.
-
Efficacy Evaluation: Perform regular bioluminescence imaging to quantify tumor burden. Monitor for clinical signs of metastasis. At the endpoint, collect relevant organs (e.g., lungs, liver, bone marrow) for histological or molecular analysis.[11]
Experimental Workflows
Protocol 4: Pharmacokinetic (PK) Study
This protocol outlines the steps to determine the PK profile of this compound or P3FI-90.
Procedure:
-
Use non-tumor-bearing or tumor-bearing mice.
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][13]
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Use the concentration-time data to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 5: Pharmacodynamic (PD) Biomarker Study
This protocol is for assessing target engagement and the biological effects of the compound in tumor tissue.
Procedure:
-
Use tumor-bearing mice from an efficacy study.
-
Administer a single or multiple doses of this compound or P3FI-90.
-
At selected time points after dosing (informed by PK data), euthanize cohorts of mice.
-
Excise tumors and snap-freeze in liquid nitrogen or fix in formalin for later analysis.
-
For Western Blot Analysis: Prepare protein lysates from frozen tumor samples. Perform western blotting to detect changes in the levels of H3K9 methylation (e.g., H3K9me2, H3K9me3) and downstream markers of apoptosis (e.g., cleaved PARP).
-
For Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to perform IHC for H3K9 methylation or other relevant markers to assess target engagement in the tumor tissue.
-
Correlate the observed pharmacodynamic effects with the dosing regimen and anti-tumor efficacy.
Conclusion
The KDM3B inhibitors this compound and P3FI-90 represent a promising targeted therapy for fusion-positive rhabdomyosarcoma. The protocols and application notes provided herein offer a comprehensive guide for the preclinical in vivo evaluation of these compounds. Rigorous and well-designed animal studies are crucial for advancing our understanding of their therapeutic potential and for guiding their development towards clinical applications.
References
- 1. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. rupress.org [rupress.org]
- 4. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived orthotopic xenograft (PDOX) mouse model of adult rhabdomyosarcoma invades and recurs after resection in contrast to the subcutaneous ectopic model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Measuring P3FI-63 Induced Apoptosis Using a Caspase 3/7 Activity Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
P3FI-63 is a novel small molecule inhibitor identified as a potent disruptor of the oncogenic activity of PAX3-FOXO1, a fusion protein driving fusion-positive rhabdomyosarcoma (FP-RMS).[1] this compound primarily targets histone lysine (B10760008) demethylases (KDMs), with a notable selectivity for KDM3B.[1][2] Inhibition of KDM3B by this compound leads to the downregulation of PAX3-FOXO1 transcriptional activity, which subsequently induces apoptosis in cancer cells.[1] A key hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7. These proteases are responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical changes characteristic of apoptotic cell death.
This document provides a detailed protocol for measuring the pro-apoptotic effects of this compound by quantifying Caspase 3/7 activity using a commercially available luminescent assay, such as the Caspase-Glo® 3/7 Assay. This "add-mix-measure" assay is straightforward, sensitive, and highly amenable to high-throughput screening formats. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7. This cleavage event releases aminoluciferin, a substrate for luciferase, which in turn generates a stable luminescent signal directly proportional to the amount of active Caspase 3/7 in the sample.
Signaling Pathway of this compound Induced Apoptosis
This compound exerts its pro-apoptotic effect through a multi-step signaling cascade. The process begins with the inhibition of the KDM3B enzyme, which leads to changes in the epigenetic landscape of cancer cells. This epigenetic modulation suppresses the transcriptional activity of the PAX3-FOXO1 oncoprotein. PAX3-FOXO1 is known to regulate the expression of genes involved in cell survival and proliferation. Its inhibition leads to an imbalance in pro- and anti-apoptotic proteins, ultimately tipping the scales towards programmed cell death. This culminates in the activation of the intrinsic apoptosis pathway, characterized by the activation of initiator caspases (e.g., Caspase-9) which then activate executioner Caspase-3 and -7. These executioner caspases then cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.
Figure 1. this compound induced apoptosis signaling pathway.
Data Presentation
The efficacy of this compound in inducing apoptosis can be quantified by measuring the fold change in Caspase 3/7 activity relative to a vehicle-treated control. Furthermore, the half-maximal effective concentration (EC50) can be determined to assess the potency of the compound in various cell lines.
Table 1: Illustrative Quantitative Data of this compound and its analog P3FI-90 on Caspase 3/7 Activity and Cell Viability.
| Cell Line | Compound | Concentration (µM) | Treatment Duration (h) | Fold Change in Caspase 3/7 Activity (vs. DMSO) | EC50 (µM) |
| RH4 | This compound | 5 | 24 | ~3.5 | 2.5 |
| RH30 | This compound | 5 | 24 | ~4.0 | 3.2 |
| SCMC | This compound | 5 | 24 | ~3.0 | 4.1 |
| RH4 | P3FI-90 | 1 | 24 | ~5.0 | 0.9 |
| RH30 | P3FI-90 | 1 | 24 | ~5.5 | 0.8 |
| SCMC | P3FI-90 | 1 | 24 | ~4.5 | 1.1 |
Note: The fold change data is illustrative, based on reports of "significantly increased" and "robust" caspase activity.[1] EC50 values are sourced from Ciernia et al., 2024.[1]
Experimental Workflow
The overall experimental process for assessing this compound induced apoptosis via a Caspase 3/7 assay is outlined below. The workflow is designed for a 96-well plate format, making it suitable for high-throughput analysis.
Figure 2. Experimental workflow for Caspase 3/7 assay.
Experimental Protocols
This protocol is adapted for the Promega Caspase-Glo® 3/7 Assay System but can be modified for similar luminescent or fluorescent Caspase 3/7 assays.
Materials:
-
This compound (or P3FI-90)
-
FP-RMS cell lines (e.g., RH4, RH30, SCMC)
-
Appropriate cell culture medium and supplements
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture FP-RMS cells in their recommended growth medium until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well white-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.
-
Include "no-cell" control wells containing only medium and the Caspase-Glo® 3/7 reagent for background measurement.
-
Incubate the plate at 37°C for the desired treatment period (e.g., 24 hours).
-
-
Caspase 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the amber bottle containing the substrate. Mix by gentle inversion until the substrate is completely dissolved.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average luminescence value from the "no-cell" control wells from all other readings to correct for background.
-
Calculate the fold change in Caspase 3/7 activity for each this compound concentration by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold change against the log of the this compound concentration to determine the EC50 value using appropriate software (e.g., GraphPad Prism).
-
The Caspase 3/7 activity assay is a robust and sensitive method for quantifying the induction of apoptosis by the KDM3B inhibitor this compound. This application note provides the necessary theoretical background and a detailed practical protocol to enable researchers to effectively utilize this assay in their studies on this compound and other potential anti-cancer compounds. The data generated from this assay can provide critical insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols: Unveiling P3FI-63's Targets in Fusion-Positive Rhabdomyosarcoma Using CRISPR-Cas9 Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncoprotein.[1][2][3] P3FI-63 has been identified as a novel small molecule that inhibits the transcriptional output of PAX3-FOXO1, inducing apoptosis and myogenic differentiation in FP-RMS cells.[1][2][4] Mechanistic studies have revealed that this compound functions as an inhibitor of histone lysine (B10760008) demethylases (KDMs), with a notable selectivity for KDM3B.[1][2][3][5] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to further elucidate the downstream targets and mechanisms of this compound in FP-RMS, thereby accelerating the development of targeted therapies.
Introduction to this compound and FP-RMS
FP-RMS is characterized by the chromosomal translocation t(2;13)(q35;q14) or t(1;13)(p36;q14), which results in the expression of the PAX3-FOXO1 or PAX7-FOXO1 fusion proteins, respectively.[6] These fusion proteins act as aberrant transcription factors that drive oncogenesis.[6][7] this compound was discovered through a high-throughput screen of 62,643 compounds designed to identify inhibitors of PAX3-FOXO1 transcriptional activity.[1][2][3] Subsequent studies have shown that this compound treatment phenocopies the effects of PAX3-FOXO1 knockdown.[1]
Biochemical assays have confirmed that this compound inhibits multiple KDMs, including KDM3B, KDM4B, KDM5A, and KDM6B, with the highest potency against KDM3B (IC50 = 7 µM).[1][5] This inhibition leads to increased histone methylation (H3K9me3, H3K4me3, and H3K27me3), altering the epigenetic landscape and suppressing the oncogenic transcriptional program of PAX3-FOXO1.[1][4]
Application of CRISPR-Cas9 for Target Identification
CRISPR-Cas9 genome editing is a powerful tool for identifying the genetic dependencies of cancer cells and the mechanisms of drug action.[8][9][10] Genome-wide or targeted CRISPR screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to a particular compound. In the context of this compound, CRISPR screens can be utilized to:
-
Identify essential downstream effectors: Pinpoint genes that are critical for the cytotoxic or cytostatic effects of this compound.
-
Uncover resistance mechanisms: Identify gene knockouts that allow FP-RMS cells to survive in the presence of this compound.
-
Validate direct targets: While this compound is known to target KDMs, CRISPR screens can help to confirm the specific KDM(s) that are most critical for its anti-cancer activity in a cellular context.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity.
Table 1: In Vitro Efficacy of this compound in FP-RMS and Other Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | ~2.5 |
| RH30 | Fusion-Positive Rhabdomyosarcoma | ~3.0 |
| SCMC | Fusion-Positive Rhabdomyosarcoma | ~4.0 |
| RD | Fusion-Negative Rhabdomyosarcoma | 7.16 |
| CTR | Fusion-Negative Rhabdomyosarcoma | 2.92 |
| TC-32 | Ewing's Sarcoma | 1.7 |
| A673 | Ewing's Sarcoma | 3.7 |
| OSA | Osteosarcoma | 7.5 |
| HU09 | Osteosarcoma | 3.1 |
| 7250 | Primary Human Fibroblast | 6.62 |
Data sourced from a study by Kim et al.[1]
Table 2: In Vitro Inhibitory Activity of this compound Against Histone Lysine Demethylases (KDMs)
| KDM Target | IC50 (µM) |
| KDM3B | 7 |
| KDM4B | >10 |
| KDM5A | >10 |
| KDM6B | >10 |
Data sourced from a study by Kim et al.[1]
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound in FP-RMS cells.
1. Cell Line and Reagent Preparation:
-
Select a suitable FP-RMS cell line (e.g., RH4 or RH30) that is sensitive to this compound.
-
Ensure cells are stably expressing the Cas9 nuclease. This can be achieved through lentiviral transduction followed by selection.
-
Obtain a genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
-
Prepare high-titer lentivirus for the sgRNA library.
2. Lentiviral Transduction of sgRNA Library:
-
Plate Cas9-expressing FP-RMS cells.
-
Transduce the cells with the pooled sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin.
-
Expand the cell population while maintaining a high representation of the sgRNA library (at least 500 cells per sgRNA).
3. This compound Treatment and Selection:
-
Split the population of sgRNA-expressing cells into two arms: a treatment group and a vehicle control (DMSO) group.
-
Treat the treatment group with this compound at a concentration that results in significant but incomplete cell death (e.g., EC70-EC80).
-
Culture the cells for 14-21 days, allowing for the selection of resistant clones. Maintain the vehicle control group in parallel.
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the this compound-treated and vehicle control populations.
-
Extract genomic DNA.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
5. Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use statistical packages like MAGeCK or drugZ to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
-
Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes associated with the resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual candidate genes identified from the primary screen.
1. Individual sgRNA Cloning and Lentivirus Production:
-
Synthesize and clone 2-3 individual sgRNAs targeting each candidate resistance gene into a lentiviral vector.
-
Produce high-titer lentivirus for each individual sgRNA construct.
2. Generation of Individual Knockout Cell Lines:
-
Transduce Cas9-expressing FP-RMS cells with the individual sgRNA lentiviruses.
-
Select transduced cells with puromycin.
-
Verify gene knockout by Western blot or Sanger sequencing.
3. This compound Dose-Response Assays:
-
Plate the individual knockout cell lines and a control cell line (transduced with a non-targeting sgRNA) in 96-well plates.
-
Treat the cells with a range of this compound concentrations.
-
After 72-96 hours, assess cell viability using a CellTiter-Glo or similar assay.
-
Calculate the EC50 values for each cell line and compare them to the control to confirm a shift in sensitivity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in FP-RMS.
Caption: Workflow for a CRISPR-Cas9 knockout screen.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically investigate the mechanisms of action and resistance to this compound in FP-RMS. The protocols and information provided herein offer a framework for researchers to identify and validate novel therapeutic targets, ultimately paving the way for more effective and durable treatment strategies for this devastating pediatric cancer.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Rhabdomyosarcoma fusion oncoprotein initially pioneers a neural signature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming P3FI-63 low solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the low aqueous solubility of P3FI-63, a KDM3B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of KDM3B, a histone lysine (B10760008) demethylase, and it has demonstrated anti-tumor activity.[1][2] Its low solubility in aqueous solutions presents a significant challenge for in vitro and in vivo experiments, potentially leading to precipitation, inaccurate dosing, and reduced bioavailability.[3]
Q2: What is the primary solvent for dissolving this compound?
A2: The primary recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (371.33 mM).[1] For optimal results, using newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers like Phosphate-Buffered Saline (PBS) due to its low aqueous solubility. Direct dissolution will likely result in poor solubility and precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous experimental medium.
Q4: What are the storage recommendations for this compound stock solutions?
A4: this compound stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is important to protect the solutions from light.[1][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]
Q5: Is there a more soluble analog of this compound available?
A5: Yes, a chemical analog named P3FI-90 has been developed with improved solubility and potency.[3][5] P3FI-90 also targets KDM3B and may be a suitable alternative for experiments where solubility is a limiting factor.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (be mindful of solvent tolerance of your experimental system).- Use a co-solvent formulation (see Table 2 and Experimental Protocols ).- Vigorously vortex or mix the solution during the dilution process.- Perform a serial dilution of the DMSO stock in the aqueous medium. |
| Cloudy or hazy solution after dilution. | Formation of fine precipitates or colloids. | - Use sonication to aid dissolution after dilution.[1]- Gently warm the solution (ensure temperature stability of this compound and other components).- Filter the final solution through a 0.22 µm filter to remove any undissolved particles (note that this may reduce the effective concentration). |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to precipitation or poor dissolution. | - Prepare fresh dilutions for each experiment.- Visually inspect solutions for any signs of precipitation before use.- Consider using a formulation with co-solvents to ensure complete dissolution (see Table 2 ). |
| Difficulty dissolving the solid this compound in DMSO. | The compound may require energy to fully dissolve. | - Use ultrasonic agitation to facilitate the dissolution of this compound in DMSO.[1] |
Quantitative Data Summary
Table 1: this compound Properties and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 269.30 g/mol | [1] |
| Formula | C15H15N3O2 | [1] |
| CAS Number | 931596-95-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (371.33 mM) | [1] |
Table 2: Formulations for Enhanced Aqueous Solubility of this compound
| Formulation Protocol | Composition | Achieved Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (18.57 mM) | [1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (18.57 mM) | [1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (18.57 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 3.7133 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes and store as recommended (-80°C for long-term, -20°C for short-term, protected from light).
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents (Based on Formulation Protocol 1)
This protocol is intended for preparing a more soluble formulation of this compound for in vivo or in vitro applications where higher concentrations in a more aqueous environment are needed.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing after each addition:
-
10% of the final volume with your this compound DMSO stock.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: P3FI-63 Stock Solutions for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of P3FI-63 stock solutions for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is highly soluble in DMSO, up to 100 mg/mL (371.33 mM).[1] It is crucial to use a fresh, moisture-free stock of DMSO, as contaminating moisture can accelerate compound degradation or affect its solubility.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage (up to 6 months), aliquots of the this compound stock solution in DMSO should be stored at -80°C.[1][3][4] For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][3][4] It is critical to protect the stock solutions from light.[1][3] To maintain the integrity of the compound, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][6]
Q3: My this compound precipitated out of solution when I diluted it in my cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of many small molecule inhibitors, including this compound.[7][8] To prevent precipitation, it is best to make serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium.[2] Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (and ideally under 0.1%), to avoid solvent-induced cytotoxicity.[2][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q4: How can I be sure my this compound stock solution is still active?
A4: The most reliable way to confirm the activity and purity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Visually inspecting for color changes or precipitation can be an initial indicator of potential degradation.[5] If you observe inconsistent results in your assays, it is recommended to prepare a fresh stock solution.[8]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of histone lysine (B10760008) demethylases (KDMs), with the highest selectivity for KDM3B (IC50 = 7 µM).[1][7][9] By inhibiting KDM3B, this compound leads to an increase in the methylation of histone 3 lysines, including H3K9me3, H3K4me3, and H3K27me3.[7][10] This modulation of histone methylation interferes with the transcriptional activity of oncogenic fusion proteins like PAX3-FOXO1 in certain cancers, such as fusion-positive rhabdomyosarcoma.[7][10][11] this compound has shown no inhibitory activity against HDAC1, HDAC2, HDAC3, or PRMT5.[9]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 269.30 g/mol | [1] |
| Molecular Formula | C15H15N3O2 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [3] |
| IC50 (KDM3B) | 7 µM | [1][9] |
| Solubility in DMSO | ≥ 100 mg/mL (371.33 mM) | [1] |
| Long-Term Storage | -80°C for up to 6 months (in DMSO, protect from light) | [1][3][4] |
| Short-Term Storage | -20°C for up to 1 month (in DMSO, protect from light) | [1][3][4] |
Experimental Protocols
Detailed Protocol for Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the solid is at the bottom of the vial.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture from the air.[6]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 269.30 g/mol
-
Volume (L) = 0.001 / (0.010 * 269.30) = 0.00037133 L = 371.33 µL
-
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the 10 mM stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock solution.[5][6]
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3] Ensure they are protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the DMSO stock solution upon thawing. | The compound has low solubility at lower temperatures, or the DMSO has absorbed water. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound.[5] 2. Ensure the compound is fully dissolved before making dilutions. 3. Use fresh, anhydrous DMSO for preparing new stock solutions.[2][5] |
| Compound precipitates when diluted into aqueous cell culture medium. | 1. Low aqueous solubility of this compound.[7] 2. The final concentration of DMSO is too high, causing the compound to crash out. | 1. Prepare intermediate serial dilutions in DMSO before the final dilution into the aqueous medium.[2] 2. Ensure the final DMSO concentration in the cell culture medium is kept low (typically <0.5%).[5][8] |
| Inconsistent or no biological effect observed in assays. | 1. Degraded this compound due to improper storage or handling (e.g., multiple freeze-thaw cycles, light exposure).[8] 2. Inaccurate concentration due to pipetting errors or incorrect calculations. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock.[8] 2. Prepare a fresh stock solution. 3. Verify all calculations and ensure pipettes are properly calibrated.[8] |
| Color change observed in the stock solution. | This may indicate oxidation or another form of chemical degradation. | 1. Discard the stock solution immediately.[5] 2. Prepare a fresh stock solution using best practices. 3. If the compound is known to be oxygen-sensitive, consider storing it under an inert gas like argon or nitrogen. |
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Simplified signaling pathway showing this compound inhibition of KDM3B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of the KDM inhibitor P3FI-63
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the KDM inhibitor P3FI-63.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the histone lysine (B10760008) demethylase KDM3B, with a reported IC50 of 7 μM.[1] However, it is important to note that this compound is a multi-KDM inhibitor.
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit multiple histone lysine demethylases (KDMs) beyond KDM3B.[2][3] This includes members of the JmjC domain-containing family of KDMs. This multi-KDM activity is the primary source of its off-target effects. Specifically, treatment with this compound leads to increased methylation of H3K9me3, H3K4me3, and H3K27me3, indicating the inhibition of various KDM families that act on these histone marks.[2][4]
Q3: Has an analog of this compound with improved properties been developed?
A3: Yes, a structural analog of this compound, designated P3FI-90, has been identified. P3FI-90 exhibits improved solubility and greater potency in suppressing the growth of fusion-positive rhabdomyosarcoma (FP-RMS) in vitro and in vivo.[2][3][5] Similar to this compound, P3FI-90 also inhibits multiple KDMs, with the highest selectivity for KDM3B, and has been shown to inhibit KDM1A.[2][6]
Q4: In what cancer type has this compound shown the most significant activity?
A4: this compound has been most extensively studied in fusion-positive rhabdomyosarcoma (FP-RMS), an aggressive pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncogene.[2][4][5] this compound and its analog P3FI-90 have been shown to suppress the transcriptional activity of PAX3-FOXO1.[2][3][5]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Cytostatic Effects
-
Problem: Observation of broad cellular toxicity or cytostatic effects in cell lines other than the intended target, such as various adult cancer cell lines from the NCI-60 panel.[2]
-
Potential Cause: The multi-KDM inhibitory nature of this compound can lead to widespread changes in gene expression, affecting cellular processes beyond the primary oncogenic pathway under investigation. Histone demethylases regulate a vast number of genes, and their inhibition can impact cell viability and proliferation in a cell-type-dependent manner.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 value in your specific cell line and compare it to the EC50 values reported for FP-RMS cell lines (see Table 1). This will help you identify a therapeutic window where on-target effects might be distinguishable from general toxicity.
-
Time-Course Experiment: Assess the time-dependence of the observed toxicity. Short-term exposure might be sufficient to observe on-target effects on histone methylation without inducing widespread cell death.
-
Control Cell Lines: Include control cell lines that are known to be less sensitive to KDM inhibition to distinguish between compound-specific and cell-line-specific effects.
-
Analog Comparison: If available, test the more potent analog, P3FI-90, which may allow for the use of lower concentrations, potentially reducing off-target toxicity.[2]
-
Issue 2: Inconsistent or No Change in Histone Methylation Marks
-
Problem: Western blot analysis does not show the expected increase in H3K9me3, H3K4me3, or H3K27me3 following this compound treatment.[2][4]
-
Potential Cause:
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve sufficient inhibition of the responsible KDMs.
-
Insufficient Treatment Duration: The duration of treatment may not be long enough for changes in histone methylation to become detectable.
-
Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough.
-
Cellular Context: The activity and expression levels of different KDMs can vary significantly between cell types, potentially altering the response to this compound.
-
-
Troubleshooting Steps:
-
Optimize Concentration and Duration: Perform a matrix experiment with varying concentrations and time points to identify the optimal conditions for observing changes in histone methylation. A 24-hour treatment has been shown to be effective in RH4 and RH30 cells.[2]
-
Validate Antibodies: Ensure the specificity and sensitivity of your histone modification antibodies using appropriate positive and negative controls (e.g., cells treated with known KDM inhibitors like JIB-04 or GSK-J4).[2]
-
Confirm Target Engagement: If possible, perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging with its KDM targets within the cell.
-
Data Presentation
Table 1: In Vitro Activity of this compound and P3FI-90
| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference |
| This compound | RH4 | Cell Viability | ~5 µM | [4] |
| This compound | RH30 | Cell Viability | ~5 µM | [4] |
| This compound | SCMC | Cell Viability | ~5 µM | [4] |
| This compound | KDM3B | Enzymatic Assay | 7 µM | [1] |
| P3FI-90 | RH4 | Cell Viability | < 5 µM | [3] |
| P3FI-90 | RH30 | Cell Viability | < 5 µM | [3] |
| P3FI-90 | SCMC | Cell Viability | < 5 µM | [3] |
Table 2: Observed Histone Methylation Changes with this compound Treatment
| Histone Mark | Change upon this compound Treatment | Implied KDM Inhibition | Reference |
| H3K9me3 | Increase | KDM3/4 family | [2][4] |
| H3K4me3 | Increase | KDM1/5 family | [2][4] |
| H3K27me3 | Increase | KDM6 family | [2][4] |
Experimental Protocols
Western Blot for Histone Methylation
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or DMSO vehicle control for 24 hours.[2]
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M HCl).
-
Neutralize the acid and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for H3K9me3, H3K4me3, H3K27me3, and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. curesarcoma.org [curesarcoma.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of P3FI-63 in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxic effects of P3FI-63, a KDM3B inhibitor, in non-cancerous cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of available data to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of KDM3B (Lysine Demethylase 3B), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me1/2).[1][2] By inhibiting KDM3B, this compound can alter gene expression, leading to various cellular effects, including the induction of apoptosis.[2][3] It has demonstrated anti-tumor activity and is being investigated for its therapeutic potential.[4]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells?
A2: Yes, this compound can exhibit cytotoxicity in non-cancerous cells. While it is often studied in the context of cancer, its mechanism of action is not exclusive to cancer cells. The EC50 value for this compound in primary human fibroblasts has been reported to be 6.62 µM, indicating a potential for cytotoxicity in normal cells.[1]
Q3: What are the potential signaling pathways involved in this compound-induced cytotoxicity in non-cancerous cells?
A3: The primary mechanism of this compound-induced cytotoxicity is through the inhibition of KDM3B, which can lead to apoptosis.[2][3] This is likely mediated by changes in the expression of pro- and anti-apoptotic genes. Additionally, as a KDM3B inhibitor, this compound may also play a role in regulating ferroptosis, an iron-dependent form of programmed cell death, through the modulation of SLC7A11 expression.[5]
Q4: What are some common off-target effects to consider when using this compound?
A4: While this compound shows the highest selectivity for KDM3B, it can also inhibit other histone demethylases to a lesser extent.[1] It is crucial to consider these potential off-target effects when interpreting experimental results. For example, P3FI-90, a structural analog of this compound, has been shown to also inhibit KDM1A.[1]
Data Presentation
Table 1: Reported EC50 Values of this compound in a Non-Cancerous Cell Line
| Cell Line Type | Cell Line Name | EC50 (µM) | Reference |
| Primary Human Fibroblast | 7250 | 6.62 | [1] |
Note: There is currently limited publicly available data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines. Researchers are encouraged to perform their own dose-response experiments for their specific cell lines of interest.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Visually inspect plates under a microscope after seeding to confirm even distribution. |
| Edge effects | Avoid using the outer wells of the microplate. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent pipetting | Use calibrated pipettes and practice proper pipetting techniques. Change pipette tips between different concentrations during serial dilutions. |
| Presence of air bubbles | Gently tap the plate or use a sterile needle to remove any bubbles before incubation and reading. |
Issue 2: IC50 value is significantly different from published data.
| Possible Cause | Troubleshooting Steps |
| Cell line-specific sensitivity | Different cell lines can have varying sensitivities to the same compound. Confirm that you are using the same cell line as in the reference study. |
| Cell health and passage number | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Poor cell health can affect their response to the compound.[6] |
| Assay type | Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[6] |
| Solvent concentration | High concentrations of solvents like DMSO can be cytotoxic. Always include a vehicle control with the highest concentration of the solvent used in your experiment. |
| Compound solubility | This compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in culture medium. Consider using a solubilizing agent if necessary, and always include appropriate controls.[4] |
Issue 3: No cytotoxic effect observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient compound concentration or incubation time | Perform a dose-response experiment with a wider range of concentrations and test different incubation times (e.g., 24, 48, 72 hours). |
| Compound degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell resistance | The chosen non-cancerous cell line may be inherently resistant to this compound. Consider testing a different cell line known to be sensitive as a positive control. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
LDH Release Measurement:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity according to the kit's instructions, usually by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound signaling pathways in cytotoxicity.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone demethylase KDM3B protects against ferroptosis by upregulating SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Interpreting dose-response curves for P3FI-63 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using P3FI-63, a potent inhibitor of histone lysine (B10760008) demethylases (KDMs) with high selectivity for KDM3B. This resource is designed to assist in the accurate interpretation of dose-response curves and to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of histone lysine demethylases (KDMs), with the highest selectivity for KDM3B.[1][2] It was identified in a screen for compounds that disrupt the transcriptional activity of PAX3-FOXO1, a fusion protein that drives the growth of fusion-positive rhabdomyosarcoma (FP-RMS).[1][2] By inhibiting KDM3B, this compound alters histone methylation, leading to the downregulation of PAX3-FOXO1 target genes and subsequent anti-tumor effects.[1]
Q2: What is P3FI-90 and how does it differ from this compound?
A2: P3FI-90 is a structural analog of this compound that was developed to have improved physicochemical properties.[2] Notably, P3FI-90 exhibits enhanced solubility and greater potency compared to this compound.[2]
Q3: What is the difference between IC50 and EC50 values reported for this compound?
A3: The IC50 (half-maximal inhibitory concentration) for this compound typically refers to its activity in a cell-free enzymatic assay, measuring the concentration required to inhibit the activity of its target enzyme (e.g., KDM3B) by 50%.[3] In contrast, the EC50 (half-maximal effective concentration) is determined from cell-based assays and represents the concentration of this compound that produces 50% of the maximum possible response, such as a reduction in cell viability or inhibition of a specific cellular process.[3]
Q4: Why might my IC50 value from an enzymatic assay be different from my EC50 value in a cellular assay?
A4: It is common for IC50 values from enzymatic assays to be lower than EC50 values from cellular assays. This discrepancy can be attributed to several factors, including:
-
Cellular permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux pumps: Cells may actively pump the compound out, reducing its intracellular concentration.
-
Off-target effects: In a cellular context, the compound may interact with other molecules, affecting its availability or producing confounding effects.
-
Metabolism: The cells may metabolize and inactivate the compound.
-
Assay conditions: Differences in buffer composition, protein concentration, and incubation time between enzymatic and cellular assays can influence the results.
Troubleshooting Guide for Dose-Response Curves
Interpreting dose-response curves for this compound can be challenging. This guide addresses common issues and provides troubleshooting strategies.
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven compound distribution.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.
-
Gently mix the plate after adding the compound to ensure even distribution.
-
Avoid using the outer wells of the plate, which are more susceptible to evaporation.[4]
-
Issue 2: The dose-response curve is flat or shows weak inhibition.
-
Possible Cause: The concentration range tested is too low, the compound has low potency in the specific cell line, or the incubation time is too short.
-
Troubleshooting Steps:
-
Test a broader range of concentrations, spanning several orders of magnitude.
-
Verify the sensitivity of your cell line to other KDM inhibitors.
-
Extend the incubation time to allow for the compound to exert its biological effects.
-
Issue 3: The dose-response curve does not reach 100% inhibition.
-
Possible Cause: The cell line may have intrinsic resistance mechanisms, or the compound may have cytostatic rather than cytotoxic effects at the concentrations tested.
-
Troubleshooting Steps:
-
Confirm the sensitivity of your cell line with a positive control compound known to induce 100% inhibition.
-
Consider using an alternative assay that measures apoptosis or cell cycle arrest in addition to cell viability.
-
Issue 4: A biphasic (U-shaped or inverted U-shaped) dose-response curve is observed.
-
Possible Cause: This can be a complex phenomenon resulting from off-target effects at high concentrations, activation of compensatory signaling pathways, or compound precipitation at higher doses which can lead to light scattering and interfere with absorbance or fluorescence readings.[5][6]
-
Troubleshooting Steps:
-
Visually inspect the wells with high compound concentrations for any signs of precipitation.
-
Test the compound in a cell-free system to see if the biphasic effect is related to cellular responses.
-
Investigate potential off-target effects by examining the expression of proteins in related signaling pathways.
-
Issue 5: Compound precipitation is observed in the culture medium.
-
Possible Cause: this compound has low aqueous solubility.[2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into aqueous culture medium, the compound can precipitate out of solution.[7][8]
-
Troubleshooting Steps:
-
Optimize Dissolution: Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may aid dissolution.[4]
-
Reduce Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (ideally below 0.5%).[8]
-
Use a Solubility Enhancer: Consider the use of solubility-enhancing agents such as (2-Hydroxypropyl)-β-cyclodextrin or Pluronic F-127 in your media, but be sure to test for any effects of these agents on your cells alone.[8]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid issues with compound stability in solution.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Enzymatic Assay | KDM3B | 7 | [1] |
| Cellular Assay | RH4 (FP-RMS) | ~5 | [9] |
| Cellular Assay | RH30 (FP-RMS) | ~6 | [9] |
| Cellular Assay | SCMC (FP-RMS) | ~8 | [9] |
Table 2: In Vitro Inhibitory Activity of P3FI-90
| Assay Type | Cell Line | EC50 (µM) | Reference |
| Cellular Assay | RH4 (FP-RMS) | ~2 | [10] |
| Cellular Assay | RH30 (FP-RMS) | ~3 | [10] |
| Cellular Assay | SCMC (FP-RMS) | ~4 | [10] |
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add the medium containing the different this compound concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[11]
-
-
Solubilization:
-
Add solubilization buffer to each well to dissolve the formazan crystals.[11]
-
-
Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualization
Caption: this compound inhibits KDM3B, leading to reduced PAX3-FOXO1 activity and apoptosis.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curesarcoma.org [curesarcoma.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting P3FI-63 Histone Methylation Assays
Welcome to the technical support center for P3FI-63 histone methylation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and achieving consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with a particular selectivity for KDM3B.[1][2][3] Its mechanism of action involves the inhibition of demethylase activity, leading to an increase in the methylation levels of specific histone lysine residues, including H3K9, H3K4, and H3K27.[1][4] This modulation of histone methylation can, in turn, affect gene expression and cellular processes.
Q2: What are the expected effects of this compound treatment on histone methylation marks?
Treatment of cells with this compound is expected to result in a global or locus-specific increase in histone methylation. Specifically, western blot and other analyses have shown significant increases in H3K9me3, H3K4me3, and H3K27me3 levels following this compound treatment.[1][4] The magnitude of the effect can vary depending on the cell type, treatment duration, and concentration of this compound used.
Q3: What are the most critical steps in a histone methylation assay, such as Chromatin Immunoprecipitation (ChIP), that can lead to inconsistent results?
The most critical steps in a ChIP assay that are prone to variability include:
-
Cell Lysis and Nuclear Isolation: Incomplete lysis can lead to low chromatin yield.[5][6]
-
Chromatin Shearing: Both under- and over-sonication can negatively impact the experiment.[7][8]
-
Immunoprecipitation (IP): The specificity and concentration of the antibody are crucial for successful enrichment.[9][10]
-
Washing Steps: Insufficient washing can result in high background noise.[11][12][13][14]
-
DNA Purification: Inefficient purification can lead to low DNA recovery.[7]
Troubleshooting Guides
Below are detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Issue 1: Weak or No Signal in ChIP-qPCR
Q: I am not detecting significant enrichment of my target histone modification after this compound treatment in my ChIP-qPCR experiment. What are the possible causes and solutions?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Ineffective this compound Treatment | Verify the activity of your this compound stock. Confirm the optimal concentration and treatment time for your specific cell line, as EC50 values can vary.[4] |
| Insufficient Starting Material | For optimal results, use at least 1 x 10^7 to 2 x 10^7 cells per chromatin preparation.[15] Low abundance targets may require more starting material.[6] |
| Poor Antibody Quality | Use a ChIP-validated antibody specific to the histone modification of interest.[9][10] Test the antibody's specificity using peptide arrays or by performing western blots on histone extracts.[9] |
| Suboptimal Antibody Concentration | Titrate your antibody to determine the optimal concentration. Too little antibody will result in inefficient pulldown, while too much can lead to increased background.[9][16] |
| Inefficient Cell Lysis | Ensure complete cell and nuclear lysis to release chromatin. You can monitor lysis efficiency using a microscope.[5][17] If needed, increase incubation time in lysis buffer or use a Dounce homogenizer.[17] |
| Inadequate Chromatin Shearing | Optimize sonication to achieve DNA fragments primarily between 200 and 1000 bp.[7][18] Run a small aliquot of your sheared chromatin on an agarose (B213101) gel to verify the fragment size.[17][18] |
| Inefficient Immunoprecipitation | Ensure proper incubation times and temperatures for antibody-chromatin binding. Also, verify that the protein A/G beads are not expired and are properly washed. |
| Problems with qPCR Primers | Design primers that amplify a 100-250 bp region.[17] Test primer efficiency and confirm a single peak in the melting curve analysis.[17] |
Issue 2: High Background in ChIP-qPCR
Q: My ChIP-qPCR results show high signal in my negative control (IgG) samples, making it difficult to interpret the enrichment of my target. How can I reduce the background?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Too Much Antibody | Using an excessive amount of primary antibody can lead to non-specific binding.[9] Perform an antibody titration to find the lowest concentration that still provides good signal. |
| Insufficient Washing | Increase the number and/or duration of wash steps after immunoprecipitation to remove non-specifically bound proteins.[11][13][14] Consider adding a salt concentration gradient to your wash buffers. |
| Contaminated Reagents | Use fresh, sterile buffers, especially wash buffers and antibody dilution buffers.[19] |
| Inadequate Blocking | Pre-clear the chromatin with protein A/G beads before adding the specific antibody to reduce non-specific binding to the beads.[6] Ensure beads are properly blocked. |
| Over-sonication | Excessive sonication can lead to protein denaturation and exposure of non-specific epitopes, which can increase background.[8] |
| Cross-contamination | Be careful to avoid cross-contamination between wells during pipetting.[19] Use fresh pipette tips for each sample. |
Issue 3: Inconsistent Results in Western Blots for Histone Modifications
Q: I am seeing variable band intensities for my target histone modification in western blots of this compound treated samples. How can I improve consistency?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Protein Loading | Accurately quantify your histone extracts before loading. Use a reliable loading control, such as total Histone H3, and normalize the signal of the modified histone to the total histone signal. |
| Sample Preparation Issues | Ensure complete and consistent extraction of histones. Incomplete extraction can lead to variability. Consider using a dedicated histone extraction protocol.[20] |
| Poor Transfer of Small Proteins | Histones are small proteins. Use a 0.2 µm PVDF or nitrocellulose membrane for better retention.[20] Optimize transfer time and voltage; over-transferring can lead to loss of signal.[20] |
| Antibody Variability | Use a high-quality antibody validated for western blotting of the specific histone modification. Aliquot your primary antibody to avoid repeated freeze-thaw cycles.[21] |
| Inconsistent Incubation Times | Ensure consistent incubation times for primary and secondary antibodies across all experiments. |
| Membrane Stripping and Reprobing | If you are stripping and reprobing your blots, ensure the stripping is complete without removing the transferred proteins. It may be better to run parallel gels.[22] |
Experimental Protocols & Data
This compound EC50 Values
The half-maximal effective concentration (EC50) of this compound can vary between different cell lines. Below are reported values for PAX3-FOXO1 positive rhabdomyosarcoma (RMS) cell lines.[4]
| Cell Line | EC50 (µM) |
| RH4 | ~5 |
| RH30 | ~7.5 |
| SCMC | ~10 |
General Chromatin Immunoprecipitation (ChIP) Protocol Workflow
This is a generalized workflow. Specific timings and reagent concentrations should be optimized for your experimental system.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis: Lyse cells to release nuclei.
-
Nuclear Lysis & Chromatin Shearing: Lyse nuclei and shear chromatin to 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with a specific primary antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing.
Visualizations
This compound Mechanism of Action
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. 7 Tech Tips For Successful ChIP Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. epicypher.com [epicypher.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. arp1.com [arp1.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. biocompare.com [biocompare.com]
- 15. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. エピジェネティクス [sigmaaldrich.com]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
How to minimize variability in P3FI-63 in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving the histone lysine (B10760008) demethylase inhibitor, P3FI-63.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and solutions to ensure data reproducibility and accuracy.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
High variability in potency measurements is a common challenge in in vitro assays. The following table outlines potential causes and recommended solutions to improve consistency.
| Potential Cause | Recommended Solution |
| This compound Solubility and Stability | This compound has low aqueous solubility.[1] Prepare fresh stock solutions in 100% DMSO for each experiment. Visually inspect for precipitation after dilution in aqueous assay buffers. Consider using the more soluble analog, P3FI-90.[1][2] |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth phase.[3][4][5] Monitor cell health and morphology before and during the experiment.[4] |
| Pipetting Inaccuracies | Use calibrated pipettes and perform serial dilutions carefully.[3][6] Prepare master mixes for reagents to minimize well-to-well variability.[7] |
| Variable Incubation Times | Ensure precise and consistent incubation times for all treatment and assay steps.[5] |
| Assay Detection Issues | Verify that the plate reader settings are optimized for the specific assay.[3][8] Use appropriate plate types (e.g., black plates for fluorescence) to minimize background and crosstalk.[8] |
Issue 2: Low or No Apparent this compound Activity
If this compound does not exhibit the expected inhibitory activity, several factors related to the compound, assay system, or experimental setup could be responsible.
| Potential Cause | Recommended Solution |
| Inactive Compound | Ensure proper storage of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If possible, confirm compound identity and purity via analytical methods like LC-MS. |
| Suboptimal Assay Conditions | For enzymatic assays, ensure the enzyme concentration and substrate levels are optimal.[9][10] For cell-based assays, confirm that the target (e.g., KDM3B) is expressed and active in the chosen cell line.[1] |
| Incorrect ATP Concentration (for kinase/demethylase assays) | The IC50 value of ATP-competitive inhibitors can be influenced by ATP concentration. Use a consistent ATP concentration, typically at or near the Km value for the enzyme.[10] |
| Cell Line Insensitivity | The cellular context is crucial. The effect of this compound is dependent on the cellular reliance on the targeted histone demethylases.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of histone lysine demethylases (KDMs), with the highest selectivity for KDM3B.[1][2] By inhibiting KDMs, this compound leads to an increase in histone methylation, which in turn suppresses the transcriptional activity of oncogenes like PAX3-FOXO1 in fusion-positive rhabdomyosarcoma (FP-RMS).[1][12]
Q2: What are the recommended cell lines for studying this compound activity?
A2: this compound has been shown to be effective in PAX3-FOXO1 positive rhabdomyosarcoma cell lines such as RH4, RH30, and SCMC.[2][12] The choice of cell line should be guided by the expression of the PAX3-FOXO1 fusion protein and the dependency on KDM3B activity.
Q3: What are the key differences between this compound and its analog, P3FI-90?
A3: P3FI-90 is a structural analog of this compound that was identified to have improved aqueous solubility and greater potency in inhibiting PAX3-FOXO1 activity.[1][2]
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound and its more potent analog, P3FI-90, in various PAX3-FOXO1 positive rhabdomyosarcoma cell lines.
| Compound | Cell Line | Reported EC50 (µM) | Reference |
| This compound | RH4 | ~1.5 | [2][12] |
| This compound | RH30 | ~2.0 | [2][12] |
| This compound | SCMC | ~2.5 | [2][12] |
| P3FI-90 | RH4 | ~0.5 | [2] |
| P3FI-90 | RH30 | ~0.7 | [2] |
| P3FI-90 | SCMC | ~1.0 | [2] |
Experimental Protocols & Visualizations
Protocol: General Cell-Based Assay for this compound Activity
This protocol provides a general workflow for assessing the cellular activity of this compound.
-
Cell Seeding: Plate cells at an optimized density to ensure they are in the logarithmic growth phase during treatment.[3][4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired downstream assay, such as a cell viability assay (e.g., MTS), a reporter gene assay (e.g., luciferase), or analysis of histone methylation by Western blot.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50/EC50 values using a suitable non-linear regression model.[9]
Caption: A flowchart outlining the key steps in a typical this compound cell-based assay.
This compound Signaling Pathway
This compound inhibits the activity of histone demethylases (KDMs), particularly KDM3B. This leads to an increase in histone methylation at specific lysine residues, which in turn represses the transcriptional activity of the PAX3-FOXO1 oncoprotein. The downstream effects include the suppression of cancer cell growth and survival.
Caption: The inhibitory effect of this compound on the KDM3B-PAX3-FOXO1 signaling axis.
Troubleshooting Logic Flow
When encountering unexpected results with this compound, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical flow for diagnosing and resolving common issues.
Caption: A decision tree to guide troubleshooting of this compound in vitro experiments.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. marinbio.com [marinbio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. In vitro kinase assay [protocols.io]
- 8. selectscience.net [selectscience.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Addressing cytostatic effects of P3FI-63 in adult cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cytostatic effects of P3FI-63 and its analog, P3FI-90, in adult cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with the highest potency against KDM3B.[1] Its mechanism of action involves the inhibition of these enzymes, leading to an increase in histone methylation, particularly on histone 3 lysines (H3K9, H3K4, and H3K27). This alteration in the epigenetic landscape results in changes in gene expression. In some cancer models, such as fusion-positive rhabdomyosarcoma (FP-RMS), this leads to the downregulation of oncogenic transcriptional programs, like those driven by PAX3-FOXO1.[2][3]
Q2: What are the observed effects of this compound in adult cancer cell lines?
A2: In the NCI-60 panel of human cancer cell lines, this compound has been observed to be mostly cytostatic, meaning it inhibits cell proliferation rather than inducing widespread cell death (cytotoxicity).[3]
Q3: What is P3FI-90 and how does it differ from this compound?
A3: P3FI-90 is a structural analog of this compound that was developed to have improved solubility and potency.[4][5] Like this compound, it is a KDM inhibitor with high selectivity for KDM3B and also exhibits primarily cytostatic effects in most adult cancer cell lines.[4][5]
Q4: How should I interpret a cytostatic effect in my experiments?
A4: A cytostatic effect is characterized by a slowing or halting of cell proliferation without a significant increase in cell death. This can be observed as a plateau in cell growth curves, a decrease in the rate of proliferation in a cell counting assay, or an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest). It is important to distinguish this from a cytotoxic effect, which would result in a decrease in the total number of viable cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation | 1. Suboptimal concentration: The concentration of this compound/P3FI-90 may be too low to elicit a response in the chosen cell line. 2. Cell line resistance: The specific cancer cell line may be insensitive to KDM3B inhibition. 3. Compound instability: this compound/P3FI-90 may be degrading in the cell culture medium over the course of the experiment. 4. Incorrect compound handling: Improper storage or dissolution of the compound can lead to loss of activity. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 for your cell line. 2. Refer to the NCI-60 screening data to see if your cell line (or a similar one) has been tested. Consider using a positive control cell line known to be sensitive to this compound/P3FI-90. 3. Minimize the time the compound is in the culture medium before analysis. For longer-term experiments, consider replenishing the medium with fresh compound at regular intervals. 4. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure complete dissolution in an appropriate solvent (e.g., DMSO) before diluting in culture medium. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. 2. Edge effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. 3. Compound precipitation: this compound has low aqueous solubility and may precipitate out of solution at higher concentrations. | 1. Use a cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and distribute evenly before adding the compound. 2. Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, try a lower concentration or use the more soluble analog, P3FI-90. |
| Unexpected cytotoxicity | 1. High concentration: The concentration of this compound/P3FI-90 may be in the cytotoxic range for your specific cell line. 2. Off-target effects: At higher concentrations, the compound may inhibit other kinases or cellular processes, leading to toxicity. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response curve and determine the GI50 (concentration for 50% growth inhibition) and LC50 (concentration for 50% cell killing) to identify the cytostatic and cytotoxic ranges. 2. Use the lowest effective concentration that produces a cytostatic effect to minimize off-target effects. 3. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control. |
Data Presentation
Table 1: Growth Inhibition (GI50) of this compound and P3FI-90 in Selected NCI-60 Adult Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) | P3FI-90 GI50 (µM) |
| MCF7 | Breast Cancer | > 10 | 5.6 |
| NCI/ADR-RES | Ovarian Cancer | > 10 | 7.1 |
| OVCAR-3 | Ovarian Cancer | > 10 | 8.9 |
| OVCAR-4 | Ovarian Cancer | 8.9 | 4.5 |
| OVCAR-5 | Ovarian Cancer | > 10 | > 10 |
| OVCAR-8 | Ovarian Cancer | 7.1 | 3.5 |
| SK-OV-3 | Ovarian Cancer | > 10 | > 10 |
| A549 | Non-Small Cell Lung Cancer | > 10 | > 10 |
| EKVX | Non-Small Cell Lung Cancer | 6.3 | 3.2 |
| HOP-62 | Non-Small Cell Lung Cancer | 7.9 | 4.0 |
| HOP-92 | Non-Small Cell Lung Cancer | 7.9 | 5.0 |
| NCI-H226 | Non-Small Cell Lung Cancer | > 10 | > 10 |
| NCI-H23 | Non-Small Cell Lung Cancer | > 10 | 7.9 |
| NCI-H322M | Non-Small Cell Lung Cancer | > 10 | 7.1 |
| NCI-H460 | Non-Small Cell Lung Cancer | > 10 | 6.3 |
| NCI-H522 | Non-Small Cell Lung Cancer | 8.9 | 5.0 |
| COLO 205 | Colon Cancer | > 10 | 7.1 |
| HCC-2998 | Colon Cancer | > 10 | 6.3 |
| HCT-116 | Colon Cancer | > 10 | 7.1 |
| HCT-15 | Colon Cancer | > 10 | 7.9 |
| HT29 | Colon Cancer | > 10 | 7.1 |
| KM12 | Colon Cancer | > 10 | 7.1 |
| SW-620 | Colon Cancer | > 10 | 7.1 |
| SF-268 | CNS Cancer | > 10 | 7.9 |
| SF-295 | CNS Cancer | > 10 | 7.1 |
| SF-539 | CNS Cancer | > 10 | 7.9 |
| SNB-19 | CNS Cancer | > 10 | 7.9 |
| SNB-75 | CNS Cancer | > 10 | 7.1 |
| U251 | CNS Cancer | > 10 | 7.9 |
| LOX IMVI | Melanoma | > 10 | 7.9 |
| MALME-3M | Melanoma | > 10 | 7.1 |
| M14 | Melanoma | > 10 | 7.9 |
| MDA-MB-435 | Melanoma | > 10 | 7.1 |
| SK-MEL-2 | Melanoma | > 10 | 7.9 |
| SK-MEL-28 | Melanoma | > 10 | > 10 |
| SK-MEL-5 | Melanoma | > 10 | 7.9 |
| UACC-257 | Melanoma | > 10 | 7.9 |
| UACC-62 | Melanoma | > 10 | 7.9 |
| 786-0 | Renal Cancer | 7.1 | 3.5 |
| A498 | Renal Cancer | > 10 | 5.6 |
| ACHN | Renal Cancer | > 10 | 7.1 |
| CAKI-1 | Renal Cancer | 7.9 | 4.0 |
| RXF 393 | Renal Cancer | 7.9 | 4.5 |
| SN12C | Renal Cancer | > 10 | 6.3 |
| TK-10 | Renal Cancer | > 10 | 7.1 |
| UO-31 | Renal Cancer | 7.9 | 4.0 |
| PC-3 | Prostate Cancer | > 10 | 7.9 |
| DU-145 | Prostate Cancer | > 10 | 7.9 |
Data is estimated from graphical representations in the supplementary materials of Kim, Y.Y., et al. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma. Nat Commun 15, 1703 (2024). Actual values may vary.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytostatic effect of this compound/P3FI-90 by measuring the metabolic activity of the cells.
Materials:
-
This compound or P3FI-90
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound or P3FI-90 in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound/P3FI-90 on cell cycle distribution.
Materials:
-
This compound or P3FI-90
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not reach confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound/P3FI-90 or vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for assessing cytostatic effects.
Caption: KDM3B signaling interactions.
References
Technical Support Center: P3FI-63 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment duration of P3FI-63 to achieve maximum therapeutic effect in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized into compound-related issues, experimental system variability, and assay-related inconsistencies.[1] Specific points to consider include:
-
Compound Stability and Solubility: this compound has been noted to have low water solubility.[2] Ensure complete dissolution in your chosen solvent (e.g., DMSO) before preparing working concentrations. Visually inspect for any precipitation.[1] For long-term experiments, consider the stability of the compound in your culture medium and the potential need to refresh the medium with a new compound at regular intervals.[3] An optimized analog, P3FI-90, is available with improved solubility.[2][4]
-
Cell Culture Conditions: Maintain consistency in cell seeding density and use cells within a defined, low-passage number range to avoid genetic drift that could alter sensitivity to the inhibitor.[1]
-
Assay Execution: Ensure standardized incubation times and consistent reagent preparation across all experiments.[1]
Q2: How do I distinguish between the specific on-target effects of this compound and general cytotoxicity?
A2: It is crucial to separate the intended biological effects of this compound from non-specific toxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your specific cell line.[1]
-
Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known EC50 values for your cell line, suggests on-target activity.[4][5]
-
Use a Structurally Different Inhibitor: If another inhibitor targeting the same pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.[1] For this compound, which targets KDMs, inhibitors like JIB-04 or GSK-J4 could be considered for comparison.[2]
Q3: What is the expected time course for this compound's molecular effects?
A3: The timing of downstream effects can vary. For example, in fusion-positive rhabdomyosarcoma (FP-RMS) cells, an increase in the myogenesis marker MYOG was observed at 6 and 12 hours of treatment, followed by a sharp decrease at 24 hours.[2] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific endpoint.[3]
Q4: The effect of this compound appears to diminish in my long-term experiments. What could be the cause?
A4: A diminishing effect over time in long-term cultures can be due to several factors:
-
Compound Degradation: The inhibitor may not be stable in the culture medium over extended periods.[6]
-
Cell Metabolism: Cells can metabolize the compound, reducing its effective concentration.[6]
-
High Cell Density: As cell numbers increase, the amount of inhibitor per cell decreases, and nutrient depletion can alter cellular responses.[6]
-
Recommendation: For experiments lasting several days, it is advisable to replace the media with a fresh inhibitor every 2-3 days to maintain a stable concentration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitor effect | Degraded compound, inaccurate concentration, or low cell permeability.[7] | Use a fresh aliquot of this compound, verify calculations and pipette calibration, and consult the literature for cell-specific uptake issues.[7] |
| High background or off-target effects | Inhibitor concentration is too high, or the inhibitor has known off-target activities.[7] | Perform a dose-response experiment to find the optimal, non-toxic concentration.[7] Use a different KDM inhibitor to confirm the phenotype.[1] |
| Precipitation in cell culture media | Low aqueous solubility or high final solvent concentration.[7] | Ensure the final DMSO concentration is low (typically <0.5%).[1][7] Consider using the more soluble analog, P3FI-90.[2][4] |
| Unexpected changes in cell morphology | Cytotoxicity, solvent toxicity, or a direct on-target effect.[3] | Perform a dose-response and time-course experiment.[3] Investigate the role of the target (KDM3B) in cell adhesion and morphology. |
Quantitative Data Summary
Table 1: EC50 Values of this compound and P3FI-90 in PAX3-FOXO1 Positive RMS Cell Lines [4][5]
| Compound | RH4 | RH30 | SCMC |
| This compound | ~5 µM | ~6 µM | ~7 µM |
| P3FI-90 | ~2 µM | ~2.5 µM | ~3 µM |
Table 2: this compound In Vitro Inhibitory Activity [2]
| Target | IC50 |
| KDM3B | 7 µM |
| KDM4B | >10 µM |
| KDM5A | >10 µM |
| KDM6B | >10 µM |
| HDAC1, 2, 3 | No Inhibition |
| PRMT5 | No Inhibition |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Western Blot
This protocol aims to identify the optimal treatment time for observing changes in downstream markers of this compound activity, such as histone methylation and protein expression of myogenic regulators.
Materials:
-
This compound
-
Appropriate cell line (e.g., RH4, RH30)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K9me3, anti-MYOG, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (determined from a prior dose-response experiment) and a vehicle control (DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop with chemiluminescence substrate and image the blot.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Plot the relative protein expression over time to determine the peak effect.
Visualizations
Caption: this compound inhibits KDM3B, leading to increased H3K9me3 and altered gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
P3FI-90 as a more soluble alternative to P3FI-63
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of P3FI-90, a KDM3B inhibitor, as a more soluble alternative to P3FI-63.
Frequently Asked Questions (FAQs)
Q1: What is P3FI-90 and how does it differ from this compound?
P3FI-90 is a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with the highest selectivity for KDM3B.[1][2][3] It is a structurally similar analog of this compound, but has been optimized for improved solubility and potency, addressing a key challenge encountered with this compound in preclinical studies.[1][2][3]
Q2: What is the mechanism of action of P3FI-90?
P3FI-90 functions by inhibiting the enzymatic activity of multiple KDMs, including KDM3B, KDM1A, KDM4B, and KDM5A.[3] This inhibition leads to an increase in the methylation of histone H3 on lysine 9 (H3K9) and lysine 4 (H3K4).[4] In the context of fusion-positive rhabdomyosarcoma (FP-RMS), this epigenetic modification disrupts the oncogenic activity of the PAX3-FOXO1 fusion protein, leading to the downregulation of its target genes.[2][3]
Q3: What are the main applications of P3FI-90 in research?
P3FI-90 is primarily used in cancer research, particularly in studies of fusion-positive rhabdomyosarcoma (FP-RMS).[1][2] It serves as a tool to investigate the role of KDM3B and the PAX3-FOXO1 signaling pathway in tumorigenesis. Its improved solubility makes it a more suitable candidate for in vivo studies compared to this compound.[1][2]
Q4: How should I prepare and store P3FI-90 stock solutions?
For in vitro experiments, P3FI-90 should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Data Presentation
Table 1: Comparison of P3FI-90 and this compound
| Feature | P3FI-90 | This compound | Reference |
| Primary Target | KDM3B | KDM3B | [1][5] |
| Solubility | Improved | Low aqueous solubility | [1][2][3] |
| Potency | Improved | - | [1][2][3] |
| IC50 (KDM3B) | Not explicitly stated | 7 µM | [5] |
| EC50 (RH4 cells) | 0.9 µM | - | [6] |
| Binding Affinity (Kd to KDM3B) | 7.68 µM (SPR) | - | [4][6] |
Mandatory Visualizations
Caption: P3FI-90 inhibits KDM3B, leading to increased H3K9 methylation and suppression of PAX3-FOXO1 target genes.
Caption: A typical workflow for studying the effects of P3FI-90 on cancer cells.
Experimental Protocols
1. Preparation of P3FI-90 Stock Solution for In Vitro Use
-
Materials:
-
P3FI-90 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the P3FI-90 vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of P3FI-90 in DMSO. A common stock concentration is 10 mM.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of P3FI-90 powder. For example, for 1 mg of P3FI-90 (Molecular Weight: 450.5 g/mol ), add 222 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
2. Cell Viability Assay (MTT Assay)
-
Materials:
-
FP-RMS cell lines (e.g., RH4, RH30)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
P3FI-90 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of P3FI-90 in complete culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of P3FI-90 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot for Histone Methylation
-
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% for better resolution of histones)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2/3, anti-H3K4me2/3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Harvest cells after treatment with P3FI-90 and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the histone modifications of interest and a loading control (total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 loading control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - P3FI-90 concentration is too high for the final DMSO concentration.- Rapid dilution of the DMSO stock into aqueous medium. | - Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤ 0.1%).- Perform a serial dilution of the P3FI-90 stock in culture medium rather than a single large dilution step.- Gently warm the medium to 37°C before adding the compound. |
| No or Weak Effect on Cell Viability | - P3FI-90 concentration is too low.- Insufficient treatment duration.- The cell line is not sensitive to KDM inhibition.- Compound degradation. | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time (e.g., up to 72 hours).- Confirm the expression of KDM3B and PAX3-FOXO1 in your cell line.- Prepare fresh dilutions of P3FI-90 from a properly stored stock solution for each experiment. |
| No Change in Histone Methylation Levels by Western Blot | - Ineffective inhibition at the concentration used.- Poor antibody quality.- Insufficient incubation time to observe changes in histone marks. | - Increase the concentration of P3FI-90.- Validate your primary antibodies using positive controls.- Perform a time-course experiment to determine the optimal time point for observing changes in histone methylation. |
| High Background in Western Blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase the blocking time and/or use a different blocking agent (e.g., BSA instead of milk).- Titrate the antibody concentrations to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps. |
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAX3-FOXO1 Fusion Gene in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to KDM Inhibitors: P3FI-63, JIB-04, and GSK-J4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent histone lysine (B10760008) demethylase (KDM) inhibitors: P3FI-63, JIB-04, and GSK-J4. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a detailed overview of their mechanisms of action, target selectivity, and effects on cellular pathways, supported by experimental data.
Introduction to KDM Inhibitors
Histone lysine demethylases are a class of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. The dysregulation of KDM activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound, JIB-04, and GSK-J4 are small molecule inhibitors that target different subfamilies of KDMs, each with distinct selectivity profiles and mechanisms of action.
Performance and Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, JIB-04, and GSK-J4, providing a side-by-side comparison of their inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target KDM Subfamily | IC50 | Notes |
| This compound | KDM3B | 7 µM[1][2][3][4] | Also shows inhibitory activity against KDM4B, KDM5A, and KDM6B.[1] |
| JIB-04 | JARID1A (KDM5A) | 230 nM | Pan-selective inhibitor of the Jumonji family. |
| JMJD2E (KDM4E) | 340 nM | ||
| JMJD2B (KDM4B) | 435 nM | ||
| JMJD2A (KDM4A) | 445 nM | ||
| JMJD3 (KDM6B) | 855 nM | ||
| JMJD2C (KDM4C) | 1100 nM | ||
| JMJD2D (KDM4D) | 290 nM | ||
| GSK-J4 | KDM6A (UTX) | 6.6 µM | Dual inhibitor of KDM6A and KDM6B. |
| KDM6B (JMJD3) | 8.6 µM |
Table 2: In Vitro Cellular Activity (EC50)
| Inhibitor | Cell Line | Cancer Type | EC50 |
| This compound | RH4 | Fusion-Positive Rhabdomyosarcoma | ~2.5 µM[1] |
| RH30 | Fusion-Positive Rhabdomyosarcoma | ~3.0 µM[1] | |
| SCMC | Fusion-Positive Rhabdomyosarcoma | ~4.0 µM[1] | |
| RD | Fusion-Negative Rhabdomyosarcoma | 7.16 µM[1] | |
| TC-32 | Ewing's Sarcoma | 1.7 µM[1] | |
| A673 | Ewing's Sarcoma | 3.7 µM[1] | |
| JIB-04 | H358 | Non-Small Cell Lung Cancer | 100 nM |
| A549 | Non-Small Cell Lung Cancer | 250 nM | |
| Various Lung & Prostate Cancer Lines | Lung & Prostate Cancer | as low as 10 nM[5] | |
| GSK-J4 | Y79 | Retinoblastoma | 0.68 µM (48h) |
| WERI-Rb1 | Retinoblastoma | 2.15 µM (48h) | |
| KG-1a | Acute Myeloid Leukemia | Dose-dependent decrease in viability (2-10 µM) |
Table 3: In Vivo Anti-Cancer Activity
| Inhibitor | Cancer Model | Administration | Key Findings |
| P3FI-90 (analog of this compound) | Metastatic Fusion-Positive Rhabdomyosarcoma Xenograft | 50 mg/kg, i.p., daily[6] | Delayed tumor progression.[7] |
| JIB-04 | H358 & A549 Lung Cancer Xenografts | Oral gavage or i.p. | Diminished tumor growth and lowered Jumonji histone demethylase activity in tumors.[8] |
| Aggressive Breast Cancer Model | Not specified | Prolonged cancer survival.[8] | |
| GSK-J4 | Retinoblastoma Orthotopic Xenograft | Not specified | Significantly inhibited tumor growth. |
| Neuroblastoma Xenograft Model | Not specified | Decreased tumor growth. |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the PAX3-FOXO1 Fusion Oncoprotein in Rhabdomyosarcoma
This compound's primary mechanism of action in fusion-positive rhabdomyosarcoma (FP-RMS) is the disruption of the oncogenic PAX3-FOXO1 fusion transcription factor.[1][7] By inhibiting KDM3B and other KDMs, this compound leads to increased histone methylation (H3K9me3, H3K4me3, and H3K27me3), which in turn downregulates the transcriptional activity of PAX3-FOXO1 and its target genes.[1][7] This leads to the induction of apoptosis and myogenic differentiation.[1]
JIB-04: A Pan-KDM Inhibitor Affecting the PI3K/AKT Signaling Pathway
JIB-04 is a broad-spectrum inhibitor of the Jumonji family of KDMs.[5] Its anti-cancer effects are, in part, mediated through the modulation of the PI3K/AKT signaling pathway.[9][10][11][12][13] JIB-04 has been shown to decrease the protein levels of AKT, which in turn affects the downstream AKT2/FOXO3a/p21/RB axis, leading to cell cycle arrest and inhibition of cancer stem-like cell properties.[9][10][11][13]
GSK-J4: A KDM6 Inhibitor Modulating the NF-κB Signaling Pathway
GSK-J4 is a selective dual inhibitor of KDM6A (UTX) and KDM6B (JMJD3). Its mechanism of action involves the modulation of the NF-κB signaling pathway.[5][14][15][16][17] By inhibiting KDM6B, GSK-J4 leads to an increase in the repressive H3K27me3 mark on the promoter regions of NF-κB encoding genes. This results in reduced expression of NF-κB subunits, such as RELA, and impairs their nuclear translocation, thereby inhibiting NF-κB-dependent gene expression.[5][14][16][17]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of KDM inhibitors on cell proliferation and viability.[1][18][19][20][21]
Materials:
-
Cells of interest
-
Complete culture medium
-
KDM inhibitor (this compound, JIB-04, or GSK-J4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KDM inhibitor in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Plot cell viability (%) against the logarithm of the inhibitor concentration to determine the EC50 value.
Western Blot for Histone Modifications
This protocol is used to detect changes in global histone methylation levels following treatment with KDM inhibitors.[12][16][22][23]
Materials:
-
Cells treated with KDM inhibitors
-
Histone extraction buffer
-
LDS sample buffer with DTT
-
Bis-Tris polyacrylamide gels (e.g., 15%)
-
MES or MOPS SDS running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., anti-H3K9me3, anti-H3K4me3, anti-H3K27me3) and total histone (e.g., anti-H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Histone Extraction: Isolate histones from treated and control cells using an appropriate histone extraction protocol (e.g., acid extraction).
-
Sample Preparation: Quantify protein concentration. Mix an equal amount of protein from each sample with LDS sample buffer and DTT, and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a high-percentage polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of modified histones to the total histone levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the occupancy of specific histone modifications at particular genomic loci.[15]
Materials:
-
Cells treated with KDM inhibitors
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Antibodies against specific histone modifications
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion (MNase).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the genomic regions of interest to quantify the enrichment of the histone modification.
-
Data Analysis: Calculate the fold enrichment of the target histone modification at specific loci relative to the IgG control and an input control.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KDM3B 抑制剂 | MCE [medchemexpress.cn]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAX3-FOXO1 uses its activation domain to recruit CBP/P300 and shape RNA Pol2 cluster distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modula… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PAX3-FOXO1 dictates myogenic reprogramming and rhabdomyosarcoma identity in endothelial progenitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KDM3B Inhibitors: P3FI-63 and its Analog P3FI-90
This guide provides a detailed comparison of the histone lysine (B10760008) demethylase (KDM) inhibitors P3FI-63 and its analog, P3FI-90. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanism of action, comparative efficacy, and the experimental protocols supporting these findings. Both compounds have shown promise in targeting the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma (FP-RMS), with P3FI-90 emerging as an optimized successor to this compound.[1][2][3][4][5]
Executive Summary
This compound was identified from a screen of over 62,000 compounds as an inhibitor of PAX3-FOXO1 transcriptional activity.[2][5] Further investigation revealed that it targets multiple histone lysine demethylases (KDMs), with the highest selectivity for KDM3B.[2][3][4][5] Building on this discovery, a structural analog, P3FI-90, was developed, demonstrating improved solubility and enhanced potency in suppressing the growth of FP-RMS both in laboratory settings and in living organisms.[1][2][3][5] This guide will delve into the quantitative data and experimental evidence that substantiate these claims.
Data Presentation
The following tables summarize the quantitative data comparing the physicochemical properties and in vitro efficacy of this compound and P3FI-90.
Table 1: Physicochemical Properties
| Compound | Water Solubility (logP) | Note |
| This compound | 2.36 | Low water solubility, posing challenges for preclinical in vivo testing.[2] |
| P3FI-90 | 0.82 | Improved water solubility compared to this compound.[2] |
Table 2: In Vitro Efficacy (EC50) in FP-RMS Cell Lines
The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a more potent compound.
| Cell Line | This compound (µM) | P3FI-90 (µM) |
| RH4 | Not explicitly stated, but generally in the single-digit µM range for FP-RMS lines.[2] | 0.9[3] |
| RH30 | In the single-digit µM range.[2] | Low to sub-micromolar.[2] |
| SCMC | In the single-digit µM range.[2] | Low to sub-micromolar.[2] |
Table 3: In Vitro Efficacy (EC50) in Other Cancer Cell Lines
| Cell Line Type | Cell Line | This compound (µM) |
| Fusion Negative RMS | RD | 7.16[2] |
| Fusion Negative RMS | CTR | 2.92[2] |
| Ewing's Sarcoma | TC-32 | 1.7[2] |
| Ewing's Sarcoma | A673 | 3.7[2] |
| Osteosarcoma | OSA | 7.5[2] |
| Osteosarcoma | HU09 | 3.1[2] |
Table 4: Enzymatic Inhibition and Binding Affinity
| Compound | Target | Assay | Result |
| P3FI-90 | KDM3B | IC50 | 7 µM[3] |
| P3FI-90 | KDM3B | Surface Plasmon Resonance (SPR) | KD of 7.68 µM[3][6] |
Signaling Pathway and Mechanism of Action
Both this compound and P3FI-90 exert their effects by inhibiting the enzymatic activity of KDM3B, a histone lysine demethylase. This inhibition leads to an increase in the methylation of histone 3 at lysine 9 (H3K9), a key epigenetic mark. The elevated H3K9 methylation disrupts the transcriptional activity of the PAX3-FOXO1 fusion oncoprotein, a primary driver of FP-RMS. Consequently, the expression of PAX3-FOXO1 target genes is downregulated, leading to the induction of apoptosis and a decrease in myogenic differentiation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Based Assay for PAX3-FOXO1 Transcriptional Activity
An engineered cell line was utilized to monitor the transcriptional activity of PAX3-FOXO1. This assay leverages a super-enhancer region from the ALK gene, which is highly bound by PAX3-FOXO1, to drive the expression of a luciferase reporter gene.[2]
-
Cell Line: An engineered cell line with a luciferase reporter construct driven by the ALK super-enhancer.
-
Treatment: Cells were treated with either this compound, P3FI-90, or a DMSO control.
-
Incubation: Cells were incubated for a specified period (e.g., 24 hours).
-
Measurement: Luciferase activity was measured to determine the extent of PAX3-FOXO1 transcriptional inhibition.
Enzymatic Inhibition Assays
Direct enzymatic inhibition assays were performed to determine the inhibitory activity of this compound and P3FI-90 against a panel of KDMs, as well as other epigenetic modifiers like HDACs and PRMT5.[2]
-
Enzymes: Recombinant human KDM3B, KDM4B, KDM5A, KDM6B, HDACs, and PRMT5.
-
Substrates: Biotinylated peptide substrates specific to each enzyme.
-
Inhibitors: this compound and P3FI-90 were tested at various concentrations.
-
Detection: The demethylase or deacetylase activity was quantified using methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Western Blotting
Western blotting was used to validate the inhibition of KDM activity by observing changes in the methylation status of histone H3 lysines.[2]
-
Cell Lines: FP-RMS cell lines such as RH4 and RH30.
-
Treatment: Cells were treated with this compound, P3FI-90, or DMSO for 24 hours.
-
Lysate Preparation: Whole-cell lysates were prepared.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against methylated histones (e.g., H3K9me3, H3K4me3, H3K27me3) and loading controls.
-
Detection: Protein bands were visualized using secondary antibodies and a chemiluminescence detection system.
RNA-Sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA)
RNA-seq was performed to analyze the global changes in gene expression following treatment with the inhibitors. GSEA was then used to identify enriched biological pathways.[2]
-
Treatment: FP-RMS cells were treated with the inhibitors or DMSO.
-
RNA Extraction: Total RNA was extracted from the cells.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced.
-
Data Analysis: Gene expression levels were quantified, and GSEA was performed to identify significantly up- or down-regulated gene sets, such as those related to apoptosis and PAX3-FOXO1 targets.
Biophysical Binding Assays (NMR and SPR)
Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) were used to confirm the direct binding of P3FI-90 to KDM3B.[2][5]
-
NMR (WaterLOGSY and CPMG): These ligand-observed NMR techniques were used to detect the binding of P3FI-90 to the KDM3B protein.
-
SPR: This technique was used to measure the binding affinity (KD) of P3FI-90 to KDM3B immobilized on a sensor chip.
Experimental Workflow
The development and evaluation of this compound and P3FI-90 followed a logical and systematic experimental workflow, from initial discovery to preclinical validation.
Conclusion
The collective evidence strongly indicates that P3FI-90 is a more efficacious and developable analog of this compound for the potential treatment of fusion-positive rhabdomyosarcoma. Its improved physicochemical properties and enhanced potency, supported by robust in vitro and in vivo data, make it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers in the field of cancer epigenetics and drug development.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Epigenetic Modulators in the Crosshairs: A Transcriptomic Comparison of P3FI-63 and Other Key Inhibitors
A deep dive into the transcriptomic landscapes shaped by the novel KDM inhibitor P3FI-63 and its counterparts targeting BET, HDAC, and EZH2 pathways reveals distinct and overlapping gene regulation patterns, offering crucial insights for targeted cancer therapy and drug development.
This guide provides a comparative analysis of the transcriptomic effects of this compound, a selective inhibitor of histone lysine (B10760008) demethylase (KDM), against a panel of other well-characterized epigenetic modifiers. By examining genome-wide changes in gene expression, we aim to elucidate the unique and shared mechanisms of action of these compounds, providing a valuable resource for researchers in oncology and drug development.
Comparative Transcriptomic Analysis
To understand the functional consequences of targeting different epigenetic regulators, we have compiled and analyzed transcriptomic data from studies on this compound and representative inhibitors of other major epigenetic modifier families: JIB-04 (a pan-KDM inhibitor), JQ1 and OTX015 (BET inhibitors), Vorinostat (SAHA) and Entinostat (HDAC inhibitors), and Tazemetostat and GSK126 (EZH2 inhibitors). The following table summarizes the key transcriptomic changes observed upon treatment with these inhibitors in various cancer cell lines.
| Inhibitor Class | Representative Inhibitor(s) | Key Transcriptomic Effects | Associated Pathways | Cancer Context |
| KDM Inhibitor | This compound | Downregulation of PAX3-FOXO1 target genes; Upregulation of myogenesis and apoptosis-related genes. Shares transcriptomic effects with JIB-04. | PAX3-FOXO1 Signaling, Myogenesis, Apoptosis | Fusion-Positive Rhabdomyosarcoma (FP-RMS) |
| Pan-KDM Inhibitor | JIB-04 | Broad alterations in gene expression, including upregulation of genes involved in negative regulation of proliferation and cell death, and downregulation of mitotic cell division genes.[1][2] | Cell Cycle, Apoptosis, DNA Damage Response | Ewing Sarcoma, various cancers |
| BET Inhibitors | JQ1, OTX015 | Predominant downregulation of oncogenes (e.g., MYC), cell cycle regulators, and genes associated with proliferation and adhesion.[3] Upregulation of genes related to apoptosis and inflammation. | MYC Signaling, Cell Cycle, Apoptosis | Leukemia, Prostate Cancer, Triple-Negative Breast Cancer |
| HDAC Inhibitors | Vorinostat (SAHA), Entinostat | Induction of a small percentage of genes, including tumor suppressors (e.g., CDKN1A), and genes involved in apoptosis and cell differentiation.[4] | Cell Cycle Arrest, Apoptosis, Differentiation | Cutaneous T-cell lymphoma, various solid tumors |
| EZH2 Inhibitors | Tazemetostat, GSK126 | Upregulation of interferon signaling and antiviral immune response signatures.[5] In some contexts, induction of cell cycle arrest and apoptosis-related genes. | Interferon Signaling, Cell Cycle, Apoptosis | B-cell Lymphoma, Follicular Lymphoma |
Signaling Pathways and Mechanisms of Action
The transcriptomic alterations induced by these epigenetic modifiers translate into profound effects on key cellular signaling pathways that govern cancer cell proliferation, survival, and differentiation.
This compound and the PAX3-FOXO1 Pathway in Rhabdomyosarcoma
In fusion-positive rhabdomyosarcoma (FP-RMS), the chimeric transcription factor PAX3-FOXO1 is a master regulator of oncogenesis. This compound, by inhibiting KDM3B, disrupts the epigenetic landscape that PAX3-FOXO1 relies on to drive its transcriptional program. This leads to the downregulation of PAX3-FOXO1 target genes, ultimately promoting apoptosis and myogenic differentiation.
KDM Inhibitors and the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. Recent studies suggest a link between histone methylation and Hippo signaling. KDM inhibitors, by altering the histone methylation landscape, may influence the activity of key Hippo pathway components like YAP and TAZ, thereby impacting cell proliferation and apoptosis.
Regulation of Cell Cycle and Apoptosis by Epigenetic Modifiers
A common theme among the investigated epigenetic inhibitors is their profound impact on the cell cycle and apoptosis. By altering the expression of key regulatory genes, these compounds can induce cell cycle arrest and trigger programmed cell death, representing a primary mechanism of their anti-cancer activity.
Experimental Protocols
The transcriptomic data presented in this guide were primarily generated using RNA sequencing (RNA-seq). Below is a generalized experimental workflow for a typical RNA-seq experiment involving cultured cancer cells treated with epigenetic inhibitors.
General RNA-Seq Experimental Workflow
Detailed Methodologies:
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions. Cells are then treated with the respective epigenetic inhibitor at a predetermined concentration (often around the IC50 value) or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 24-72 hours).
-
RNA Extraction and Quality Control: Total RNA is extracted from the treated and control cells using commercially available kits. The quality and integrity of the RNA are assessed using methods such as spectrophotometry (to determine concentration and purity) and capillary electrophoresis (to determine the RNA Integrity Number or RIN).
-
Library Preparation: High-quality RNA is used for library preparation. This typically involves the depletion of ribosomal RNA (rRNA) or the selection of polyadenylated (poly(A)) mRNA. The RNA is then fragmented, and complementary DNA (cDNA) is synthesized. Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate millions of short reads.
-
Data Analysis: The raw sequencing reads undergo quality control. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to quantify gene expression levels. Finally, differential expression analysis is performed to identify genes that are significantly up- or downregulated in the inhibitor-treated cells compared to the control cells.
Conclusion
This comparative guide highlights the distinct and overlapping transcriptomic consequences of targeting different epigenetic pathways. This compound demonstrates a targeted effect on the PAX3-FOXO1 oncogenic program in rhabdomyosarcoma, while other epigenetic modifiers exert broader effects on fundamental cellular processes like cell cycle and apoptosis across various cancer types. The provided data and visualizations serve as a foundational resource for further investigation into the therapeutic potential of these compounds and for the rational design of combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preprocessing of Bulk RNA-seq GEO Datasets for Accurate Analysis [elucidata.io]
P3FI-63: A Comparative Guide to its Histone Demethylase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the histone demethylase inhibitor P3FI-63, focusing on its selectivity profile against other histone demethylases. We present a comparative overview with other well-known inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Introduction to this compound
This compound is a novel small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), identified through a high-throughput screen for compounds that disrupt the transcriptional activity of the PAX3-FOXO1 fusion protein, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3][4][5] this compound and its more soluble and potent analog, P3FI-90, have demonstrated the highest selectivity for KDM3B, an enzyme recruited by PAX3-FOXO1 to demethylate histone H3 at lysine 9 (H3K9), leading to oncogene activation.[1][2][3][4][5]
Selectivity Profile of this compound and Comparators
The inhibitory activity of this compound and its analog P3FI-90 has been assessed against a panel of histone demethylases. For a comprehensive comparison, we have included data for other widely used histone demethylase inhibitors, GSK-J4 and JIB-04.
| Inhibitor | KDM3B (JMJD1B) | KDM4B (JMJD2B) | KDM5A (JARID1A) | KDM6B (JMJD3) | Other Notable Targets (IC50 in µM) |
| This compound | 7 µM [6][7] | Inhibits | Inhibits | Inhibits | No inhibitory activity against HDAC1, HDAC2, HDAC3, or PRMT5[2] |
| P3FI-90 | Most Potent Target | Inhibits | Inhibits | Inhibits | Improved solubility and potency over this compound[1][2][3][5] |
| GSK-J4 | >50 | >50 | 12 | 8.6 (JMJD3) | KDM6A (UTX) (6.6), KDM5B (9.2), KDM5C (13), KDM4C (>50)[8][9] |
| JIB-04 | Inhibits[10] | 0.435 | 0.23 | 0.855 | KDM4A (0.445), KDM4C (1.1), KDM4D (0.29), KDM2E (0.34)[10] |
Note: "Inhibits" indicates that the compound has been reported to have inhibitory activity, but a specific IC50 value was not available in the cited literature. The IC50 values can vary between different assay formats and conditions.
Signaling Pathway of this compound in Fusion-Positive Rhabdomyosarcoma
This compound exerts its effect by disrupting the PAX3-FOXO1 oncogenic pathway. The fusion protein PAX3-FOXO1 recruits KDM3B to the regulatory regions of its target genes. KDM3B then demethylates H3K9me2/3, leading to a more open chromatin state and transcriptional activation of genes that promote tumor growth and survival. This compound and P3FI-90 inhibit the demethylase activity of KDM3B, thereby maintaining the repressive H3K9 methylation marks and suppressing the expression of PAX3-FOXO1 target genes.
Caption: Mechanism of this compound in PAX3-FOXO1 driven rhabdomyosarcoma.
Experimental Protocols
The following is a representative protocol for an in vitro histone demethylase activity assay, based on commonly used methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), which are suitable for determining IC50 values of inhibitors.
In Vitro Histone Demethylase (KDM) Inhibition Assay (TR-FRET Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific histone demethylase.
Materials:
-
Recombinant human histone demethylase (e.g., KDM3B, KDM4B, etc.)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K9me3)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
Test compound (this compound) and control inhibitors (e.g., GSK-J4, JIB-04) dissolved in DMSO
-
Detection Reagents:
-
Europium-labeled anti-demethylated histone antibody (e.g., Eu-anti-H3K9me2)
-
Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC)
-
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound series in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the histone demethylase in Assay Buffer.
-
Prepare a working solution of the biotinylated histone peptide substrate and cofactors in Assay Buffer.
-
-
Assay Reaction:
-
Add 2 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the demethylation reaction by adding 4 µL of the substrate/cofactor solution to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the Europium-labeled antibody solution.
-
Add 5 µL of the Streptavidin-conjugated acceptor fluorophore solution.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET based histone demethylase inhibition assay.
Conclusion
This compound and its analog P3FI-90 are valuable research tools for studying the role of KDM3B in cancer and other diseases. While exhibiting the highest potency against KDM3B, they also show activity against other Jumonji domain-containing histone demethylases. This guide provides a framework for comparing the selectivity profile of this compound with other inhibitors and offers standardized protocols for further investigation. Researchers should consider the polypharmacology of these inhibitors when interpreting experimental results.
References
- 1. curesarcoma.org [curesarcoma.org]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusio" by Yong Yean Kim, Berkley E. Gryder et al. [hsrc.himmelfarb.gwu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of P3FI-63: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of P3FI-63, a known inhibitor of the histone lysine (B10760008) demethylase KDM3B. This compound has been identified as a potent suppressor of the oncogenic fusion protein PAX3-FOXO1, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3][4][5] Validating that the observed cellular effects of a small molecule are due to its interaction with the intended target is a critical step in drug development. This guide outlines key experimental protocols and presents data in a comparative format to assist researchers in designing and interpreting target validation studies for this compound and similar compounds.
Introduction to this compound and its Target
This compound is a small molecule identified through a high-throughput screen for inhibitors of PAX3-FOXO1 transcriptional activity.[1][6] Subsequent studies revealed that this compound exerts its effects by inhibiting histone lysine demethylases (KDMs), with a notable potency against KDM3B (IC50 = 7 µM).[7] The PAX3-FOXO1 fusion protein recruits KDM3B to the regulatory regions of its target genes, where it removes repressive histone marks (specifically H3K9me2), leading to aberrant gene expression and driving the malignant phenotype of FP-RMS. By inhibiting KDM3B, this compound restores these repressive marks, thereby suppressing the oncogenic activity of PAX3-FOXO1.[7] A more potent analog, P3FI-90, has also been developed with improved solubility and potency.[1][2][3][4]
Genetic Approaches for On-Target Validation
To rigorously demonstrate that the biological effects of this compound are a direct consequence of KDM3B inhibition, genetic methods that specifically remove or reduce the target protein are employed. The phenotypic outcomes of these genetic perturbations can then be directly compared to the effects of the small molecule inhibitor. This guide focuses on two primary genetic approaches: CRISPR-Cas9-mediated knockout and shRNA-mediated knockdown of KDM3B.
Comparison of this compound with Genetic Perturbation of KDM3B
The following table summarizes the expected outcomes when comparing the effects of this compound treatment with genetic knockout or knockdown of its target, KDM3B.
| Assay | This compound Treatment | KDM3B Knockout (CRISPR) | KDM3B Knockdown (shRNA) | Alternative KDM Inhibitors (e.g., JIB-04, GSK-J4) |
| PAX3-FOXO1 Reporter Activity | Decreased Luciferase Signal | Decreased Luciferase Signal | Decreased Luciferase Signal | Decreased Luciferase Signal (JIB-04, a pan-Jumonji inhibitor, shows a significant decrease)[7][8] |
| Cell Viability (FP-RMS cells) | Decreased Viability | Decreased Viability | Decreased Viability | Decreased Viability[9] |
| Histone H3K9 Methylation | Increased H3K9me2/3 levels[1][7] | Increased H3K9me2/3 levels | Increased H3K9me2/3 levels | Increased H3K27me3 levels (with GSK-J4)[10] |
| Expression of PAX3-FOXO1 Target Genes | Decreased Expression | Decreased Expression | Decreased Expression | Decreased Expression |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of KDM3B
This protocol outlines the generation of a stable KDM3B knockout cell line using CRISPR-Cas9 technology.
a. sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the KDM3B gene. Utilize online design tools to minimize off-target effects.[11]
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed oligos into a Cas9-expressing vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).
b. Transfection and Selection:
-
Transfect the sgRNA/Cas9 plasmid into the desired FP-RMS cell line (e.g., RH4, RH30) using a suitable transfection reagent.
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.[12]
c. Single-Cell Cloning and Validation:
-
After selection, perform limiting dilution to isolate single-cell clones.
-
Expand the single-cell clones and screen for KDM3B knockout by Western blot and Sanger sequencing of the targeted genomic region.
shRNA-Mediated Knockdown of KDM3B
This protocol describes the use of short hairpin RNA (shRNA) to achieve transient or stable knockdown of KDM3B expression.
a. shRNA Design and Vector Preparation:
-
Design shRNA sequences targeting the KDM3B mRNA. Several pre-designed and validated shRNA sequences are often commercially available.
-
Clone the shRNA template into a suitable expression vector, typically a lentiviral vector containing a fluorescent reporter (e.g., GFP) and a selection marker.
b. Lentivirus Production and Transduction:
-
Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target FP-RMS cells with the lentiviral particles in the presence of polybrene.
c. Validation of Knockdown:
-
Monitor transduction efficiency by observing the expression of the fluorescent reporter.
-
Assess the level of KDM3B knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels 48-72 hours post-transduction.
PAX3-FOXO1 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of PAX3-FOXO1.
-
Co-transfect the FP-RMS cells with a firefly luciferase reporter plasmid driven by a PAX3-FOXO1 responsive promoter (e.g., containing multiple copies of the PRS9 binding site) and a Renilla luciferase plasmid (for normalization).[13][14]
-
For this compound treatment, add the compound at various concentrations 24 hours after transfection.
-
For genetic validation, perform the transfection in KDM3B knockout or knockdown cells.
-
After 24-48 hours of treatment or in the genetically modified cells, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[13][15]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound or KDM3B depletion on cell proliferation and viability.
-
Seed the FP-RMS cells in a 96-well plate.
-
For this compound treatment, add the compound at various concentrations and incubate for a desired period (e.g., 72 hours).
-
For genetic validation, use KDM3B knockout or knockdown cells.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[16][17][18][19]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[16][17]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
Western Blot for Histone Methylation
This method is used to detect changes in the methylation status of histone H3 at lysine 9 (H3K9).
-
Extract histone proteins from treated or genetically modified cells. An acid extraction protocol is commonly used for histones.[20][21]
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) to resolve the small histone proteins.[21][22]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.[22][23]
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2/3) and a loading control (e.g., anti-total Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PAX3-FOXO1 signaling pathway, the experimental workflow for target validation, and the logical relationship between this compound and genetic knockdown.
Caption: PAX3-FOXO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logical relationship between this compound and genetic knockdown of KDM3B.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
- 4. curesarcoma.org [curesarcoma.org]
- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule inhibition of PAX3-FOXO1 through AKT activation suppresses malignant phenotypes of alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Histone western blot protocol | Abcam [abcam.com]
- 23. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
P3FI-63: A Comparative Analysis of Cross-reactivity with Jumonji Domain-Containing Proteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone demethylase inhibitor P3FI-63's cross-reactivity with other Jumonji domain-containing proteins. The information is supported by experimental data from peer-reviewed research, with detailed protocols and visualizations to aid in experimental design and data interpretation.
This compound has been identified as a potent inhibitor of histone lysine (B10760008) demethylases (KDMs), with its primary target being KDM3B, a member of the Jumonji C (JmjC) domain-containing family of enzymes.[1][2] This compound was discovered through a high-throughput screen for inhibitors of the PAX3-FOXO1 fusion oncogene, a key driver in fusion-positive rhabdomyosarcoma. Understanding the selectivity profile of this compound is crucial for its development as a chemical probe and potential therapeutic agent. This guide summarizes the available data on its cross-reactivity against other JmjC domain-containing proteins and other epigenetic modifiers.
Cross-reactivity Profile of this compound
Biochemical assays have demonstrated that this compound exhibits inhibitory activity against multiple members of the KDM family, although it displays the highest potency towards its primary target, KDM3B. Notably, this compound shows no inhibitory activity against other classes of epigenetic modifiers, such as histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs), highlighting its specificity for the KDM family.
The following table summarizes the quantitative data on the inhibitory activity of this compound against a panel of histone demethylases and other epigenetic enzymes.
| Target Protein Family | Specific Enzyme | IC50 (µM) |
| Jumonji Domain-Containing Proteins (KDMs) | KDM3B | 7 |
| KDM4B | Inhibited | |
| KDM5A | Inhibited | |
| KDM6B | Inhibited | |
| Histone Deacetylases (HDACs) | HDAC1 | No Inhibition |
| HDAC2 | No Inhibition | |
| HDAC3 | No Inhibition | |
| Protein Arginine Methyltransferases (PRMTs) | PRMT5 | No Inhibition |
Data sourced from Kim YY, et al. Nat Commun. 2024. The specific IC50 values for KDM4B, KDM5A, and KDM6B were not explicitly stated in the primary publication, only that they were inhibited.
Experimental Protocols
The cross-reactivity of this compound was determined using in vitro enzymatic inhibition assays. The general protocol for these assays is outlined below.
KDM Enzymatic Inhibition Assay
This protocol is based on the use of a commercial fluorometric assay kit, which measures the activity of KDM enzymes.
Materials:
-
Recombinant KDM enzymes (KDM3B, KDM4B, KDM5A, KDM6B)
-
This compound compound
-
KDM Assay Buffer
-
KDM Substrate
-
Developer Solution
-
Stop Solution
-
Black 96-well plates suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant KDM enzymes were diluted in KDM Assay Buffer to the desired concentration. This compound was serially diluted in DMSO and then further diluted in KDM Assay Buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well plate, the KDM enzyme, this compound (or vehicle control - DMSO), and KDM Assay Buffer were added to a final volume of 50 µL.
-
Incubation: The plate was incubated at 37°C for a specified period (e.g., 10-30 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the KDM substrate to each well.
-
Reaction Incubation: The plate was incubated at 37°C for a further period (e.g., 30-60 minutes) to allow for the demethylation reaction to proceed.
-
Development: The Developer Solution was added to each well, and the plate was incubated at room temperature for 10-15 minutes, protected from light.
-
Termination and Measurement: The reaction was terminated by the addition of the Stop Solution. The fluorescence was then measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
This is a generalized protocol. For specific details, refer to the manufacturer's instructions for the KDM assay kit (e.g., Abcam ab113460) and the methods section of Kim YY, et al. Nat Commun. 2024.
Visualizations
Experimental Workflow for this compound Cross-reactivity Screening
The following diagram illustrates the workflow used to identify and characterize the cross-reactivity of this compound.
References
A Comparative Guide to P3FI-63 and Pan-KDM Inhibitors for Researchers
In the landscape of epigenetic drug discovery, histone lysine (B10760008) demethylase (KDM) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison between the novel KDM inhibitor P3FI-63 and broader-acting pan-KDM inhibitors. We present a comprehensive analysis of their target specificity, performance in preclinical models, and the molecular pathways they modulate, supported by experimental data and detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of inhibitors for their specific research needs.
Executive Summary
This compound is a recently identified small molecule inhibitor of histone lysine demethylases with notable selectivity for KDM3B.[1][2][3] In contrast, pan-KDM inhibitors, such as JIB-04 and IOX1, exhibit broad activity across multiple KDM subfamilies.[4][5][6] The choice between a selective inhibitor like this compound and a pan-inhibitor depends on the research question: this compound is an ideal tool for dissecting the specific roles of KDM3B, while pan-KDM inhibitors are useful for probing the effects of broad KDM inhibition. This guide will delve into the specifics of their inhibitory profiles, cellular effects, and the signaling pathways they impact.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activity and cellular efficacy of this compound, its optimized analog P3FI-90, and prominent pan-KDM inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | KDM1A | KDM2A | KDM3A | KDM3B | KDM4A | KDM4B | KDM4C | KDM5A | KDM6B (JMJD3) | Reference |
| This compound | - | - | - | 7 µM | - | Inhibited | - | Inhibited | Inhibited | [1] |
| P3FI-90 | Inhibited | - | - | Inhibited (Highest Selectivity) | - | Inhibited | - | Inhibited | - | [1][7][8] |
| JIB-04 | - | - | - | - | 445 nM | 435 nM | 1100 nM | 230 nM (JARID1A) | 855 nM | [4][5][9] |
| IOX1 | - | 1.8 µM | 0.1 µM | - | 0.1 µM | - | 0.6 µM | - | 1.4 µM | [10][11][12] |
| GSK-J4 | - | - | - | - | - | - | - | - | 8.6 µM | [13][14] |
Note: "-" indicates data not available in the cited sources. IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity (EC50/IC50)
| Inhibitor | Cell Line(s) | Assay Type | Potency | Reference |
| This compound | RH4, RH30, SCMC (FP-RMS) | Cell Viability | Single-digit µM | [1][15] |
| P3FI-90 | RH4, RH30, SCMC (FP-RMS) | Cell Viability | 812 nM - 3.2 µM | [7] |
| JIB-04 | A549, H358 (Lung Cancer) | Cell Viability | 100 nM - 250 nM | [5] |
| IOX1 | HeLa cells overexpressing KDM4A/2A/6B | Cellular Demethylase Activity | 24 - 86 µM | [16] |
| GSK-J4 | Primary Human Macrophages | TNFα Release | 9 µM |
Mechanism of Action and Target Specificity
This compound and P3FI-90: Selective KDM3B Inhibition
This compound was identified from a screen for inhibitors of the PAX3-FOXO1 fusion oncoprotein's transcriptional activity in fusion-positive rhabdomyosarcoma (FP-RMS).[1][3] Subsequent enzymatic assays revealed that this compound inhibits multiple KDMs, with the highest potency against KDM3B (IC50 = 7 µM).[1] It also shows activity against KDM4B, KDM5A, and KDM6B.[1] An optimized analog, P3FI-90, was developed with improved solubility and potency, and also demonstrates high selectivity for KDM3B.[1][17] Notably, P3FI-90 was also found to inhibit KDM1A, a flavin-dependent demethylase, indicating a broader inhibitory spectrum than initially suggested for this compound.[1] The primary mechanism of action for this compound and P3FI-90 in FP-RMS is the downregulation of PAX3-FOXO1 activity, leading to cell cycle arrest and apoptosis.[1][3]
Pan-KDM Inhibitors: Broad-Spectrum Activity
Pan-KDM inhibitors are characterized by their ability to inhibit multiple members of the KDM family. Many of these, including JIB-04 and IOX1, primarily target the Jumonji C (JmjC) domain-containing KDMs.[4][5][12] The JmjC domain utilizes iron (Fe(II)) and α-ketoglutarate as cofactors for demethylation.[18] Pan-JmjC inhibitors often function by chelating the active site iron or by competing with the α-ketoglutarate cofactor.[18]
-
JIB-04 is a pan-selective inhibitor of JmjC histone demethylases, with IC50 values in the nanomolar range for various KDM4 and KDM5 family members.[4][5][9] It has been shown to induce cell cycle arrest and inhibit cancer stem-like cell properties in hepatocellular carcinoma by targeting the KDM6B-dependent AKT pathway.[2]
-
IOX1 is another broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases, including multiple JmjC KDMs such as KDM2, KDM3, KDM4, and KDM6.[10][11][12]
-
GSK-J4 is a cell-permeable prodrug of GSK-J1, a selective inhibitor of the KDM6 subfamily members KDM6A (UTX) and KDM6B (JMJD3).[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a generalized workflow for an in vitro KDM inhibition assay.
Caption: this compound inhibits KDM3B, leading to the downregulation of PAX3-FOXO1 activity and its target genes, ultimately suppressing tumor growth and inducing apoptosis in fusion-positive rhabdomyosarcoma.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 13. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 14. GSK-J4 | KDM6A/6B inhibitor | Probechem Biochemicals [probechem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
P3FI-63 vs. Standard Chemotherapy: A Comparative Analysis for Fusion-Positive Rhabdomyosarcoma
A Novel Epigenetic Approach Challenges the Standard of Care in a High-Risk Pediatric Sarcoma
Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive soft tissue cancer predominantly affecting children and adolescents, characterized by the presence of the PAX3-FOXO1 fusion oncogene. For decades, the standard-of-care has been a multi-agent chemotherapy regimen known as VAC (Vincristine, Actinomycin (B1170597) D, and Cyclophosphamide). However, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. P3FI-63, a novel small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with high selectivity for KDM3B, has emerged as a promising therapeutic candidate that directly targets the oncogenic activity of PAX3-FOXO1. This guide provides a comprehensive comparison of this compound and the standard VAC chemotherapy, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and VAC chemotherapy diverge fundamentally in their mechanisms of action. This compound represents a targeted, epigenetic approach, while VAC employs a cytotoxic strategy that affects all rapidly dividing cells.
This compound: Targeting the Epigenetic Driver
This compound functions by inhibiting histone lysine demethylases, particularly KDM3B.[1] This inhibition leads to an increase in histone methylation, which in turn disrupts the transcriptional activity of the PAX3-FOXO1 oncoprotein.[1] The PAX3-FOXO1 fusion protein is the primary driver of FP-RMS, and its inhibition leads to the downregulation of its target genes, ultimately inducing apoptosis and inhibiting tumor growth.[1]
Standard Chemotherapy (VAC): A Three-Pronged Cytotoxic Assault
The VAC regimen combines three cytotoxic agents with distinct mechanisms of action:
-
Vincristine (B1662923): A vinca (B1221190) alkaloid that binds to tubulin, inhibiting microtubule polymerization and arresting cells in the M phase of the cell cycle, leading to apoptotic cell death.
-
Actinomycin D: An antibiotic that intercalates into DNA, interfering with DNA replication and transcription.
-
Cyclophosphamide (B585): An alkylating agent that cross-links DNA strands, leading to DNA damage and triggering apoptosis.[2]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative preclinical studies of this compound versus the VAC regimen are not yet available in the published literature. However, by examining the data from independent preclinical studies, we can infer a comparative assessment of their potential therapeutic efficacy.
In Vitro Cytotoxicity
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing the in vitro potency of a compound. The following tables summarize the available data for this compound and the components of the VAC regimen in FP-RMS and other cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (µM) |
| RH4 | Fusion-Positive Rhabdomyosarcoma | EC50: ~1 µM |
| RH30 | Fusion-Positive Rhabdomyosarcoma | EC50: ~1 µM |
| SCMC | Fusion-Positive Rhabdomyosarcoma | EC50: ~1 µM |
| RD | Fusion-Negative Rhabdomyosarcoma | EC50: 7.16 µM |
| CTR | Fusion-Negative Rhabdomyosarcoma | EC50: 2.92 µM |
| TC-32 | Ewing's Sarcoma | EC50: 1.7 µM |
| A673 | Ewing's Sarcoma | EC50: 3.7 µM |
| OSA | Osteosarcoma | EC50: 7.5 µM |
| HU09 | Osteosarcoma | EC50: 3.1 µM |
Data sourced from Kim YY, et al. (2024).[1]
Table 2: In Vitro Efficacy of VAC Components in Rhabdomyosarcoma Cell Lines
| Drug | Cell Line | Cancer Subtype | IC50 |
| Vincristine | Rd76-9 (murine) | Rhabdomyosarcoma | 2.1 nM |
| Vincristine | Human RMS | Rhabdomyosarcoma | 3.0 nM |
| Actinomycin D | RD | Embryonal Rhabdomyosarcoma | >15x increase in resistance in selected line |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of a therapeutic agent in a living organism.
This compound (and its optimized analogue, P3FI-90)
An in vivo study using a metastatic FP-RMS xenograft model demonstrated that treatment with P3FI-90, a more soluble and potent analogue of this compound, significantly delayed tumor progression compared to the vehicle control.
Standard Chemotherapy (VAC)
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of research findings. Below are summaries of the key experimental methodologies used to evaluate this compound and standard chemotherapy.
This compound Evaluation Protocols
-
Cell Viability and Cytotoxicity Assays:
-
Cell Lines: FP-RMS cell lines (e.g., RH4, RH30, SCMC) and other cancer cell lines.
-
Method: Cells are seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo. EC50 values are calculated from dose-response curves.
-
-
Western Blotting:
-
Purpose: To assess the effect of this compound on protein expression and histone methylation.
-
Method: FP-RMS cells are treated with this compound for a specified time (e.g., 24 hours). Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against specific histone marks (e.g., H3K9me3, H3K4me3, H3K27me3) and other proteins of interest.
-
-
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Method: FP-RMS cells are injected into the mice to establish tumors. Once tumors reach a certain size, mice are treated with P3FI-90 (e.g., intraperitoneally or orally) or a vehicle control. Tumor volume is measured regularly, and the delay in tumor progression is assessed.
-
Standard Chemotherapy (VAC) Evaluation Protocols
-
In Vitro Cytotoxicity Assays:
-
Cell Lines: Rhabdomyosarcoma cell lines.
-
Method: Similar to the protocol for this compound, cells are treated with varying concentrations of vincristine, actinomycin D, and cyclophosphamide, both individually and in combination. Cell viability is measured to determine IC50 values.
-
-
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice bearing rhabdomyosarcoma xenografts.
-
Method: Mice are treated with the VAC regimen, often mimicking clinical dosing schedules. Tumor growth is monitored, and the efficacy of the treatment is evaluated by measuring tumor volume and overall survival. These models are also used to study drug resistance.[5]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits KDM3B, leading to increased histone methylation and suppression of PAX3-FOXO1 activity.
Standard Chemotherapy (VAC) Mechanism of Action
Caption: The VAC regimen induces apoptosis through distinct mechanisms: mitotic arrest, DNA intercalation, and DNA alkylation.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of therapeutic agents in FP-RMS.
Conclusion
This compound represents a promising, targeted therapeutic strategy for FP-RMS that directly addresses the underlying oncogenic driver, the PAX3-FOXO1 fusion protein. Its epigenetic mechanism of action offers a distinct advantage over the broad cytotoxicity of the standard VAC chemotherapy regimen. While direct comparative studies are needed to definitively establish the superiority of this compound, the available preclinical data suggest that it is a potent and selective inhibitor of FP-RMS cell growth. Further research, including head-to-head preclinical trials and eventual clinical evaluation, will be crucial to determine the ultimate therapeutic potential of this compound in the treatment of this devastating pediatric cancer. The development of targeted therapies like this compound offers hope for more effective and less toxic treatments for patients with fusion-positive rhabdomyosarcoma.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Vincristine, Actinomycin, and Cyclophosphamide Compared With Vincristine, Actinomycin, and Cyclophosphamide Alternating With Vincristine, Topotecan, and Cyclophosphamide for Intermediate-Risk Rhabdomyosarcoma: Children's Oncology Group Study D9803 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide dose escalation in combination with vincristine and actinomycin-D (VAC) in gross residual sarcoma. A pilot study without hematopoietic growth factor support evaluating toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to P3FI-63 and Novel Epigenetic Drugs in Phenotypic Screening
This guide provides a detailed comparison of P3FI-63, a novel inhibitor of histone lysine (B10760008) demethylases (KDMs), with other emerging epigenetic drugs. The focus is on their evaluation through phenotypic screening, a powerful approach in drug discovery that identifies compounds based on their effects on cellular characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of new epigenetic modulators.
Introduction to Phenotypic Screening in Epigenetic Drug Discovery
Phenotypic screening has re-emerged as a pivotal strategy in drug discovery, moving from a target-centric to a systems-based approach.[1] Instead of screening compounds against a specific molecular target, this method evaluates their impact on the overall phenotype of a cell or organism.[1][2] This is particularly advantageous in epigenetics, where the interplay between various enzymes and modifications is complex. By observing changes in cell morphology, proliferation, differentiation, or viability, phenotypic screens can uncover compounds with novel mechanisms of action.[1][3] Several epigenetic drugs, including Vorinostat and Romidepsin, originated from phenotypic assays, underscoring the power of this approach.[3]
This compound was itself discovered through a phenotypic screen designed to identify inhibitors of PAX3-FOXO1-driven transcription, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[4][5][6] This highlights the efficacy of using engineered cell lines that report on specific oncogenic pathways to find novel, potent inhibitors.
Overview of this compound
This compound is a small molecule inhibitor identified for its potent activity against FP-RMS. Subsequent mechanistic studies, including RNA-seq and ATAC-seq, revealed that its primary targets are histone lysine demethylases (KDMs), a class of epigenetic "erasers."[4][6]
Mechanism of Action:
-
Primary Target: In vitro enzymatic assays confirmed that this compound inhibits multiple KDMs, with the highest potency against KDM3B.[4][6]
-
Other Targets: It also shows inhibitory activity against KDM4B, KDM5A, and KDM6B.[4]
-
Cellular Effect: By inhibiting these demethylases, this compound leads to an increase in histone methylation marks, specifically H3K9me3, H3K4me3, and H3K27me3.[4][5] This epigenetic alteration results in the downregulation of PAX3-FOXO1 target genes and the upregulation of genes associated with myogenesis and apoptosis.[4]
Phenotypic Impact:
-
Induces apoptosis, confirmed by increased PARP cleavage and caspase 3/7 activity.[4]
-
Promotes myogenic differentiation.[4]
-
Suppresses the growth of FP-RMS cells both in vitro and in vivo.[4]
A structural analog, P3FI-90 , was later identified with improved solubility and potency, demonstrating enhanced suppression of FP-RMS growth.[4][6]
Comparison with Novel Epigenetic Drugs
This compound is part of a growing arsenal (B13267) of epigenetic drugs that target different components of the chromatin-modifying machinery. This section compares this compound with other notable KDM inhibitors and drugs from different epigenetic classes.
Data Presentation
Table 1: Comparison of this compound and Other Novel Epigenetic Drug Profiles
| Drug Name | Drug Class | Primary Target(s) | Mechanism of Action | Key Phenotypic Effects |
| This compound | KDM Inhibitor | KDM3B, KDM4B, KDM5A, KDM6B | "Eraser" - Inhibits histone demethylation, increasing histone methylation (H3K9, H3K4, H3K27).[4] | Induces apoptosis and myogenic differentiation in rhabdomyosarcoma.[4] |
| JIB-04 | Pan-KDM Inhibitor | Jumonji C (JmjC) domain-containing KDMs | "Eraser" - Broadly inhibits histone demethylases. | Efficacy demonstrated in Ewing Sarcoma and Rhabdomyosarcoma.[7] |
| GSK-J4 | KDM Inhibitor | KDM6A/B (UTX/JMJD3) | "Eraser" - Inhibits demethylation of H3K27me3/2. | Pro-inflammatory response modulation; anti-cancer effects in various models. |
| Molibresib (GSK525762) | BET Inhibitor | BRD2, BRD3, BRD4 | "Reader" - Prevents bromodomain proteins from binding to acetylated histones, disrupting oncogene transcription. | Anti-proliferative effects in NUT carcinoma and other solid tumors.[2] |
| Tazemetostat | EZH2 Inhibitor | EZH2 | "Writer" - Inhibits the histone methyltransferase EZH2, reducing H3K27 methylation. | Approved for epithelioid sarcoma and follicular lymphoma; blocks tumor growth. |
Table 2: Comparative Quantitative Performance Data
| Drug Name | Cell Line(s) | EC50 / IC50 | Assay Type |
| This compound | RH4, RH30, SCMC (FP-RMS) | Single-digit µM range[4] | Cell Viability |
| TC-32, A673 (Ewing's Sarcoma) | 1.7 µM, 3.7 µM[4] | Cell Viability | |
| P3FI-90 | RH4, RH30, SCMC (FP-RMS) | Lower single-digit µM range (more potent than this compound)[4] | Cell Viability |
| JIB-04 | Multiple Cancer Lines | Varies (typically nM to low µM range) | Enzymatic / Cell Viability |
| Molibresib (GSK525762) | Multiple Myeloma, Leukemia | Varies (typically nM range) | Cell Proliferation |
| Tazemetostat | SMARCB1-deficient lines | Varies (typically nM range) | Cell Proliferation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments relevant to the phenotypic screening and characterization of epigenetic drugs like this compound.
High-Throughput Phenotypic Screen (Reporter-Based)
This protocol describes a common strategy for initial drug discovery, similar to the one used to identify this compound.
-
Cell Line Engineering: Stably transfect a relevant cancer cell line (e.g., RH4 for FP-RMS) with a reporter vector. The vector should contain a reporter gene (e.g., Luciferase or GFP) driven by a promoter that is highly active in the disease state and regulated by the pathway of interest (e.g., a PAX3-FOXO1-responsive element).[5]
-
Assay Miniaturization: Optimize cell seeding density, compound concentrations, and incubation times for a high-throughput format (e.g., 384- or 1536-well plates).[8][9]
-
Compound Library Screening: Dispense cells into microplates. Using a liquid handling robot, add compounds from a large chemical library (e.g., >60,000 compounds) to individual wells at a fixed concentration (e.g., 10-20 µM).[6] Include positive (known inhibitor) and negative (DMSO) controls on each plate.
-
Incubation: Incubate plates for a predetermined time (e.g., 24-72 hours) under standard cell culture conditions.
-
Signal Readout: Measure the reporter signal using a plate reader (luminescence for luciferase, fluorescence for GFP).
-
Hit Identification: Normalize the data to controls. Identify "hits" as compounds that cause a significant reduction in the reporter signal above a certain statistical threshold (e.g., >3 standard deviations from the mean).[10]
In Vitro KDM Enzymatic Inhibition Assay
This biochemical assay is used to confirm direct inhibition of the target enzyme.
-
Reagents: Prepare recombinant human KDM enzymes (e.g., KDM3B, KDM4B), a histone peptide substrate (e.g., H3K9me2), and co-factors in an appropriate assay buffer.
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) to create a dose-response curve.
-
Enzymatic Reaction: In a microplate, combine the KDM enzyme, substrate, and test compound at various concentrations. Initiate the demethylation reaction by adding alpha-ketoglutarate.
-
Detection: After incubation, measure the reaction product. This is often done using a formaldehyde (B43269) detection reagent or antibody-based methods (e.g., TR-FRET) that detect the demethylated substrate.
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC50).
Western Blot for Histone Methylation and Apoptosis Markers
This assay validates the phenotypic effect of a compound on cellular pathways.
-
Cell Treatment: Culture cancer cells (e.g., RH4, RH30) and treat them with the test compound (e.g., this compound at its EC50) or DMSO for a specified time (e.g., 24 hours).[4]
-
Protein Extraction: Lyse the cells and extract total protein or histone fractions. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against targets of interest (e.g., H3K9me3, H3K4me3, cleaved PARP, MYOG).[4][5] Also probe for a loading control (e.g., total Histone H3 or GAPDH).
-
Detection: Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the relative change in protein levels or modification status compared to the control.
Visualizations
Signaling and Workflow Diagrams
Caption: High-throughput phenotypic screening workflow.
Caption: this compound mechanism of action pathway.
Caption: Major classes of epigenetic drug targets.
References
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic assays for chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dependence of PAX3-FOXO1 chromatin occupancy on ETS1 at important disease-promoting genes exposes new targetable vulnerability in Fusion-Positive Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Small Molecule Inhibitors Targeting the PAX3-FOXO1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PAX3-FOXO1 fusion protein, resulting from a chromosomal translocation t(2;13)(q35;q14), is a hallmark of the aggressive alveolar subtype of rhabdomyosarcoma (RMS).[1][2] This oncogenic transcription factor is a key driver of tumorigenesis, making it a critical therapeutic target.[1][2][3] This guide provides a comparative overview of current small molecule inhibitors that directly or indirectly target the PAX3-FOXO1 pathway, supported by available experimental data.
Targeting Strategies for PAX3-FOXO1
Directly targeting the PAX3-FOXO1 fusion protein with small molecules has been challenging. Therefore, current strategies primarily focus on indirect inhibition by targeting its regulatory pathways and downstream effectors. These approaches can be broadly categorized as:
-
Inhibition of Post-Translational Modifications: Targeting kinases (GSK3β, CK2, CDK4, PLK1) and acetyltransferases (P/CAF) that modulate PAX3-FOXO1 activity and stability.[1][2][3]
-
Disruption of Transcriptional Machinery: Targeting co-activators like BRD4 that are essential for PAX3-FOXO1's transcriptional function.[1][2][4]
-
Modulation of Upstream Signaling: Targeting pathways like PI3K/AKT that influence PAX3-FOXO1 activity.[5][6]
-
Inhibition of Downstream Effectors: Targeting oncogenic proteins and pathways activated by PAX3-FOXO1, such as FGFR4, MYCN, and MET.[2][3]
Comparative Analysis of Small Molecule Inhibitors
The following table summarizes the quantitative data for various small molecule inhibitors that have shown activity against the PAX3-FOXO1 pathway.
| Inhibitor Class | Compound | Target(s) | Cell Lines | IC50 | Reference(s) |
| BET Bromodomain Inhibitors | JQ1 | BRD4 | RH5, RH3, RH4, RH41, SCMC (FP-RMS) | ~100-500 nM (Growth Inhibition) | [4] |
| PFI-63 | KDM3B | FP-RMS Cell Lines | Single-digit µM | [7] | |
| PFI-90 | KDM3B | FP-RMS Cell Lines | Sub-micromolar | [7] | |
| GSK3β Inhibitors | Lithium Chloride (LiCl) | GSK3β | RH30, RH4 | ~10 mM | [8] |
| AR-A014418 | GSK3β | RH30, RH4 | ~10 µM | [8] | |
| PLK1 Inhibitors | BI-2536 | PLK1 | FP-RMS Xenografts | Not Specified | [2] |
| BI-6727 (Volasertib) | PLK1 | FP-RMS Xenografts | Not Specified | [2] | |
| HDAC Inhibitors | Entinostat | HDAC | FP-RMS Cell Lines | Not Specified | [2] |
| SERCA Inhibitor | Thapsigargin | SERCA | U20325-PRSLuc | ~8 nM (Reporter Assay) | [5][9] |
| Direct Binder | Piperacetazine | PAX3-FOXO1 | Alveolar RMS Cell Lines | Not Specified | [9][10] |
Signaling Pathway and Experimental Workflow
To visualize the complex interactions within the PAX3-FOXO1 pathway and the general workflow for inhibitor screening, the following diagrams are provided.
Caption: The PAX3-FOXO1 signaling pathway, its upstream regulators, transcriptional co-activators, and downstream oncogenic targets.
Caption: A generalized experimental workflow for the identification and validation of small molecule inhibitors targeting the PAX3-FOXO1 pathway.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines of key experimental protocols frequently cited in the evaluation of PAX3-FOXO1 inhibitors.
Luciferase Reporter Assay for PAX3-FOXO1 Transcriptional Activity
This assay is a primary screening method to identify compounds that inhibit the transcriptional activity of PAX3-FOXO1.
-
Cell Line: An RMS cell line (e.g., RH30) is stably transfected with a luciferase reporter construct containing a PAX3-FOXO1 responsive element (e.g., a promoter with multiple PAX3 binding sites).
-
Procedure:
-
Seed the reporter cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 24-48 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.[9]
-
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of the inhibitors on RMS cells.
-
MTT Assay:
-
Seed RMS cells in 96-well plates and treat with compounds as described above.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Plate and treat cells as in the MTT assay.
-
Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.
-
Western Blot Analysis
This technique is used to determine the effect of inhibitors on the protein levels of PAX3-FOXO1 and its downstream targets.
-
Procedure:
-
Treat RMS cells with the inhibitor for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against PAX3-FOXO1, its phosphorylated forms, or downstream targets (e.g., MYCN, FGFR4), and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate whether an inhibitor affects the binding of PAX3-FOXO1 to the promoter regions of its target genes.
-
Procedure:
-
Treat RMS cells with the inhibitor or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the chromatin with an antibody specific to PAX3-FOXO1 or an isotype control antibody.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known PAX3-FOXO1 target genes. A decrease in the amount of precipitated target DNA in inhibitor-treated cells compared to control cells indicates reduced PAX3-FOXO1 binding.[4][5]
-
In Vivo Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of lead compounds in a living organism.
-
Procedure:
-
Subcutaneously or orthotopically inject human RMS cells (e.g., RH30, RH4) into immunodeficient mice (e.g., nude or NSG mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[2][5]
-
Conclusion
The development of small molecule inhibitors targeting the PAX3-FOXO1 pathway is a promising area of research for the treatment of alveolar rhabdomyosarcoma. While direct inhibition of the fusion protein remains a significant challenge, indirect strategies have yielded several promising compounds. The continued use of robust screening platforms and detailed preclinical validation, as outlined in this guide, will be crucial for advancing these inhibitors toward clinical application. Researchers are encouraged to utilize the comparative data and experimental protocols presented here to inform their own studies and contribute to the development of novel therapies for this devastating pediatric cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Approaches Targeting PAX3-FOXO1 and Its Regulatory and Transcriptional Pathways in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAX3-FOXO1 establishes myogenic super enhancers and confers BET bromodomain vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of PAX3-FOXO1 through AKT activation suppresses malignant phenotypes of alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CALL TO ARMS: TARGETING THE PAX3-FOXO1 GENE IN ALVEOLAR RHABDOMYOSARCOMA* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting phosphorylation of the oncogenic PAX3-FOXO1 reduces alveolar rhabdomyosarcoma phenotypes identifying novel therapy options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for P3FI-63: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential logistical and safety information for the disposal of P3FI-63, a KDM3B inhibitor with antitumor activity.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research-grade chemical compounds.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
This compound: Summary of Key Information
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| Function | KDM3B Inhibitor | [1][2] |
| Reported Activity | Antitumor properties | [1][2] |
| CAS Number | 931596-95-1 | [1] |
| Physical State | Typically a solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory chemical waste guidelines.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated PPE (gloves, pipette tips, etc.), and empty containers, should be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid this compound waste (e.g., powder, contaminated wipes) in a clearly labeled, sealable, and chemically compatible container. A dedicated waste container for this compound is recommended.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions in DMSO) in a separate, leak-proof, and clearly labeled container. Ensure the container material is compatible with the solvent used.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, razor blades) must be disposed of in a designated sharps container.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (if applicable, e.g., "in DMSO")
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory contact information
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and drains.
5. Scheduling Waste Pickup:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to schedule a pickup for hazardous waste disposal.
-
Follow all institutional procedures for requesting a waste pickup.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
General Laboratory Chemical Waste Disposal Workflow
This diagram outlines the general workflow for handling and disposing of chemical waste in a laboratory setting.
Disclaimer: The information provided in this document is intended as a general guide for the safe disposal of this compound in a laboratory setting. As no specific Safety Data Sheet (SDS) for this compound was found, these recommendations are based on standard procedures for handling research-grade chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols regarding hazardous waste disposal. Your EHS department can provide information on regulatory requirements and approved disposal vendors.
References
Essential Safety and Handling Guide for P3FI-63, a Novel KDM3B Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of the novel KDM3B inhibitor, P3FI-63.
Personal Protective Equipment (PPE) and Safety Precautions
Given the absence of a specific SDS for this compound, a conservative approach to personal protection is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashes. | Protects against accidental splashes of the compound or its solutions. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | Prevents skin contact and absorption. The outer glove can be removed in case of contamination, leaving the inner glove as a secondary barrier. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used after a formal risk assessment. | Minimizes the risk of inhalation, a primary route of exposure for powdered substances. |
| Foot Protection | Closed-toe and closed-heel shoes constructed of a material that is resistant to chemicals. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment. The following workflow diagram outlines the key steps.
References
- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curesarcoma.org [curesarcoma.org]
- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusio" by Yong Yean Kim, Berkley E. Gryder et al. [hsrc.himmelfarb.gwu.edu]
- 8. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
